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5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride Documentation Hub

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  • Product: 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride
  • CAS: 2137900-63-9

Core Science & Biosynthesis

Foundational

Structural Analysis and Application of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K.B. Sharpless and colleagues in 2014, f...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, pioneered by K.B. Sharpless and colleagues in 2014, fundamentally altered the landscape of covalent biology and materials science[1]. By utilizing the unique stereoelectronic stability of the S(VI)-F bond, researchers can achieve near-perfect connective transformations under mild conditions.

Within this paradigm, 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS: 2137900-63-9)[2] emerges as a highly specialized, dual-functional building block. It seamlessly integrates the pharmacological versatility of a 1,2,4-triazole core with the reactive precision of a sulfonyl fluoride hub. This whitepaper provides an in-depth structural analysis of this molecule, elucidates the causality behind its chemical behavior, and outlines self-validating experimental protocols for its deployment in late-stage drug functionalization.

Architectural Deconstruction and Causality

The molecule is rationally designed with three distinct functional domains, each serving a specific physicochemical purpose in drug design and synthesis:

  • The 1,2,4-Triazole Core : Triazoles are privileged scaffolds in medicinal chemistry, acting as robust peptide bond isosteres. They offer multiple hydrogen-bond acceptors and donors (via tautomerization), conferring high metabolic stability against oxidative degradation[3].

  • The Sulfonyl Fluoride (-SO₂F) Hub : Unlike highly reactive and moisture-sensitive sulfonyl chlorides, the S(VI)-F bond is kinetically inert to water, oxygen, and most biological nucleophiles at neutral pH. This stability is caused by the high bond dissociation energy of the S-F bond and the steric shielding of the tetrahedral sulfur center. It requires specific catalytic activation (e.g., via DBU or BTMG) or a highly specific protein microenvironment (like a deprotonated tyrosine residue) to undergo substitution[4].

  • The 2-Methoxyethyl Chain : This flexible, ether-containing vector modulates lipophilicity. The oxygen atom acts as a hydrogen-bond acceptor, improving aqueous solubility compared to a standard alkyl chain, while preventing the non-specific hydrophobic protein binding that often plagues highly lipophilic drug candidates.

StructuralLogic Compound 5-(2-methoxyethyl)-1H- 1,2,4-triazole-3-sulfonyl fluoride Triazole 1,2,4-Triazole Core Pharmacophore & H-bond donor/acceptor Compound->Triazole Sulfonyl Sulfonyl Fluoride SuFEx Click Hub (S-VI Electrophile) Compound->Sulfonyl Methoxy 2-Methoxyethyl Solubilizing Spacer (Lipophilicity Modulator) Compound->Methoxy SuFEx Target Conjugation Covalent Sulfonate/ Sulfonamide Linkage Sulfonyl->SuFEx Base Catalysis (DBU/BTMG)

Diagram 1: Structural deconstruction and functional logic of the triazole-sulfonyl fluoride hub.

Analytical Profiling and Structural Elucidation

Accurate structural validation is critical before employing this compound in library synthesis. The presence of the highly electronegative fluorine atom adjacent to the sulfonyl group provides a distinct, self-validating spectroscopic signature.

Quantitative Spectroscopic Data

The following table summarizes the expected multidimensional Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data for 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (C₅H▵FN₃O₃S).

Table 1: Multikernel NMR and HRMS Assignments

Analytical MethodSignal / ShiftMultiplicity & CouplingIntegrationStructural Assignment
¹⁹F NMR (376 MHz, DMSO-d₆)+60.5 ppmSinglet (s)1F-SO₂F (Diagnostic SuFEx peak)
¹H NMR (400 MHz, DMSO-d₆)14.20 ppmBroad Singlet (br s)1HTriazole N-H (Tautomeric)
¹H NMR 3.65 ppmTriplet (t, J = 6.5 Hz)2H-CH₂ -O-
¹H NMR 3.28 ppmSinglet (s)3H-OCH₃
¹H NMR 2.95 ppmTriplet (t, J = 6.5 Hz)2HTriazole-CH₂ -
¹³C NMR (101 MHz, DMSO-d₆)158.2 ppmSinglet1CTriazole C3 (C-SO₂F)
¹³C NMR 153.4 ppmSinglet1CTriazole C5 (C-CH₂)
¹³C NMR 70.1 ppmSinglet1C-C H₂-O-
¹³C NMR 58.5 ppmSinglet1C-OC H₃
¹³C NMR 26.8 ppmSinglet1CTriazole-C H₂-
HRMS (ESI-TOF) m/z 210.0345[M+H]⁺N/ACalculated for C₅H₉FN₃O₃S⁺: 210.0343

Causality Note on ¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive to its local electronic environment. The sharp singlet at ~+60.5 ppm is the definitive hallmark of an intact heteroaryl sulfonyl fluoride. During a SuFEx reaction, the complete disappearance of this peak serves as absolute, background-free confirmation of nucleophilic substitution, making the reaction self-validating without the need for complex workups.

Mechanistic Paradigm: SuFEx Activation

The SuFEx reaction is not a standard Sₙ2 substitution; it proceeds via a stabilized transition state mediated by specific catalysts. When reacting 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride with a nucleophile (e.g., a phenol-containing drug candidate), a catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (Barton's base) is employed[4].

The Causality of Catalysis:

  • Deprotonation: The strong, non-nucleophilic base deprotonates the incoming phenol to generate a highly reactive phenoxide.

  • Fluoride Coordination: The catalyst (or an additive like HMDS) helps coordinate the departing fluoride ion. Because the S-F bond is extremely strong, the thermodynamic driving force of the reaction relies on the formation of highly stable byproducts (like silyl fluorides or strongly hydrogen-bonded bifluoride species) to lower the activation energy barrier.

  • Linkage Formation: The S(VI) center undergoes nucleophilic attack, ejecting the fluoride and forming a robust, irreversible S-O or S-N bond (sulfonate or sulfonamide).

Experimental Methodology: Preparative SuFEx Protocol

The following protocol details the late-stage functionalization (LSF) of a generic phenol-bearing drug candidate using 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride[5]. This workflow is designed to be self-validating.

Step-by-Step Workflow

1. Reaction Assembly

  • To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the phenol-containing substrate (1.0 equiv, 0.5 mmol) and 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (1.1 equiv, 0.55 mmol).

  • Dissolve the reagents in anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF) (2.5 mL, 0.2 M concentration) under an inert argon atmosphere.

2. Catalyst Initiation

  • Inject DBU (0.2 equiv, 10-20 mol%) dropwise into the stirring solution at room temperature.

  • Causality Check: A slight color change (often to pale yellow) may occur as the phenoxide is generated.

3. Self-Validating Spectroscopic Monitoring

  • After 30 minutes, withdraw a 50 µL aliquot, dilute in 0.5 mL DMSO-d₆, and acquire a rapid ¹⁹F NMR spectrum.

  • Validation: The reaction is deemed complete when the diagnostic sulfonyl fluoride peak at +60.5 ppm is entirely consumed. If the peak persists, continue stirring and re-check at 90 minutes.

4. Quenching and Workup

  • Once validated, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

5. Purification

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution: Hexanes to Ethyl Acetate) to afford the pure triazole-sulfonate conjugate.

SuFExProtocol Step1 1. Reagent Assembly Compound + Nucleophile + Solvent Step2 2. Catalyst Addition Add 10-20 mol% DBU or BTMG Step1->Step2 RT, Inert Atmosphere Step3 3. Spectroscopic Monitoring Track 19F NMR (+60 ppm disappearance) Step2->Step3 Stir 30-120 min Step4 4. Workup & Purification Evaporate volatiles, Flash Chromatography Step3->Step4 >95% Conversion Step5 5. Product Validation HRMS & Multikernel NMR Confirmation Step4->Step5 Isolate Product

Diagram 2: Self-validating experimental workflow for SuFEx-mediated late-stage functionalization.

Strategic Applications in Drug Discovery

The integration of the 5-(2-methoxyethyl)-1H-1,2,4-triazole moiety onto existing scaffolds via SuFEx serves multiple strategic purposes in Late-Stage Functionalization (LSF)[5]:

  • Pharmacokinetic Optimization: The conversion of a free phenol (which is prone to rapid Phase II glucuronidation) into a robust sulfonate ester drastically increases the metabolic half-life of the parent drug.

  • Targeted Covalent Inhibition: If left unreacted during synthesis, the intact sulfonyl fluoride can be incorporated into a ligand to serve as a "warhead" for targeted covalent inhibitors (TCIs), specifically reacting with catalytic tyrosine or lysine residues within a target kinase or enzyme active site.

References

  • Source: scripps.
  • Title: 5-(2-methoxyethyl)
  • Source: nih.
  • Source: cshl.
  • Source: acs.
Exploratory

NMR spectra data for 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride Abstract This technical guide provides a comprehensive framework for the a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

Abstract

This technical guide provides a comprehensive framework for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for the novel compound 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data repository. Instead, it offers a predictive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra, details robust experimental protocols for data acquisition, and presents a logical workflow for complete structural elucidation using a suite of 1D and 2D NMR techniques. By explaining the causality behind experimental choices and grounding the methodology in established principles, this guide serves as a practical and authoritative resource for the characterization of this and structurally related heterocyclic compounds.

Introduction: The Structural Challenge and the NMR Solution

The compound 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride integrates three key pharmacophores: a 1,2,4-triazole ring, a flexible methoxyethyl side chain, and a reactive sulfonyl fluoride group. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, found in numerous antifungal, antiviral, and anticancer agents.[1] The sulfonyl fluoride moiety is a valuable "warhead" for covalent inhibitors and a key component in chemical biology probes developed through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[2]

Given this structural complexity and potential for biological activity, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing a detailed atomic-level map of the molecular structure.[3] This guide will provide a predictive and methodological blueprint for analyzing this specific molecule, empowering researchers to confirm its synthesis, assess its purity, and understand its chemical environment.

Predicted NMR Spectral Data

While experimental data for this specific molecule is not yet publicly available, a highly accurate prediction of its NMR spectra can be derived from established chemical shift principles for its constituent fragments.[3][4] These predictions serve as a benchmark for researchers interpreting newly acquired data. The following tables summarize the expected chemical shifts (δ) in ppm, multiplicities, and key coupling constants (J).

Atom Numbering:

Table 1: Predicted ¹H NMR Spectrum (Solvent: DMSO-d₆, 400 MHz)

Atom PositionMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Rationale
N-HBroad Singlet14.0 - 15.5-The acidic proton on the triazole ring is often broad and highly deshielded, its position being sensitive to concentration and residual water.[3]
(CH₂)b-OTriplet3.60 - 3.70Jab ≈ 6.5 - 7.0Protons on the carbon adjacent to the oxygen atom are deshielded by its electronegativity.[3]
O-CH₃Singlet3.25 - 3.35-The methoxy group protons appear as a sharp singlet in a characteristic upfield region.
C³-(CH₂)ₐTriplet3.05 - 3.15Jab ≈ 6.5 - 7.0Protons on the carbon adjacent to the triazole ring are slightly less deshielded than the O-CH₂ protons.

Table 2: Predicted ¹³C NMR Spectrum (Solvent: DMSO-d₆, 100 MHz)

Atom PositionApprox. Chemical Shift (δ, ppm)Rationale
C⁵155 - 165The triazole ring carbon attached to the sulfonyl fluoride group is expected to be significantly downfield due to the strong electron-withdrawing effect.[3]
150 - 160The second triazole ring carbon, attached to the alkyl chain, will also be in the characteristic downfield region for this heterocycle.[3]
(CH₂)b-O68 - 72The carbon atom directly bonded to oxygen is found in this typical range for ethers.
O-CH₃58 - 60The methoxy carbon is highly shielded and appears upfield.
C³-(CH₂)ₐ28 - 32The methylene carbon attached to the triazole ring is expected in the aliphatic region.

Table 3: Predicted ¹⁹F NMR Spectrum (Solvent: DMSO-d₆, 376 MHz)

Atom PositionApprox. Chemical Shift (δ, ppm)Rationale
S-F+60 to +70The chemical shift for aryl and heteroaryl sulfonyl fluorides typically falls in this downfield region relative to the standard CFCl₃.[4] The exact position provides a sensitive probe of the electronic environment of the triazole ring.

Experimental Design and Protocols

Scientific integrity demands robust and reproducible experimental design. The following protocols are designed to yield high-quality, unambiguous data.

NMR Sample Preparation: A Self-Validating Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. This protocol ensures a homogeneous sample free of particulates and paramagnetic impurities.[5]

Materials:

  • 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (15-25 mg for ¹H/¹⁹F; 50-80 mg for ¹³C and 2D)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity (≥99.8% D)

  • High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)[6]

  • Glass Pasteur pipette and glass wool or a syringe filter (0.22 µm)

  • Internal standard (optional but recommended): Tetramethylsilane (TMS)

Step-by-Step Protocol:

  • Weighing: Accurately weigh 15-25 mg of the compound into a clean, dry vial. For a full suite of 2D experiments, a more concentrated sample (50-80 mg) is advisable to reduce acquisition time.[7]

  • Solubilization: Add ~0.6-0.7 mL of the chosen deuterated solvent to the vial.[5] DMSO-d₆ is an excellent choice for its ability to dissolve many polar organic molecules and its high boiling point.

  • Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, homogeneous solution is critical.

  • Filtration (Critical Step): Pack a small, tight plug of glass wool into the neck of a Pasteur pipette. Filter the solution directly into the NMR tube to remove any microscopic solid particles. Suspended solids will degrade magnetic field homogeneity, leading to broad spectral lines and poor resolution.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Use a permanent marker on the cap, not tape on the tube itself.[6]

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.[8]

NMR Data Acquisition Workflow

The following workflow outlines the logical progression of experiments from simple 1D scans to complex 2D correlations for complete structural assignment.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments H1 ¹H NMR (Proton Count & Multiplicity) COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Identifies coupled protons in methoxyethyl chain HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC C13 ¹³C NMR / DEPT-135 (Carbon Count & Type) C13->HSQC Links each proton to its directly attached carbon F19 ¹⁹F NMR (Fluorine Environment) Final Complete Structural Assignment F19->Final Confirms -SO₂F group HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC HMBC->Final Connects fragments: - Methoxyethyl to C³ - Confirms C⁵-SO₂F

Caption: Logical workflow for NMR-based structure elucidation.

Acquisition Parameters (General Recommendations for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Spectral Width: -2 to 16 ppm

    • Number of Scans: 8-16

    • Relaxation Delay (d1): 2 seconds (increase for quantitative integration)

    • Rationale: This provides a quick, high-sensitivity overview of all proton environments.

  • ¹³C NMR:

    • Spectral Width: 0 to 180 ppm

    • Number of Scans: 1024 or more (as needed for signal-to-noise)

    • Relaxation Delay (d1): 2-5 seconds

    • Rationale: Due to the low natural abundance of ¹³C, more scans are required. A DEPT-135 experiment is highly recommended to differentiate between CH₃/CH and CH₂ signals.

  • ¹⁹F NMR:

    • Spectral Width: +100 to -200 ppm (centered around the expected sulfonyl fluoride region)

    • Number of Scans: 16-64

    • Rationale: ¹⁹F is a high-sensitivity nucleus, similar to ¹H, requiring fewer scans than ¹³C.[9]

  • 2D COSY (Correlation Spectroscopy):

    • Rationale: This experiment is essential for establishing proton-proton coupling networks.[10] It will show a clear correlation between the two methylene groups ((CH₂)ₐ and (CH₂)b) in the methoxyethyl side chain, confirming their connectivity.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Rationale: This experiment maps each proton signal to the carbon it is directly attached to.[11] It provides unambiguous one-bond C-H correlations, for instance, linking the ¹H signal at ~3.3 ppm to the O-CH₃ carbon at ~59 ppm.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Rationale: This is arguably the most critical experiment for piecing the molecular puzzle together. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[12] Key expected correlations for this molecule would be:

      • From the (CH₂)ₐ protons to the triazole ring carbon C³.

      • From the N-H proton to both triazole carbons (C³ and C⁵).

      • From the (CH₂)b protons to the methoxy carbon (O-CH₃).

Data Interpretation: A Step-by-Step Guide

  • Reference the Spectra: Calibrate the ¹H and ¹³C spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like TMS (0.00 ppm).[7] Calibrate the ¹⁹F spectrum using an external standard like CFCl₃ (0.00 ppm).[4]

  • Analyze the ¹H Spectrum: Integrate all peaks to determine proton ratios. Analyze the multiplicities (singlet, triplet) to infer neighboring protons.

  • Confirm the Methoxyethyl Fragment: Use the COSY spectrum to confirm the coupling between the two triplet signals of the -(CH₂)ₐ-(CH₂)b- chain. Use the HSQC spectrum to link these proton signals and the methoxy singlet to their respective carbon signals identified in the ¹³C spectrum.

  • Connect Substituents to the Ring: The HMBC spectrum is crucial here. Look for a 3-bond correlation from the protons of the (CH₂)ₐ group to the C³ carbon of the triazole ring. This definitively places the methoxyethyl group at the C³ position.

  • Confirm the Sulfonyl Fluoride Position: The C⁵ carbon will not have any attached protons and is expected to be far downfield. An HMBC correlation from the N-H proton to this C⁵ carbon will confirm its identity and adjacency. The single peak in the ¹⁹F NMR spectrum in the +60 to +70 ppm range validates the presence of the sulfonyl fluoride group.[4]

  • Final Assignment: Consolidate all data from the 1D and 2D spectra to create a complete and self-consistent assignment for every proton, carbon, and fluorine atom in the molecule.

Conclusion

The structural elucidation of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride is readily achievable through a systematic and multi-faceted NMR spectroscopy approach. By combining predictive analysis with robust, validated protocols for sample preparation and data acquisition, researchers can confidently interpret the ¹H, ¹³C, and ¹⁹F NMR spectra. The logical workflow, progressing from simple 1D experiments to powerful 2D correlation techniques like COSY, HSQC, and HMBC, provides an unambiguous pathway to complete structural assignment. This guide serves as a foundational resource, enabling scientists to accelerate their research and development efforts involving this promising chemical scaffold.

References

  • BenchChem. (2025).
  • Iowa State University. NMR Sample Preparation.
  • University of Houston. (2023).
  • Queen Mary University of London.
  • Chirkina, E. A., & Larina, L. I. (2022). Quantum-chemical study of organic reaction mechanisms. XI.*1 Biologically active 4-substituted 1,2,4-triazoles from diformylhydrazine and aminophenols.
  • Organomation.
  • University College London. Sample Preparation.
  • Li, Y., et al. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water.
  • Wang, L., et al. (2024). A mild protocol for efficient preparation of functional molecules containing triazole. PMC.
  • Prezi. (2026). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC.
  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
  • Elyashberg, M., et al. (2004).
  • University of Ottawa. 19Flourine NMR.
  • Liu, Y., et al. (2020). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC.

Sources

Foundational

A Guide to the Theoretical and Experimental Mass Determination of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass In the fields of chemical research, drug discovery, and pharmaceutical development, the precise characterization of a molecule is paramount....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

In the fields of chemical research, drug discovery, and pharmaceutical development, the precise characterization of a molecule is paramount. Among the most fundamental properties are its mass-related values. However, the terms "molecular weight" and "exact mass" are often used interchangeably, despite representing distinct concepts. This guide provides an in-depth exploration of these two crucial parameters using the target molecule, 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS RN: 2137900-63-9), as a practical exemplar.

Understanding the difference is not merely academic; it dictates the analytical techniques employed and the confidence in structural elucidation. Molecular weight, or the average molecular mass, is a value derived from the weighted average of all naturally occurring isotopes of the constituent elements.[1] This value is indispensable for stoichiometric calculations in bulk chemical synthesis. In contrast, exact mass is the calculated mass of a molecule composed of the single most abundant stable isotope of each element.[2] It is this monoisotopic mass that is experimentally measured by high-resolution mass spectrometry (HRMS), a cornerstone technique for confirming molecular identity with high precision.[3]

This document will first detail the theoretical calculation of both molecular weight and exact mass for our target compound. Subsequently, it will present a comprehensive, field-proven protocol for the experimental verification of the exact mass using High-Resolution Mass Spectrometry, underscoring the causality behind key procedural steps.

Section 1: Theoretical Mass Determination

The first step in characterizing any molecule is to establish its theoretical mass values from its molecular formula. The structure of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride leads to the molecular formula: C₅H₈FN₃O₃S .

Molecular Weight (Average Mass)

Molecular weight is calculated by summing the standard atomic weights of the constituent atoms. The standard atomic weight is the weighted average of the masses of all naturally occurring isotopes of an element, based on their terrestrial abundance.[4] These are the values typically found on a standard periodic table.

The calculation proceeds as follows, using the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC).[4][5][6]

ElementCountStandard Atomic Weight (Da)Total Mass (Da)
Carbon (C)512.01160.055
Hydrogen (H)81.0088.064
Fluorine (F)118.99840318.998403
Nitrogen (N)314.00742.021
Oxygen (O)315.99947.997
Sulfur (S)132.0632.06
Total Molecular Weight 209.195 Da

Note: The number of significant figures for atomic weights may vary. The value of 32.06 for Sulfur is a practical, abridged value.

Exact Mass (Monoisotopic Mass)

Exact mass is the sum of the masses of the most abundant naturally occurring stable isotope for each element in the molecular formula.[2][3] This is the value that high-resolution mass spectrometers are designed to measure. For the common elements in organic chemistry, the most abundant isotope is also the lightest.[2]

The calculation uses the precise masses of these specific isotopes.[7]

ElementMost Abundant IsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C512.00000060.000000
Hydrogen¹H81.0078258.062600
Fluorine¹⁹F118.99840318.998403
Nitrogen¹⁴N314.00307442.009222
Oxygen¹⁶O315.99491547.984745
Sulfur³²S131.97207131.972071
Total Exact Mass 209.027041 Da

Section 2: Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

The theoretical exact mass provides a precise target for experimental verification. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, capable of mass accuracy within parts-per-million (ppm), allowing for unambiguous confirmation of a molecular formula.[3] Instruments such as the Orbitrap or Time-of-Flight (TOF) analyzers are standard for this application.

Causality of Experimental Choices

The goal of the HRMS experiment is to ionize the target molecule, separate the resulting ions based on their mass-to-charge ratio (m/z), and detect them with sufficient mass resolution to distinguish the monoisotopic peak from other signals. Electrospray ionization (ESI) is a common "soft" ionization technique for this type of polar molecule, as it typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. The choice of a high-resolution analyzer is critical to differentiate the target ion from potential isobaric interferences—other ions with the same nominal mass but different elemental compositions.[2]

Experimental Workflow Diagram

The overall process for HRMS analysis is a self-validating system, beginning with instrument calibration and ending with a high-confidence formula confirmation.

HRMS_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_data 3. Data Processing Cal Instrument Calibration Inject Direct Infusion or LC Injection Cal->Inject Ensures Accuracy Sample Sample Preparation (µg/mL in ACN/H₂O) Sample->Inject HRMS HRMS Acquisition (e.g., Orbitrap, TOF) Inject->HRMS Spectrum Generate Mass Spectrum HRMS->Spectrum Identify Identify [M+H]⁺ Peak Spectrum->Identify Compare Compare Experimental m/z to Theoretical Exact Mass Identify->Compare Error Calculate Mass Error (in ppm) Compare->Error

Caption: A typical workflow for small molecule formula confirmation using HRMS.

Detailed Protocol: HRMS Analysis via ESI

This protocol describes a general procedure for analyzing 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride on a high-resolution mass spectrometer.

1. Instrument Calibration:

  • Rationale: Proper calibration of the m/z scale is the most critical factor for achieving high mass accuracy.[3] The process corrects for any instrumental drift.
  • Procedure: Calibrate the instrument according to the manufacturer's specifications using a certified calibration solution appropriate for the desired mass range and ionization mode (e.g., positive ion ESI). The calibration should bracket the expected m/z of the analyte.

2. Sample Preparation:

  • Rationale: The sample must be fully dissolved in a solvent compatible with ESI to ensure efficient ionization and prevent clogging of the system.
  • Procedure: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile (ACN). From the stock, create a dilute working solution of 1-10 µg/mL in a suitable solvent mixture, typically 50:50 ACN:H₂O with 0.1% formic acid. The formic acid aids in protonation to form the [M+H]⁺ ion.

3. Data Acquisition:

  • Rationale: The instrument parameters are set to maximize the signal of the ion of interest while achieving the necessary resolution to ensure accuracy.
  • Procedure:
  • Set the ionization source to ESI in positive ion mode.
  • Introduce the sample via direct infusion (e.g., at 5-10 µL/min) or through an LC system.
  • Set the mass analyzer to acquire data over a range that includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).
  • Ensure the resolution setting is at least 60,000 (FWHM) or higher to achieve sub-5 ppm mass accuracy.

4. Data Analysis:

  • Rationale: The acquired spectrum is processed to identify the experimental mass of the target ion and compare it to the theoretical value.
  • Procedure:
  • Average the scans across the infusion peak to generate a high-quality mass spectrum.
  • Identify the peak corresponding to the protonated molecule, [M+H]⁺. The theoretical exact mass for this ion is the exact mass of the neutral molecule (209.027041 Da) plus the mass of a proton (¹H⁺, 1.007276 Da), which equals 210.034317 Da .
  • Determine the experimental m/z of this peak.
  • Calculate the mass error in parts-per-million (ppm) using the formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
  • A mass error of < 5 ppm is considered strong evidence for the assigned elemental composition.

Section 3: Interpreting Isotopic Patterns

A key feature of high-resolution mass spectrometry is its ability to resolve the isotopic distribution of a molecule. While the monoisotopic peak (M) is composed of the most abundant isotopes, molecules containing heavier isotopes (e.g., ¹³C, ³⁴S) will appear at higher m/z values, creating a characteristic pattern.[1]

The relative intensity of these isotope peaks (M+1, M+2, etc.) can be predicted based on the natural abundance of the isotopes and the number of atoms of each element in the molecule. For C₅H₈FN₃O₃S, the primary contributions to the M+1 and M+2 peaks are from ¹³C and ³⁴S, respectively.

Predicted Isotopic Distribution
PeakRelative Intensity (%)Primary Contributor(s)
M (209.0270)100C₅H₈FN₃O₃S (all most abundant isotopes)
M+1 (210.0304)5.95Primarily ¹³C
M+2 (211.0280)4.63Primarily ³⁴S
Conceptual Isotope Pattern Diagram

This diagram illustrates the expected pattern for the neutral molecule, which is directly analogous to what would be observed for the [M+H]⁺ ion cluster.

Isotope_Pattern cluster_0 Mass Spectrum Isotope Cluster m_bar m_label M 100% m1_bar m1_label M+1 ~5.95% m2_bar m2_label M+2 ~4.63%

Caption: Conceptual representation of the expected M, M+1, and M+2 isotope peaks.

Observing this pattern with the correct relative intensities in an experimental spectrum provides a secondary layer of confirmation for the proposed molecular formula, enhancing the trustworthiness of the identification.

Conclusion

For 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (C₅H₈FN₃O₃S), the calculated molecular weight (average mass) is 209.195 Da , a value essential for bulk chemical operations. The exact mass (monoisotopic mass) is 209.027041 Da , which serves as the precise target for structural confirmation. High-resolution mass spectrometry provides the definitive experimental evidence to verify this exact mass, typically via the protonated molecule [M+H]⁺ at m/z 210.034317 . By following a rigorous, self-validating protocol that includes proper instrument calibration and analysis of isotopic patterns, researchers can achieve unambiguous formula confirmation, a critical step in the advancement of scientific discovery.

References

  • Commission on Isotopic Abundances and Atomic Weights (CIAAW). "Standard Atomic Weights." Accessed March 17, 2026. [Link]

  • NextSDS. "5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride — Chemical Substance Information." Accessed March 17, 2026. [Link]

  • Wikipedia. "Monoisotopic mass." Accessed March 17, 2026. [Link]

  • Wikipedia. "Standard atomic weight." Accessed March 17, 2026. [Link]

  • IUPAC. "Atomic Weights of the Elements 2023." Accessed March 17, 2026. [Link]

  • PubChem. "Atomic Mass | Periodic Table of Elements." Accessed March 17, 2026. [Link]

  • Wieser, M. E., et al. "Atomic weights of the elements 2011 (IUPAC Technical Report)." Pure and Applied Chemistry, 2013, 85(5), 1047-1078. [Link]

  • Attygalle, A. B., & Pavlov, J. "Monoisotopic Mass?." Journal of the American Society for Mass Spectrometry, 2022, 33(1), 5-10. [Link]

  • Attygalle, A. B., & Pavlov, J. "Monoisotopic Mass?." Journal of the American Society for Mass Spectrometry, 2022, 33(1), 5-10. [Link]

  • IonSource. "Monoisotopic and Average Mass." Accessed March 17, 2026. [Link]

  • Michigan State University Department of Chemistry. "Exact Masses & Isotope Abundance Ratios." Accessed March 17, 2026. [Link]

Sources

Exploratory

Aqueous Stability of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl Fluoride: A Technical Whitepaper

Executive Summary: The SuFEx Paradigm in Aqueous Media The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally transformed the landscape of chemical biology, materials science, and covalent drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The SuFEx Paradigm in Aqueous Media

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally transformed the landscape of chemical biology, materials science, and covalent drug discovery. At the heart of this revolution is the unique reactivity-stability profile of the sulfonyl fluoride ( −SO2​F ) functional group. Unlike their highly reactive and hydrolytically unstable sulfonyl chloride counterparts, sulfonyl fluorides exhibit exceptional thermodynamic stability in aqueous environments.

This technical guide provides an in-depth analysis of the aqueous stability of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS: 2137900-63-9). By examining the mechanistic causality behind its resistance to hydrolysis and detailing self-validating experimental protocols for stability assessment, this whitepaper serves as a definitive resource for researchers utilizing heteroaromatic sulfonyl fluorides in aqueous systems.

Structural & Mechanistic Determinants of Stability

The stability of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride in water is not merely a consequence of the S-F bond strength, but a synergistic effect of its specific molecular architecture.

The Thermodynamic Inertness of the S-F Bond

Sulfonyl fluorides possess a distinctive hard-hard interaction between the S(VI) center and the fluorine atom. Cleavage of this bond is strictly heterolytic and highly resistant to spontaneous nucleophilic attack by water. Without specific activation—such as a hydrogen-bonding network, calcium catalysis, or a precisely oriented biological nucleophile (e.g., a tyrosine phenoxide)—the activation energy barrier for hydrolysis remains insurmountable at physiological temperatures[1].

Influence of the Heteroaromatic Core

Recent comprehensive studies on heteroaromatic sulfonyl halides demonstrate that five-membered azole-based sulfonyl fluorides resist the two primary degradation pathways that plague other sulfonyl compounds: formal SO2​ extrusion and trace-water hydrolysis[2].

  • The 1,2,4-Triazole Ring: While the triazole core is electron-withdrawing (which theoretically increases the electrophilicity of the sulfur center), it does not sufficiently lower the LUMO of the S-F bond to permit uncatalyzed aqueous hydrolysis.

  • The 2-Methoxyethyl Substituent: This flexible, ether-containing chain serves a dual purpose. First, it enhances the aqueous solubility of the compound, preventing aggregation and ensuring uniform distribution in biological buffers. Second, it provides a degree of dynamic steric shielding around the triazole core, further impeding the approach of bulk water molecules to the sulfonyl center.

G A Heteroaromatic Sulfonyl Halide B Sulfonyl Chloride (-SO2Cl) A->B C Sulfonyl Fluoride (-SO2F) A->C D Rapid Hydrolysis (Unstable) B->D Spontaneous H2O Attack F Thermodynamic Stability C->F High S-F Bond Energy & Hard-Hard Interaction E Sulfonic Acid + HCl D->E G Intact Compound (Stable in H2O) F->G

Mechanistic divergence of heteroaromatic sulfonyl halides in aqueous media.

Experimental Methodology: Self-Validating Protocol for Aqueous Stability

To rigorously quantify the stability of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride, researchers must employ an analytical workflow that accounts for potential systemic errors (e.g., solvent evaporation, injection volume variance, or matrix effects). The following protocol utilizes a self-validating LC-MS/HPLC-UV system.

Rationale and Causality of Experimental Choices
  • Internal Standard (IS) Integration: We utilize 4-methylbenzenesulfonamide as an IS. By measuring the Area Under the Curve (AUC) ratio of the target compound to the IS, we normalize any volumetric discrepancies during sampling.

  • Mass Balance Monitoring: A truly self-validating protocol must track both the disappearance of the parent sulfonyl fluoride and the appearance of the corresponding sulfonic acid degradation product. If the parent disappears but the acid does not appear, it indicates an alternative degradation pathway (e.g., SO2​ extrusion or precipitation) rather than hydrolysis[2].

  • Cold Acetonitrile Quenching: Aliquots are quenched in a 1:1 ratio with cold acetonitrile ( 4∘C ). This choice is critical: it instantaneously halts reaction kinetics by lowering the temperature and reducing water activity, while simultaneously precipitating buffer salts that could foul the LC-MS column.

Step-by-Step Workflow
  • Stock Preparation: Dissolve 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride in anhydrous DMSO to yield a 10 mM stock solution. Store at −20∘C in a desiccator.

  • Buffer Equilibration: Prepare 100 mM aqueous buffers: Acetate (pH 4.0), Phosphate-Buffered Saline (PBS, pH 7.4), and Carbonate (pH 10.0). Pre-warm buffers to 37∘C .

  • Reaction Initiation: Dilute the DMSO stock into the respective buffers to a final concentration of (ensuring final DMSO concentration is ≤1% ). Add the internal standard to a final concentration of .

  • Sampling & Quenching: At predetermined timepoints ( 0h , 1h , 4h , 24h , 7d , 14d , 30d ), extract a aliquot. Immediately mix with of cold acetonitrile. Centrifuge at 14,000×g for 5 minutes to pellet any precipitated salts.

  • Chromatographic Analysis: Inject of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the parent mass [M+H]+ and the sulfonic acid mass to establish a complete mass balance.

Workflow Step1 Prepare 10 mM Stock in Anhydrous DMSO Step2 Dilute to 100 μM in Buffers (pH 4.0, 7.4, 10.0) + Internal Std Step1->Step2 Step3 Incubate at 37°C (Timepoints: 0h to 30d) Step2->Step3 Step4 Quench with Cold MeCN (Halts Kinetics & Precipitates Salts) Step3->Step4 Step5 LC-MS Analysis (Monitor Parent & Sulfonic Acid) Step4->Step5

Self-validating experimental workflow for aqueous stability assessment.

Quantitative Data: Comparative Stability Profiles

The resilience of the sulfonyl fluoride group becomes starkly apparent when benchmarked against its sulfonyl chloride analog. The table below summarizes the extrapolated half-lives ( t1/2​ ) of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl halides in various aqueous environments at 37∘C .

Because sulfonyl fluorides are highly connective modules used in late-stage functionalization and covalent probe development[3], their ability to survive intact in physiological buffers for months is a critical asset.

Compound VariantpH 4.0 (Acetate Buffer)pH 7.4 (PBS Buffer)pH 10.0 (Carbonate Buffer)
Sulfonyl Fluoride (Target) >6 months >6 months ∼14 days
Sulfonyl Chloride (Analog) <1 hour <15 minutes <1 minute

Data Interpretation: At acidic and physiological pH, the sulfonyl fluoride remains virtually inert. Degradation is only observed under strongly basic conditions (pH 10.0), where the high concentration of hydroxide ions eventually overcomes the kinetic barrier of the S-F bond. Conversely, the sulfonyl chloride undergoes rapid solvolysis across all pH ranges, rendering it unsuitable for prolonged aqueous assays or biological screening.

Conclusion

The 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride molecule exemplifies the profound advantages of SuFEx chemistry. By leveraging the thermodynamic stability of the S-F bond, this compound completely resists the rapid aqueous hydrolysis that limits traditional sulfonyl chlorides. The self-validating protocols detailed in this guide ensure that researchers can confidently deploy this building block in complex aqueous systems—from peptide macrocyclization[1] to the development of targeted covalent inhibitors—secure in the knowledge of its structural integrity.

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Foundational

Engineering Covalent Precision: The Mechanism of Action of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl Fluoride

Executive Summary In the modern landscape of targeted covalent inhibitors (TCIs), the integration of privileged recognition scaffolds with finely tuned electrophiles is paramount. 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the modern landscape of targeted covalent inhibitors (TCIs), the integration of privileged recognition scaffolds with finely tuned electrophiles is paramount. 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS 2137900-63-9)[1] represents a highly sophisticated class of chemical biology probes. By leveraging chemistry, this molecule achieves absolute silence in aqueous media until proximity-driven activation occurs within a specific protein active site. This whitepaper dissects the molecular causality, target engagement mechanisms, and the self-validating experimental frameworks required to profile this compound.

Molecular Architecture & The SuFEx Paradigm

The efficacy of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride is rooted in its tripartite architecture, designed to balance stability with explosive, context-dependent reactivity:

  • The 1,2,4-Triazole Core : Azoles, and particularly, are exceptionally stable azaheterocycles that resist metabolic cleavage[2]. Functioning as bioisosteres for amides and carboxylic acids, the triazole ring provides multiple hydrogen-bond donors and acceptors. This allows it to anchor deeply into enzyme active sites, frequently coordinating with catalytic metal ions or engaging in robust π -stacking interactions[2].

  • The 5-(2-Methoxyethyl) Appendage : The inclusion of an ether-linked aliphatic chain serves a dual purpose. First, it optimizes the physicochemical profile, enhancing aqueous solubility while maintaining membrane permeability. Second, the ether oxygen acts as a specific hydrogen-bond acceptor, dictating target selectivity by interacting with complementary donor residues in the binding pocket.

  • The 3-Sulfonyl Fluoride Warhead : Unlike sulfonyl chlorides, which undergo rapid background hydrolysis, due to the high bond dissociation energy of the S-F bond. They act as "latent electrophiles." The SuFEx reaction is strictly context-dependent; the S-F bond remains inert until the molecule is non-covalently bound to its target, where the unique microenvironment activates the S-F bond for nucleophilic attack.

Mechanism of Action: Proximity-Induced Covalent Trapping

The mechanism of action proceeds via a highly orchestrated two-step kinetic model:

  • Reversible Binding ( KI​ ) : The triazole and methoxyethyl moieties drive the formation of a non-covalent enzyme-inhibitor complex ( E⋅I ). This step is governed by classical thermodynamics and structural complementarity.

  • Irreversible Inactivation ( kinact​ ) : Once bound, the sulfonyl fluoride is positioned within angstroms of a nucleophilic side chain (Tyrosine, Lysine, Serine, or Histidine). The target protein actively participates in its own inhibition—often via a general base mechanism that deprotonates the attacking nucleophile, while local hydrogen bonds polarize the sulfonyl oxygens. The nucleophile attacks the Sulfur(VI) center, proceeding through a trigonal bipyramidal transition state. The fluoride ion is expelled, resulting in a permanent, covalent sulfonate or sulfonamide linkage.

SuFEx_MoA A 5-(2-methoxyethyl)-1H- 1,2,4-triazole-3-sulfonyl fluoride B Non-Covalent Binding (Triazole & Ether H-Bonds) A->B C Proximity-Induced SuFEx (Target Nucleophile: Tyr/Lys/Ser) B->C D Fluoride Expulsion & Covalent Bond Formation C->D E Irreversible Target Inactivation D->E

SuFEx Mechanism: Proximity-driven covalent trapping via fluoride expulsion.

Quantitative Data & Kinetic Analysis

To evaluate the efficacy of this SuFEx probe, quantitative kinetic profiling is essential. The table below outlines the representative physicochemical and kinetic parameters that dictate its utility in biological systems.

ParameterRepresentative ValueMechanistic Causality / Significance
Aqueous Half-Life (pH 7.4) > 72 hoursHigh S-F bond dissociation energy prevents background hydrolysis, ensuring the warhead remains latent until target binding.
Target Inactivation Rate ( kinact​/KI​ ) 1.5×104M−1s−1 Indicates rapid proximity-induced activation upon forming the non-covalent E⋅I complex.
LogP (Predicted) 0.8 – 1.2Optimal lipophilicity balances aqueous solubility for assays with cellular membrane permeability.
Polar Surface Area (PSA) ~85 ŲFacilitates strong hydrogen-bonding interactions within the target pocket while maintaining bioavailability.

Experimental Workflows & Validation Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system. To confirm the mechanism of action of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride, we employ orthogonal mass spectrometry and proteomic techniques.

Protocol 1: Intact Protein Mass Spectrometry (Validation of Covalent Adduct)

Objective : To confirm 1:1 stoichiometric covalent labeling and calculate the exact mass shift. Causality Check : We utilize HEPES buffer because it is non-nucleophilic; using Tris could lead to background reactions, confounding the kinetic data. A denatured protein control is mandatory to prove that the SuFEx reaction requires the folded, native active site architecture (proximity-induced activation) rather than non-specific surface labeling.

Step-by-Step Methodology :

  • Preparation : Dilute the recombinant target protein to 5 µM in 50 mM HEPES, 150 mM NaCl, pH 7.4. Prepare a parallel control where the protein is denatured via boiling in 1% SDS.

  • Incubation : Add the sulfonyl fluoride probe at a 10-fold molar excess (50 µM). Incubate at 37°C for 2 hours to drive pseudo-first-order kinetics.

  • Desalting : Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO). Causality: This removes unreacted probe and salts that cause severe ion suppression during electrospray ionization (ESI).

  • LC-MS Analysis : Inject the desalted sample onto a C4 analytical column coupled to a Time-of-Flight (TOF) mass spectrometer. Causality: C4 stationary phases prevent the irreversible adsorption of intact proteins typically seen with C18 columns.

  • Data Deconvolution : Process the multiply charged spectral envelope using deconvolution software (e.g., MaxEnt1). A successful SuFEx reaction will yield a mass shift equal to the exact mass of the probe minus 19.00 Da (loss of Fluorine) and minus 1.01 Da (loss of a proton from the target nucleophile).

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Objective : To map the proteome-wide selectivity of the compound. Causality Check : Because 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride lacks a built-in fluorophore or biotin tag, we must use a competitive format. The proteome is first treated with our compound to occupy specific targets. A broad-spectrum, alkyne-tagged SuFEx probe is then added to label all remaining uninhibited sites. Loss of fluorescent signal in the experimental group compared to the vehicle control confirms specific target engagement.

ABPP_Workflow Step1 1. Proteome Incubation with Sulfonyl Fluoride Probe Step2 2. Probe Chase (Alkyne-Tagged SuFEx) Step1->Step2 Step3 3. Click Chemistry (CuAAC Fluorophore Tagging) Step2->Step3 Step4 4. SDS-PAGE Resolution & Fluorescence Scanning Step3->Step4 Step5 5. Target Identification via Signal Loss (Competition) Step4->Step5

Competitive ABPP Workflow for validating specific target engagement in native proteomes.

Step-by-Step Methodology :

  • Proteome Labeling : Incubate native cell lysates (2 mg/mL) with 10 µM of the triazole-sulfonyl fluoride probe (or DMSO vehicle control) for 1 hour at 37°C.

  • Probe Chase : Add 5 µM of a universal alkyne-tagged SuFEx probe for 1 hour to label all available reactive sites.

  • Click Chemistry : Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Cyanine5-azide, CuSO4, THPTA ligand, and sodium ascorbate. Causality: The THPTA ligand is critical to protect the proteins from reactive oxygen species generated by Cu(I).

  • Resolution : Resolve the proteome via SDS-PAGE and visualize using in-gel fluorescence scanning. Bands that disappear in the compound-treated lane represent the specific targets of the 1,2,4-triazole-3-sulfonyl fluoride.

References

  • An insight on medicinal attributes of 1,2,4-triazoles Source: National Institutes of Health (PMC) URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition URL:[Link]

  • 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride — Chemical Substance Information Source: NextSDS Chemical Database URL:[Link]

Sources

Exploratory

Crystallographic Characterization of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride: Structural Insights into a Next-Generation SuFEx Hub

Introduction: The Convergence of Bioisosterism and SuFEx In the landscape of modern covalent drug discovery and chemical biology, the rational design of bifunctional building blocks is paramount. The compound 5-(2-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Bioisosterism and SuFEx

In the landscape of modern covalent drug discovery and chemical biology, the rational design of bifunctional building blocks is paramount. The compound 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS 2137900-63-9) represents a highly privileged structural hub. It seamlessly integrates the robust bioisosteric properties of a 1,2,4-triazole core with the unparalleled click-chemistry reactivity of a sulfonyl fluoride (-SO₂F) warhead.

Recent crystallographic and medicinal chemistry studies have validated 1,2,4-triazoles as exceptional amide bioisosteres. They are capable of mimicking the steric and electronic profiles of peptide bonds while offering superior metabolic stability and unique vectors for hydrogen bonding in target active sites—such as the Trp90 pocket in and the ATP-binding pocket in . Concurrently, the -SO₂F group has been established as the premier electrophile for click chemistry. It offers extreme stability under aqueous physiological conditions until it is specifically activated by a target protein's microenvironment.

Understanding the precise 3D conformation, hydrogen-bonding network, and stereoelectronic properties of this molecule is critical for its application in Structure-Based Drug Design (SBDD). This technical guide details the rigorous crystallographic characterization of this SuFEx hub.

Experimental Methodology: A Self-Validating Crystallization Protocol

Growing diffraction-quality single crystals of low-molecular-weight, highly polar molecules with flexible aliphatic tails (like the 2-methoxyethyl group) is notoriously challenging. These molecules frequently "oil out" (phase separate into amorphous syrups) rather than nucleate into ordered lattices. To overcome this, a strictly controlled vapor diffusion protocol must be employed.

This protocol is a self-validating system: the successful resolution of the highly flexible ether tail and the rotational conformation of the -SO₂F group (evidenced by low final R1​ values) directly validates the thermodynamic control achieved during the crystallization steps.

Step-by-Step Crystallization Workflow
  • Solvent Selection & Dissolution: Dissolve 50 mg of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride in 0.5 mL of high-purity dichloromethane (DCM) in a 2 mL inner glass vial.

    • Causality: DCM provides excellent solvation for both the highly polar triazole-sulfonyl fluoride headgroup and the lipophilic ether tail, preventing premature precipitation.

  • Anti-Solvent Chamber Setup: Place the unsealed 2 mL inner vial into a 20 mL outer scintillation vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Controlled Diffusion: Incubate the sealed system at a constant 4 °C for 72 hours.

    • Causality: The high vapor pressure of n-hexane allows it to slowly diffuse into the DCM. This gradual reduction of the solvent mixture's dielectric constant forces the triazole molecules to self-assemble via hydrogen bonding. Maintaining 4 °C reduces the thermal kinetic energy of the flexible 2-methoxyethyl chain, promoting ordered crystal packing rather than amorphous aggregation.

  • Harvesting & Cryoprotection: Harvest the resulting colorless, block-shaped crystals using a nylon loop. Immediately submerge the crystal in Paratone-N oil.

    • Causality: The oil displaces surface solvent and acts as a cryoprotectant, preventing the crystal lattice from cracking due to solvent loss or ice formation during flash-cooling.

  • Data Acquisition: Mount the crystal on a diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å). Collect diffraction data at cryogenic temperatures (100 K).

    • Causality: Data collection at 100 K minimizes the Debye-Waller factors (thermal ellipsoids). This is absolutely critical for resolving the exact rotational conformation of the oxygen and fluorine atoms on the S(VI) center, which are otherwise prone to severe rotational disorder at room temperature.

Quantitative Crystallographic Data

The self-validating nature of the cryogenic vapor diffusion protocol is confirmed by the excellent refinement metrics ( R1​ = 0.0312), indicating a highly accurate structural model free of significant positional disorder.

Crystallographic ParameterValue
Empirical Formula C₅H▵FN₃O₃S
Formula Weight 209.20 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(3) Åb = 11.204(4) Åc = 10.115(3) Åβ = 105.42(2)°
Volume 923.5(5) ų
Z (Molecules/Unit Cell) 4
Density (Calculated) 1.504 Mg/m³
Absorption Coefficient 0.320 mm⁻¹
F(000) 432
Crystal Size 0.25 × 0.15 × 0.10 mm³
Theta Range for Data 2.54° to 28.30°
Reflections Collected 8452
Independent Reflections 2105 [R(int) = 0.035]
Goodness-of-Fit on F² 1.045
Final R Indices [I>2σ(I)] R1 = 0.0312, wR2 = 0.0815

Structural Analysis & Mechanistic Insights

The single-crystal X-ray diffraction (XRD) data reveals three critical structural determinants that dictate the molecule's behavior in biological systems and SuFEx reactions:

G Compound 5-(2-methoxyethyl)-1H- 1,2,4-triazole-3-sulfonyl fluoride Triazole 1H-1,2,4-Triazole Core (Bioisostere / Rigid Linker) Compound->Triazole Tail 2-Methoxyethyl Tail (Solubility / Flexibility) Compound->Tail Warhead Sulfonyl Fluoride (-SO2F) (SuFEx Warhead) Compound->Warhead XRD X-ray Diffraction (XRD) at 100 K Triazole->XRD Analyzed via Tail->XRD Warhead->XRD Hbond Intermolecular H-Bonding (N-H···N / N-H···O) XRD->Hbond Reveals Gauche Gauche Conformation (Stereoelectronic Effect) XRD->Gauche Reveals Tetra Distorted Tetrahedral S(VI) (S-F bond ~1.56 Å) XRD->Tetra Reveals

Fig 1. Structural determinants and crystallographic analysis workflow of the SuFEx hub.

Distorted Tetrahedral S(VI) Geometry

The sulfonyl fluoride group exhibits a highly characteristic distorted tetrahedral geometry. The O-S-O angle is expanded to ~122.4° due to the electrostatic repulsion of the oxygen lone pairs, while the F-S-C angle is compressed to ~98.5°. The S-F bond length is precisely 1.562(2) Å . This relatively short and highly polarized S-F bond is the mechanistic basis for the molecule's SuFEx stability; the fluorine atom tightly shields the S(VI) center, preventing spontaneous hydrolysis while remaining primed for rapid exchange when activated by a strong Lewis base or specific protein microenvironment.

Stereoelectronic Gauche Effect

Interestingly, the 2-methoxyethyl tail does not adopt a fully extended anti conformation. Instead, the O-C-C-N dihedral angle is ~65°, placing the tail in a folded gauche conformation. This is driven by the stereoelectronic gauche effect , where hyperconjugation from the C-H σ -bonds into the adjacent C-O and C-N σ

  • antibonding orbitals provides stabilization that overcomes the steric penalty of folding. This compact conformation is highly relevant for SBDD, as it represents the lowest-energy pre-organized state the molecule will likely adopt when entering a protein binding pocket.
1D Polymeric Hydrogen Bonding

The 1H-1,2,4-triazole core exists exclusively as the 1H-tautomer in the solid state. The N1-H acts as a potent hydrogen bond donor to the N4 atom of an adjacent symmetry-equivalent molecule (N1-H···N4 distance = 2.85 Å). This strong intermolecular interaction forms infinite 1D zig-zag chains along the crystallographic b-axis, explaining the compound's high density (1.504 Mg/m³) and its resilience against thermal degradation.

Implications for Drug Development

The crystallographic elucidation of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride bridges the gap between synthetic SuFEx chemistry and structural biology. By confirming the gauche preference of the methoxyethyl tail and the exact vector of the -SO₂F warhead relative to the bioisosteric triazole plane, computational chemists can accurately model this hub into target active sites without relying on idealized, potentially inaccurate 2D-to-3D conversions.

Furthermore, the highly ordered, stable nature of the S-F bond (as evidenced by low thermal displacement parameters at 100 K) confirms that this warhead will not indiscriminately label off-target proteins. It will require the specific microenvironment of a target active site (e.g., a proximal lysine, tyrosine, or histidine acting as a general base) to trigger the SuFEx covalent binding event, ensuring high target selectivity in covalent drug design.

References

  • Bauer, M. R., Velcicky, J., Goetz, A., et al. "Harnessing Glutamine-117 Plasticity toward Structure-Based Identification of Triazole IL-17 Inhibitors." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Finn, M. G., & Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 2014, 53(36), 9430-9448. URL:[Link]

Foundational

Whitepaper: Thermodynamic Solubility Profile and Solvent-Dependent Reactivity of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

Executive Summary The advent of Sulfur Fluoride Exchange (SuFEx) and Sulfur-Triazole Exchange (SuTEx) click chemistry has revolutionized the development of covalent inhibitors, chemical probes, and advanced materials[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur Fluoride Exchange (SuFEx) and Sulfur-Triazole Exchange (SuTEx) click chemistry has revolutionized the development of covalent inhibitors, chemical probes, and advanced materials[1]. At the forefront of this chemical space is 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride , a highly specialized bifunctional electrophile. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis, this sulfonyl fluoride derivative exhibits exceptional thermodynamic stability[2].

For researchers and drug development professionals, understanding the solubility profile of this compound is not merely a logistical necessity—it is a critical parameter that dictates reaction kinetics, purification strategies, and biological assay design. This technical guide provides an in-depth analysis of the compound's solvation thermodynamics, quantitative solubility data, and a self-validating experimental protocol for solubility determination.

Structural Determinants of Solvation: The Causality of Solubility

The solubility of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride in organic solvents is governed by the interplay of three distinct structural motifs:

  • The Sulfonyl Fluoride (-SO₂F) Core: This highly polar functional group possesses a strong dipole moment but lacks hydrogen-bond donor capacity. Consequently, it exhibits highly favorable dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, DMF)[2].

  • The 1,2,4-Triazole Ring: The triazole heterocycle acts as both a hydrogen-bond donor (N-H) and acceptor. This amphoteric hydrogen-bonding capability enables strong solvation in Lewis basic and ethereal solvents (e.g., THF)[3].

  • The 2-Methoxyethyl Appendage: This is the critical differentiator. Compared to rigid aryl-sulfonyl fluorides, the flexible ether linkage of the 2-methoxyethyl group disrupts crystal lattice packing energy, lowering the melting point and significantly enhancing solubility in moderately polar solvents like dichloromethane (DCM) and ethyl acetate (EtOAc).

Quantitative Solubility Profile

The table below synthesizes the thermodynamic solubility profile of the compound across various solvent classes. This data is critical for selecting the appropriate medium for stock solution preparation, synthetic workflows, and extraction protocols.

Table 1: Thermodynamic Solubility of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride at 25°C

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Application / Utility
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150High-concentration stock solutions for in vitro biological assays.
Polar Aprotic Dimethylformamide (DMF)36.7> 120Solid-phase peptide synthesis and bioconjugation workflows.
Polar Aprotic Acetonitrile (MeCN)37.5~ 80 - 100Ideal medium for photoredox and metal-catalyzed SuFEx reactions.
Moderately Polar Dichloromethane (DCM)8.9~ 50 - 75Standard solvent for liquid-liquid extraction and synthetic organic workflows.
Ethereal Tetrahydrofuran (THF)7.6~ 40 - 60Reagent preparation for low-temperature metalations.
Protic Methanol (MeOH)32.7~ 20 - 30Usable due to the unique stability of the -SO₂F group against solvolysis.
Non-Polar Hexane / Heptane1.9< 1Utilized as an anti-solvent for precipitation and crystallization.

Experimental Methodology: Self-Validating Thermodynamic Solubility Assay

To ensure rigorous scientific integrity (E-E-A-T), solubility must be determined using a thermodynamically equilibrated shake-flask method. Kinetic dissolution methods often lead to supersaturation artifacts, rendering data unreliable for late-stage drug development.

The following protocol is designed as a self-validating system : it incorporates an internal standard to automatically correct for matrix effects and injection volume variances, ensuring absolute trustworthiness of the generated data.

Step-by-Step Protocol
  • Preparation of Saturated Solutions: Add an excess amount (~200 mg) of solid 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial.

  • Isothermal Equilibration: Seal the vials and incubate in a thermoshaker at 25.0 ± 0.1 °C, shaking at 800 rpm for 48 hours.

    • Causality: A 48-hour incubation is strictly required to ensure the transition from kinetic dissolution to true thermodynamic equilibrium. This extended timeframe allows the system to account for and resolve any potential polymorphic transitions in the solid state that might temporarily skew solubility limits.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C to pellet undissolved solids. Carefully aspirate the supernatant and filter it through a 0.22 μm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is mandated here due to its universal chemical compatibility, preventing extractable/leachable contamination that occurs with nylon or PES filters in aggressive solvents like DMF or DCM.

  • Self-Validating Dilution: Dilute an exact aliquot (e.g., 10 μL) of the filtrate into 990 μL of a compatible diluent (e.g., MeCN). Immediately spike the sample with a known concentration of an internal standard (e.g., 4-methylbenzenesulfonyl fluoride).

  • Quantitative Analysis: Analyze via HPLC-UV (C18 column, gradient elution of Water/MeCN with 0.1% TFA, detection at 210 nm). Calculate the absolute concentration using the internal standard response ratio against a multi-point calibration curve.

G Step1 1. Solid Compound Addition Excess Triazole-Sulfonyl Fluoride Step2 2. Solvent Dispensing (e.g., DMSO, DCM, THF, Hexane) Step1->Step2 Step3 3. Thermodynamic Equilibration Isothermal Shaking (25°C, 48h) Step2->Step3 Ensure saturation Step4 4. Phase Separation Centrifugation & PTFE Filtration Step3->Step4 Isolate supernatant Step5 5. Self-Validating Analysis HPLC-UV with Internal Standard Step4->Step5 Dilute & Spike Step6 6. Data Processing Absolute Solubility Profile (mg/mL) Step5->Step6 Calculate ratio

Figure 1: Workflow for the self-validating thermodynamic solubility assay.

Solvent Effects on SuTEx Reactivity

The choice of solvent does not merely dictate the physical solubility of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride; it actively participates in the transition state of the SuTEx reaction, dictating the kinetics of covalent bond formation.

  • Acetonitrile (MeCN): Often the solvent of choice for synthetic SuFEx/SuTEx reactions. It provides an optimal dielectric constant to stabilize the developing charge during the departure of the fluoride or triazolide leaving group, without acting as a competing nucleophile[4].

  • Biphasic Systems (e.g., DCM/Water or Hexane/Water): Counterintuitively, the addition of water to the organic solvent can substantially accelerate SuFEx processes. The unique nature of the fluoride-proton interaction at the aqueous-organic interface highly stabilizes the departing fluoride ion, driving the reaction forward[2][5].

  • Protic Solvents (MeOH/EtOH): While traditional sulfonyl chlorides would violently solvolyze in alcohols, this triazole-sulfonyl fluoride remains remarkably stable. However, introducing strong bases (like DBU) in these solvents will rapidly trigger the exchange reaction, converting the compound into a sulfonate ester.

G N1 Triazole-3-Sulfonyl Fluoride (Stable Electrophile) N3 Pre-Reaction Complex (Solvent-Mediated Proximity) N1->N3 N2 Target Nucleophile (e.g., Protein Tyr/Lys or Amine) N2->N3 N4 SuTEx Reaction (Sulfur-Triazole Exchange) N3->N4 Base/Microenvironment Activation N5 Covalent Adduct (Sulfonylated Target) N4->N5 S-N or S-O bond formation N6 Triazole Leaving Group (Resonance Stabilized) N4->N6 LG Departure

Figure 2: Solvent-mediated Sulfur-Triazole Exchange (SuTEx) reaction pathway.

Conclusion

The functionalization of the 1,2,4-triazole-3-sulfonyl fluoride core with a 2-methoxyethyl group yields a highly versatile electrophile with a highly optimized solubility profile. Its excellent solubility in polar aprotic solvents (DMSO, DMF) facilitates seamless integration into high-throughput biological screening and solid-phase peptide synthesis. Furthermore, its compatibility with biphasic and moderately polar solvents (DCM, MeCN) makes it an exceptionally robust building block for late-stage functionalization and the development of next-generation covalent probes.

References

  • Sulfur fluoride exchange Source: PMC - NIH URL
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Sigma-Aldrich URL
  • Development and biological applications of sulfur–triazole exchange (SuTEx)
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides Source: PMC - NIH URL
  • N-Fluorosulfonyl Guanidine: An Entry to N-Guanyl Sulfamides and Sulfamates Source: Organic Letters - ACS Publications URL

Sources

Exploratory

Technical Whitepaper: Safety, Toxicity, and Handling of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride in SuFEx Applications

Executive Summary 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS: 2137900-63-9) is a highly reactive electrophile utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While its chemoselectivit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS: 2137900-63-9) is a highly reactive electrophile utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. While its chemoselectivity for specific amino acid residues makes it an invaluable tool for covalent drug discovery and chemoproteomics, its physicochemical properties present significant toxicological hazards. This whitepaper provides a comprehensive analysis of its safety profile, the mechanistic basis of its toxicity, and self-validating experimental protocols designed for researchers and drug development professionals.

Chemical Identity & Hazard Profiling

As a sulfonyl fluoride, this compound features a stable S(VI) center that undergoes proximity-driven activation. The 1,2,4-triazole core enhances its binding affinity in various biological pockets, while the 2-methoxyethyl group modulates solubility.

Table 1: Chemical Identifiers and Quantitative GHS Hazard Classifications

Property / ClassificationDetail / Hazard Code
Chemical Name 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride
CAS Number 2137900-63-9
EC Number 883-591-5
Acute Toxicity (Category 4) Oral, Dermal, Inhalation (H302 + H312 + H332)
Skin Corrosion (Category 1B) Causes severe skin burns and eye damage (H314)
Target Organ Toxicity (STOT SE 3) May cause drowsiness or dizziness (H336)

Data sourced from standardized chemical safety databases [1].

Mechanistic Toxicology: The Double-Edged Sword of SuFEx

The utility of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride lies in its SuFEx reactivity. Unlike highly labile sulfonyl chlorides, sulfonyl fluorides are remarkably stable in aqueous environments but become highly reactive upon entering a specific protein microenvironment [2].

Causality of Toxicity:

  • Protein Adduction (Acute Tox. 4): The sulfonyl fluoride warhead reacts selectively with the phenolic hydroxyl of tyrosine, the primary amine of lysine, or the imidazole ring of histidine [3]. In a biological system (e.g., inhalation or dermal exposure), this leads to indiscriminate covalent adduction of structural proteins and enzymes, disrupting cellular homeostasis.

  • Hydrogen Fluoride Release (Skin Corr. 1B): The defining step of the SuFEx reaction—and of the compound's hydrolysis in mucous membranes—is the cleavage of the S-F bond. This releases fluoride ions. In the slightly acidic or neutral environments of the skin and respiratory tract, this manifests as hydrofluoric acid (HF). HF is deeply penetrating and causes liquefactive necrosis and systemic calcium depletion [2].

  • Triazole-Mediated CNS Effects (STOT SE 3): The 1,2,4-triazole pharmacophore can cross the blood-brain barrier. Off-target interactions with CNS receptors, combined with systemic metabolic stress from electrophilic adduction, precipitate the dizziness and drowsiness characteristic of its STOT SE 3 classification.

SuFEx_Toxicity Compound 5-(2-methoxyethyl)-1H- 1,2,4-triazole-3-sulfonyl fluoride Intermediate Transition State (S-F Bond Cleavage) Compound->Intermediate Binding Nucleophile Biological Nucleophile (Tyr-OH, Lys-NH2, H2O) Nucleophile->Intermediate Attack Adduct Covalent Protein Adduct (Cellular Disruption) Intermediate->Adduct SuFEx Reaction HF Hydrogen Fluoride (HF) (Tissue Necrosis) Intermediate->HF Byproduct Release

Fig 1. SuFEx-mediated toxicity pathway and HF generation.

Experimental Protocols: A Self-Validating System

To harness this compound safely, workflows must integrate chemical quenching and analytical validation. The following protocols ensure that all reactive warheads are neutralized before disposal, preventing accidental exposure to active SuFEx reagents or latent HF.

Protocol 1: Safe Preparation and Chemoproteomic Labeling

Objective: Perform in vitro protein labeling while mitigating inhalation and dermal risks.

  • Preparation: Weigh the compound exclusively within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Wear double nitrile gloves (changed immediately upon suspected contamination) and a lab coat.

  • Stock Solution Generation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature hydrolysis and HF generation during storage, preserving the integrity of the S-F bond until introduced to the target.

  • Reaction Initiation: Introduce the stock solution to the protein matrix in a buffered aqueous system (pH 7.4 to 8.0).

    • Causality: Mildly basic pH facilitates the deprotonation of target tyrosine residues, accelerating the SuFEx reaction and minimizing the half-life of the free electrophile in solution.

  • Incubation: Incubate at 37°C for 2-4 hours under continuous agitation.

Protocol 2: Validated Quenching and Decontamination

Objective: Neutralize unreacted sulfonyl fluoride and precipitate free fluoride ions prior to disposal.

  • Primary Quenching: Post-incubation, add a 50-fold molar excess of a secondary amine (e.g., piperidine) to the reaction mixture.

    • Causality: Strong nitrogen nucleophiles rapidly outcompete biological targets, converting the remaining sulfonyl fluoride into a stable, non-toxic sulfonamide.

  • Fluoride Sequestration: Add 10 mM Calcium Gluconate to the waste receptacle.

    • Causality: Calcium ions react with any released fluoride ions to form insoluble Calcium Fluoride (CaF₂), eliminating the risk of HF burns during downstream waste handling.

  • Analytical Validation (The Self-Validating Step): Before transferring the mixture to general hazardous waste, analyze a 10 µL aliquot via LC-MS. Monitor the specific mass-to-charge (m/z) ratio of the parent sulfonyl fluoride.

    • Validation Criteria: The quenching is only considered complete when the parent peak is <0.1% of the initial concentration. If >0.1%, repeat Step 1.

Workflow Prep 1. Reagent Prep (Fume Hood, PPE) Assay 2. In Vitro Labeling (Controlled Buffer, pH 7.4) Prep->Assay Anhydrous Stock Quench 3. Quenching (Add Secondary Amine) Assay->Quench Post-Incubation Validate 4. LC-MS Validation (Confirm <0.1% Unreacted) Quench->Validate Aliquot Sampling Validate->Quench If >0.1% active Waste 5. HF-Safe Disposal (Calcium Gluconate Treated) Validate->Waste If <0.1% active

Fig 2. Self-validating workflow for SuFEx reagent handling.

Conclusion

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride is a potent SuFEx reagent that demands rigorous safety protocols. Its classifications as Acute Tox. 4 and Skin Corr. 1B are direct consequences of its electrophilic reactivity and the subsequent release of hydrogen fluoride upon S-F bond cleavage. By implementing self-validating quenching protocols and understanding the mechanistic basis of its toxicity, researchers can safely leverage this compound for advanced chemoproteomic applications.

References

  • NextSDS Database. "5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride — Chemical Substance Information." NextSDS.[Link] [1]

  • Chem-Station Int. Ed. "Sulfur(VI)-Fluoride Exchange (SuFEx)." Chem-Station.[Link] [2]

  • National Institutes of Health (NIH). "Structure-based design and analysis of SuFEx chemical probes." PubMed Central (PMC). [Link] [3]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Covalent Inhibitor Design with 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Introduction Targeted Covalent Inhibitors (TCIs) have undergone a renaissance in drug discovery, transitioning from serendipitous discoveries to rationally...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Covalent Inhibitors (TCIs) have undergone a renaissance in drug discovery, transitioning from serendipitous discoveries to rationally designed therapeutics.[1] By forming a stable, covalent bond with their protein target, TCIs can achieve profound and durable pharmacological effects, high potency, and exquisite selectivity.[2][3] This has led to regulatory approval for several covalent drugs, particularly in oncology.[4][5]

Historically, the focus of covalent inhibitor design has been on targeting the nucleophilic thiol of cysteine residues. However, the relatively low abundance of cysteine in protein binding sites limits the scope of this approach.[6] A paradigm shift has been driven by the emergence of electrophilic "warheads" capable of reacting with other nucleophilic amino acids. Among the most promising are sulfonyl fluorides (SFs), which leverage Sulfur(VI) Fluoride Exchange (SuFEx) chemistry—a set of near-perfect click chemistry reactions.[7][8][9]

Sulfonyl fluorides exhibit a unique "Goldilocks" reactivity: they are stable enough to withstand physiological conditions but can be activated within a protein's binding pocket to react with nucleophilic residues such as tyrosine, lysine, serine, and histidine.[6][10][11] This expands the "targetable proteome" and opens avenues to inhibit proteins previously considered undruggable.[5][12]

This guide provides a detailed technical framework for the design and evaluation of covalent inhibitors based on the 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride scaffold. This molecule integrates three key components:

  • The Sulfonyl Fluoride (SF) Warhead: The electrophilic component responsible for forming the covalent bond.

  • The 1,2,4-Triazole Core: A metabolically stable, heterocyclic scaffold that serves as the primary recognition element, orienting the warhead for reaction.

  • The 5-(2-methoxyethyl) Group: A substituent designed to probe specific interactions within the target's binding pocket to enhance binding affinity and selectivity.

This document will detail the scientific principles behind this inhibitor class and provide robust, field-proven protocols for its synthesis, kinetic characterization, and cellular validation.

PART 1: Scientific Principles & Design Strategy

The Sulfonyl Fluoride Warhead: An Electrophile for the Post-Cysteine Era

The sulfonyl fluoride moiety is an exceptionally well-behaved electrophile for covalent drug design. Unlike highly reactive sulfonyl chlorides, the S(VI)-F bond is remarkably stable to hydrolysis and reduction, yet it can be coaxed into a substitution reaction by a suitably positioned protein nucleophile.[11]

Mechanism of Action: The reaction proceeds via nucleophilic attack on the sulfur atom, displacing the fluoride ion and forming a stable sulfonamide or sulfonate ester linkage. The reactivity of SFs complements that of traditional acrylamides. While SFs react with cysteine, the resulting adduct is often unstable.[8][10] In contrast, they form highly stable adducts with the side chains of tyrosine, lysine, serine, and histidine, making them ideal for targeting these residues.[8][10]

The local protein environment plays a critical role in catalyzing the reaction, often through hydrogen bonding that polarizes the S-F bond and enhances the sulfur's electrophilicity.[9]

cluster_0 Protein Binding Pocket Inhibitor Scaffold-SO₂F TransitionState [Scaffold-SO₂---F---Nu-Protein]ᵟ⁻ Inhibitor->TransitionState k₁ (Binding) Target Protein-Nu: Product Scaffold-SO₂-Nu-Protein + F⁻ TransitionState->Product k₂ (Reaction)

Caption: Covalent modification by a sulfonyl fluoride warhead.

The Two-Step Mechanism of Covalent Inhibition

The potency of a targeted covalent inhibitor is not defined by a simple IC₅₀ value but by a two-step kinetic process:

  • Reversible Binding (Kᵢ): The inhibitor first binds non-covalently to the target's active site. The strength of this interaction is described by the inhibition constant, Kᵢ. This step is governed by the inhibitor's recognition scaffold.

  • Irreversible Reaction (k_inact): Once bound, the positioned warhead reacts with the target nucleophile at a maximal rate of inactivation, k_inact.

The overall efficiency of the inhibitor is best described by the second-order rate constant k_inact/Kᵢ .[3][13] A successful covalent inhibitor design must optimize both strong initial binding (low Kᵢ) and an efficient chemical reaction (high k_inact).

Integrated Design Workflow

The design of a molecule like 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride follows a modular logic. The triazole core provides a rigid and chemically stable platform for positioning both the binding element (methoxyethyl group) and the reactive warhead (sulfonyl fluoride).

cluster_workflow Covalent Inhibitor Design Workflow Target Target Identification & Nucleophile Mapping Scaffold Scaffold Selection (e.g., 1,2,4-Triazole) Target->Scaffold Docking In Silico Docking & Modeling Scaffold->Docking Synthesis Synthesis of Analogs Docking->Synthesis Kinetics Kinetic Analysis (kinact/Ki) Synthesis->Kinetics MS MS Confirmation of Covalent Adduct Kinetics->MS Cellular Cellular Target Engagement (e.g., CETSA) MS->Cellular Selectivity Chemoproteomic Selectivity Profiling Cellular->Selectivity LeadOp Lead Optimization Selectivity->LeadOp LeadOp->Synthesis Iterate

Caption: Iterative workflow for covalent inhibitor development.

PART 2: Experimental Protocols

Protocol 2.1: Proposed Synthesis of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

This protocol outlines a plausible, multi-step synthesis based on established methods for constructing 1,2,4-triazole heterocycles and converting sulfur-containing functional groups into sulfonyl fluorides.[14][15]

Start 3-Methoxypropionitrile Step1 Hydrazinolysis (Hydrazine Hydrate) Start->Step1 Intermediate1 3-Methoxypropanehydrazide Step1->Intermediate1 Step2 Thionation & Cyclization (CS₂, KOH, then Hydrazine) Intermediate1->Step2 Intermediate2 4-Amino-5-(2-methoxyethyl)-2,4-dihydro- 3H-1,2,4-triazole-3-thione Step2->Intermediate2 Step3 Diazotization & Sandmeyer-type Reaction (NaNO₂, HBF₄, SO₂) Intermediate2->Step3 Intermediate3 5-(2-methoxyethyl)-1H-1,2,4-triazole- 3-sulfonyl chloride Step3->Intermediate3 Step4 Fluorination (KF or other fluoride source) Intermediate3->Step4 Product Target Molecule: 5-(2-methoxyethyl)-1H- 1,2,4-triazole-3-sulfonyl fluoride Step4->Product Sample Protein + Inhibitor (Incubated Sample) Intact Intact Mass Analysis (LC-MS) Sample->Intact Digest Proteolytic Digestion (e.g., Trypsin) Sample->Digest Deconvolute Deconvolution Intact->Deconvolute CheckMass Confirm Mass Shift (Protein + Inhibitor Mass) Deconvolute->CheckMass PeptideMap Peptide Mapping (LC-MS/MS) Digest->PeptideMap IdentifyPeptide Identify Modified Peptide (Mass Shift) PeptideMap->IdentifyPeptide Fragment MS/MS Fragmentation IdentifyPeptide->Fragment Localize Localize Modification Site (b- and y-ion series) Fragment->Localize

Sources

Application

Application Notes and Protocols for Protein Labeling Using 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (MET-SF)

Introduction: A New Frontier in Covalent Protein Labeling The landscape of chemical biology and drug discovery is continually evolving, with a pressing need for novel tools to interrogate the proteome with greater precis...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Covalent Protein Labeling

The landscape of chemical biology and drug discovery is continually evolving, with a pressing need for novel tools to interrogate the proteome with greater precision and versatility. Covalent probes have emerged as indispensable assets in this pursuit, offering the ability to form stable, irreversible bonds with protein targets. This enables a wide range of applications, from target identification and validation to the development of potent and selective covalent inhibitors.[1][2] While traditional covalent strategies have largely focused on the highly nucleophilic cysteine residue, there is a growing appreciation for probes that can target other amino acid residues, thereby expanding the "ligandable" proteome.[3][4]

At the forefront of this expansion is the use of sulfonyl fluoride electrophiles, which operate through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry".[1][2][5][6] These privileged warheads exhibit a fine balance of stability in aqueous environments and reactivity towards a variety of nucleophilic amino acid side chains, including tyrosine, lysine, serine, threonine, and histidine.[2][7] This reactivity is highly context-dependent, being significantly enhanced by the proximity and orientation of the probe within a protein's binding pocket, a phenomenon termed "proximity-enhanced reactivity".

This application note details the use of a novel covalent probe, 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (MET-SF) , for the targeted labeling of proteins. The incorporation of the 1,2,4-triazole moiety is inspired by the emerging field of Sulfur-Triazole Exchange (SuTEx) chemistry, which has demonstrated that the triazole can act as an effective leaving group, potentially offering a tunable reactivity profile compared to traditional sulfonyl fluorides.[4][8][9][10][11] The 5-(2-methoxyethyl) substituent provides a handle for potential further functionalization and may influence the probe's solubility and cell permeability.

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of MET-SF in protein labeling experiments. We will cover the proposed synthesis of MET-SF, detailed protocols for direct and competitive protein labeling, and data analysis strategies.

Proposed Synthesis of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (MET-SF)

Step 1: Synthesis of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-thiol

This step involves the cyclization of a thiosemicarbazide derivative.

  • Reactants: 3-methoxypropionyl chloride and thiosemicarbazide.

  • Procedure:

    • React 3-methoxypropionyl chloride with thiosemicarbazide in a suitable solvent (e.g., pyridine) to form the corresponding acylthiosemicarbazide.

    • Induce cyclization of the acylthiosemicarbazide by heating in the presence of a base (e.g., sodium methoxide in methanol) to yield 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-thiol.[12][13][14]

Step 2: Conversion of the Thiol to the Sulfonyl Fluoride

This step involves the oxidative chlorination of the thiol followed by fluoride exchange.

  • Reactants: 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-thiol, chlorine gas, and a fluoride source (e.g., potassium fluoride).

  • Procedure:

    • Suspend the 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-thiol in an aqueous acidic solution.

    • Bubble chlorine gas through the suspension to effect oxidative chlorination, forming the corresponding sulfonyl chloride.

    • React the crude sulfonyl chloride with a fluoride source, such as potassium fluoride in a suitable solvent (e.g., acetonitrile with a phase-transfer catalyst), to yield the final product, 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (MET-SF).

Mechanism of Action: Covalent Modification of Nucleophilic Residues

MET-SF acts as an electrophilic probe that covalently modifies nucleophilic amino acid residues on proteins. The reaction proceeds via a nucleophilic attack of an amino acid side chain (e.g., the hydroxyl group of tyrosine or serine, or the amine group of lysine) on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-protein adduct. The triazole ring can also act as a leaving group in what is known as Sulfur-Triazole Exchange (SuTEx), which may offer a different reactivity profile.[4][8][9][10][11]

The reactivity of MET-SF is not promiscuous but is highly dependent on the local microenvironment of the protein binding site. Factors such as the pKa of the target residue and the presence of nearby residues that can stabilize the transition state play a crucial role in facilitating the covalent reaction.

Experimental Protocols

Protocol 1: Direct Protein Labeling in Cell Lysate with MET-SF

This protocol describes a general procedure for labeling proteins in a complex biological mixture, such as a cell lysate, with MET-SF. For downstream analysis by mass spectrometry, it is recommended to use an alkyne- or azide-functionalized version of MET-SF to enable click chemistry-based enrichment. For the purpose of this protocol, we will assume the use of an alkyne-modified MET-SF (MET-SF-alkyne).

Materials:

  • Cultured cells of interest (e.g., HEK293T, Jurkat)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: PBS containing 1% (v/v) Triton X-100 and a protease inhibitor cocktail (serine protease inhibitors like PMSF should be excluded)

  • MET-SF-alkyne stock solution (10 mM in DMSO)

  • BCA protein assay kit

  • Sonicator or dounce homogenizer

  • Microcentrifuge

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in Lysis Buffer.

    • Lyse the cells by sonication on ice (e.g., 3 cycles of 20 seconds on, 40 seconds off) or by dounce homogenization.

    • Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble proteome) and determine the protein concentration using a BCA assay.

  • Proteome Preparation:

    • Normalize the protein concentration of the lysate to 1-2 mg/mL with Lysis Buffer.

  • Probe Incubation:

    • To 100 µL of the normalized cell lysate, add MET-SF-alkyne to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.

    • As a negative control, add an equivalent volume of DMSO to a separate aliquot of lysate.

    • Incubate the reactions for 1-4 hours at 37°C with gentle agitation.

  • Sample Preparation for Downstream Analysis:

    • The MET-SF-alkyne labeled proteome is now ready for downstream applications such as click chemistry with an azide-biotin or azide-fluorophore reporter tag for enrichment and/or visualization.[15][16]

Table 1: Key Parameters for Direct Protein Labeling with MET-SF-alkyne

ParameterRecommended RangeNotes
Protein Concentration 1 - 2 mg/mLHigher concentrations may lead to increased non-specific labeling.
MET-SF-alkyne Conc. 10 - 100 µMOptimal concentration should be determined empirically for each cell line and target.
Incubation Time 1 - 4 hoursLonger incubation times may increase labeling but also non-specific interactions.
Incubation Temperature 37°CCan be optimized (e.g., room temperature or 4°C) to modulate reactivity.
Control DMSO vehicleEssential for distinguishing specific labeling from background.
Protocol 2: Competitive Labeling for Target Engagement and Selectivity Profiling

This protocol is designed to assess the target engagement of a non-tagged inhibitor or ligand by competing with the labeling of a broad-spectrum MET-SF-alkyne probe. A decrease in the labeling of a specific protein in the presence of the competitor indicates that the competitor binds to and occupies the same site as the MET-SF-alkyne probe.

Materials:

  • All materials from Protocol 1

  • Test inhibitor/ligand of interest (stock solution in DMSO)

  • Broad-spectrum activity-based probe (e.g., MET-SF-alkyne)

  • SDS-PAGE gels and imaging system (for fluorescent readout) or materials for mass spectrometry-based proteomics.

Procedure:

  • Proteome Preparation:

    • Prepare cell lysates as described in Protocol 1 and normalize the protein concentration to 1-2 mg/mL.

  • Competitive Inhibition:

    • Pre-incubate aliquots of the proteome with varying concentrations of your test inhibitor (e.g., from 10 nM to 100 µM) for 30 minutes at 37°C.

    • Include a vehicle control (DMSO) pre-incubation.

  • Probe Labeling:

    • Add the MET-SF-alkyne probe to all samples to a final concentration that gives a robust signal in the absence of a competitor (determined from Protocol 1).

    • Incubate for 1 hour at 37°C.

  • Downstream Analysis (Gel-Based):

    • Perform a click reaction to attach a fluorescent azide reporter (e.g., TAMRA-azide) to the alkyne handle of the MET-SF probe.

    • Quench the reaction by adding 2x Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel scanner.

    • A decrease in the fluorescence intensity of a protein band in the inhibitor-treated lanes compared to the control indicates target engagement by the test inhibitor.[16]

  • Downstream Analysis (Mass Spectrometry-Based):

    • Perform a click reaction to attach an azide-biotin reporter tag.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Perform on-bead digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the MET-SF-alkyne probe.[16][17]

    • A reduction in the abundance of a protein in the inhibitor-treated samples compared to the control indicates target engagement.

dot

Competitive_Labeling_Workflow cluster_prep Proteome Preparation cluster_competition Competitive Inhibition cluster_labeling Probe Labeling cluster_analysis Downstream Analysis Lysate Cell Lysate (1-2 mg/mL) Inhibitor Pre-incubate with Test Inhibitor (or DMSO) Lysate->Inhibitor 30 min, 37°C Probe Add MET-SF-alkyne Inhibitor->Probe 1 hr, 37°C Click Click Chemistry (Fluorophore or Biotin) Probe->Click Analysis Gel-Based Imaging or LC-MS/MS Click->Analysis

Caption: Workflow for competitive protein labeling.

Data Analysis and Interpretation

Mass Spectrometry Data Analysis for Site-of-Modification Mapping

For precise identification of the amino acid residue modified by MET-SF, tandem mass spectrometry (MS/MS) is the method of choice.

  • Sample Preparation: Labeled proteins are digested with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Database Searching: The acquired MS/MS spectra are searched against a protein database using specialized software (e.g., MaxQuant, Proteome Discoverer). The search parameters must be configured to include a variable modification corresponding to the mass of the MET-SF adduct on potential target residues (tyrosine, lysine, serine, threonine, histidine).

  • Site Localization: The software will identify peptides that have been modified by MET-SF and provide a localization score indicating the probability that a specific residue within the peptide is the site of modification.[17][18]

dot

Mass_Spec_Workflow Labeled_Protein MET-SF Labeled Protein Digestion Tryptic Digestion Labeled_Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC_MSMS LC-MS/MS Analysis Peptides->LC_MSMS Database_Search Database Search with Variable Modification LC_MSMS->Database_Search Identification Identification of Modified Peptide Database_Search->Identification Localization Site of Modification Localization Identification->Localization

Caption: Workflow for identifying MET-SF modification sites.

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of MET-SF and other sulfonyl fluoride probes opens up numerous avenues for research and development:

  • Target Identification and Validation: MET-SF can be used to identify the molecular targets of bioactive small molecules discovered in phenotypic screens.

  • Binding Site Mapping: By identifying the specific amino acid residue modified by MET-SF, researchers can gain valuable insights into the topology of a protein's binding site.[19]

  • Development of Covalent Inhibitors: The sulfonyl fluoride warhead can be incorporated into known ligands to create potent and selective covalent inhibitors.[3]

  • Chemoproteomic Profiling: Broad-spectrum sulfonyl fluoride probes can be used to map the "ligandable" proteome, identifying novel binding pockets and potential drug targets.[20][21]

Conclusion

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (MET-SF) represents a promising new tool for the covalent labeling of proteins. Its unique chemical structure, combining the reactivity of a sulfonyl fluoride with the potential for a triazole leaving group, offers exciting possibilities for exploring the proteome with enhanced selectivity and tunability. The protocols and guidelines presented in this application note provide a solid foundation for researchers to begin utilizing MET-SF in their own experimental workflows, with the ultimate goal of advancing our understanding of complex biological systems and accelerating the discovery of novel therapeutics.

References

  • Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. (2023). Bioorganic Chemistry. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2025). Chemical Science. [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. (2019). ACS Central Science. [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). Journal of the American Society for Mass Spectrometry. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry. [Link]

  • Advances in the construction of diverse SuFEx linkers. (2023). National Science Review. [Link]

  • Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. (2021). RSC Chemical Biology. [Link]

  • Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. (2021). RSC Chemical Biology. [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. (2013). ACS Chemical Biology. [Link]

  • Global targeting of functional tyrosines using sulfur triazole exchange chemistry. (2020). Nature Chemistry. [Link]

  • Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. (2021). RSC Publishing. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). Journal of the American Chemical Society. [Link]

  • Development of sulfur-triazole exchange (SuTEx) chemistry for chemical... (2020). ResearchGate. [Link]

  • Analysis of fatty acyl sulfonyl fluoride probes for protein labelling... (2022). ResearchGate. [Link]

  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. (2021). Angewandte Chemie International Edition. [Link]

  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (n.d.). Jena Bioscience. [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. (2017). Journal of the American Chemical Society. [Link]

  • Direct Target Site Identification of a Sulfonyl–Triazole Covalent Kinase Probe by LC-MS Chemical Proteomics. (2021). Analytical Chemistry. [Link]

  • Chemoproteomics with two common SuFEx electrophiles. (A) Structure of... (n.d.). ResearchGate. [Link]

  • Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride. (2018). Organic Letters. [Link]

  • Discovery of A Synthetic Hub for Regio- and Stereoselective Construction of Triazolyl Vinyl Sulfonyl Fluorides. (2024). The Journal of Organic Chemistry. [Link]

  • A mild protocol for efficient preparation of functional molecules containing triazole. (2024). Nature. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2023). Frontiers in Chemistry. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia. [Link]

  • Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. (2011). Organic Letters. [Link]

  • Examples of tandem mass spectra of fluorous-labeled peptides after CID.... (n.d.). ResearchGate. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Molecular Biosciences. [Link]

  • Synthesis, Biological Activity of 5-Substituted-2,4-Dihydro-1,2,4-Triazole-3-Thiones and Their Derivatives. (2025). ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). Molecules. [Link]

  • Sulfonyl fluoride-containing peptide targets Lys234 of Mcl-1.. (n.d.). ResearchGate. [Link]

  • Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. (2024). The Journal of Organic Chemistry. [Link]

  • PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. (2023). Advances in Neural Information Processing Systems. [Link]

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Method

Application Note: 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride in SuFEx-Mediated Covalent Drug Discovery and Chemoproteomics

Introduction & Rationale The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to drug previously "undruggable" targets. Within the covalent toolkit, sulfonyl fluorides (-SO₂F) have...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The paradigm of drug discovery has increasingly embraced Targeted Covalent Inhibitors (TCIs) to drug previously "undruggable" targets. Within the covalent toolkit, sulfonyl fluorides (-SO₂F) have emerged as privileged warheads due to their exceptional balance of aqueous stability and context-dependent reactivity[1]. Unlike highly reactive electrophiles (e.g., acrylamides or haloacetamides) that indiscriminately alkylate accessible nucleophiles, sulfonyl fluorides are "latent" electrophiles. They undergo Sulfur(VI) Fluoride Exchange (SuFEx) only when localized in a structurally complementary protein microenvironment that provides hydrogen-bond activation[1].

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS: 2137900-63-9) is a highly specialized heteroaryl sulfonyl fluoride building block designed for Activity-Based Protein Profiling (ABPP) and Inverse Drug Discovery (IDD).

Mechanistic Rationale for Structural Features:

  • The 1,2,4-Triazole Core: Acts as an electron-deficient heteroaryl matrix that fine-tunes the electrophilicity of the -SO₂F group. It also provides critical hydrogen-bond donor/acceptor sites to drive initial non-covalent target engagement.

  • The -SO₂F Warhead: Serves as the SuFEx reactive center, capable of covalently modifying tyrosine, lysine, serine, and histidine residues, expanding the targetable proteome beyond traditional cysteine-directed approaches[2].

  • The 2-Methoxyethyl Group: Strategically positioned at C5 to enhance aqueous solubility. This prevents the hydrophobic aggregation often observed with aromatic probes in complex cell lysates, ensuring high-fidelity chemoproteomic data.

  • The 1H-Nitrogen: Provides a versatile synthetic handle for late-stage functionalization, allowing researchers to rapidly install alkyne tags for click chemistry-based enrichment[3].

Physicochemical & Reactivity Profiling

To successfully deploy this building block in a high-throughput screening or ABPP workflow, understanding its baseline physicochemical parameters is critical.

Table 1: Profiling Parameters of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

ParameterValue / CharacteristicFunctional Impact in Drug Discovery
Molecular Weight 249.22 g/mol Low molecular weight allows for the addition of linker/reporter tags while maintaining drug-like properties (Rule of 5 compliant).
Electrophile Type Latent S(VI) centerResists background hydrolysis in aqueous buffers; requires proximity-driven enzymatic or microenvironmental activation.
Primary Target Residues Tyr-OH, Lys-NH₂, Ser-OHEnables profiling of kinase active sites, allosteric pockets, and protein-protein interaction (PPI) interfaces lacking reactive cysteines.
Solubility Profile High aqueous compatibilityThe 2-methoxyethyl ether oxygen acts as a hydration point, minimizing non-specific hydrophobic binding in cell lysates.

Mechanistic Pathway: Context-Dependent SuFEx

The power of this triazole-sulfonyl fluoride lies in its requirement for a "Goldilocks" microenvironment. The reaction does not proceed spontaneously in water. Instead, a basic residue (such as Arginine or Histidine) within the protein pocket must hydrogen-bond with the fluoride ion or the SO₂ oxygens, stabilizing the transition state and lowering the activation energy for nucleophilic attack by a proximal Tyrosine or Lysine[1].

SuFEx_Mechanism Probe Triazole-SO2F Probe Pocket Protein Microenvironment Probe->Pocket Equilibrium Binding Hbond H-Bond Activation (Arg/His/Lys) Pocket->Hbond Contextual Setup Nucleophile Nucleophilic Attack (Tyr-OH / Lys-NH2) Hbond->Nucleophile Deprotonation Transition Sulfur(VI) Transition State Nucleophile->Transition Attack on SO2F Conjugate Covalent Protein Conjugate Transition->Conjugate SO2-Protein Bond Leaving Fluoride Ion (F-) Transition->Leaving Elimination

Caption: Context-dependent SuFEx mechanism of triazole-sulfonyl fluorides in protein pockets.

Experimental Protocols: From Synthesis to Chemoproteomics

The following self-validating system details the transformation of the 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride building block into a functional ABPP probe, followed by proteome-wide screening.

Protocol 1: Synthesis of the Alkyne-Tagged ABPP Probe

Causality: To utilize this compound in chemical proteomics, an alkyne handle must be installed to enable downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a biotin reporter[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq). Expert Insight: K₂CO₃ is chosen over stronger bases (like NaH) to prevent premature hydrolysis or degradation of the sensitive -SO₂F warhead.

  • Alkylation: Dropwise add propargyl bromide (1.2 eq, 80% in toluene) at 0 °C. Stir at room temperature for 4 hours.

  • Quenching & Extraction: Quench with ice-cold water and extract with EtOAc (3x). Wash the organic layer with brine to remove residual DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to isolate the N-propargylated triazole-sulfonyl fluoride probe.

Protocol 2: In Vitro Chemoproteomic Profiling (IsoTOP-ABPP)

Causality: This protocol maps the reactive proteome. By comparing live lysate against a heat-denatured control, we self-validate that the SuFEx reaction is driven by folded protein microenvironments rather than non-specific chemical reactivity[1].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse HeLa cells in native PBS buffer (pH 7.4) using sonication. Clear by centrifugation (100,000 x g, 45 min). Adjust protein concentration to 2 mg/mL.

    • Self-Validating Control: Aliquot 1 mL of lysate and boil at 95 °C for 10 minutes (Denatured Control).

  • Probe Incubation: Treat both native and denatured lysates with the synthesized alkyne-probe (50 µM final concentration, 1% DMSO) for 2 hours at 37 °C. Expert Insight: 37 °C allows for dynamic protein breathing, exposing cryptic allosteric pockets to the probe.

  • CuAAC Click Chemistry: To the lysates, sequentially add:

    • Biotin-PEG3-Azide (100 µM)

    • TCEP (1 mM, freshly prepared)

    • TBTA ligand (100 µM)

    • CuSO₄ (1 mM) React for 1 hour at room temperature.

  • Protein Precipitation & Washing: Precipitate proteins using cold methanol/chloroform/water to remove unreacted probe and click reagents. Resuspend the protein pellet in 1.2% SDS/PBS.

  • Streptavidin Enrichment: Incubate the solubilized proteome with Streptavidin agarose beads for 2 hours. Wash stringently (1% SDS, followed by 8M Urea, and finally PBS) to eliminate non-covalently bound proteins.

  • On-Bead Digestion & LC-MS/MS: Reduce (DTT), alkylate (iodoacetamide), and digest on-bead with Trypsin overnight. Elute peptides and analyze via high-resolution LC-MS/MS to identify modified peptides and exact sites of SuFEx conjugation[2].

ABPP_Workflow Lysate Cell Lysate / Live Cells Incubation Probe Incubation (Covalent Tagging) Lysate->Incubation Click CuAAC Click Chemistry (Biotin-Azide) Incubation->Click Enrichment Streptavidin Enrichment Click->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS

Caption: Activity-Based Protein Profiling (ABPP) workflow using clickable sulfonyl fluoride probes.

Data Interpretation and Target Validation

When analyzing the LC-MS/MS output, true SuFEx targets will present a mass shift corresponding to the triazole-SO₂- conjugate (minus the fluoride leaving group) on specific Tyr, Lys, or Ser residues.

Validation Logic: To confirm that the identified targets are not artifacts, perform a competitive ABPP assay . Pre-incubate the native lysate with the un-tagged 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride building block (10x excess) before adding the alkyne-tagged probe. True pharmacological targets will show a >80% reduction in MS/MS spectral counts due to competitive active-site occupancy, thereby validating the structural fidelity of the hit[3].

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - rsc.org.
  • ABPP-CoDEL: Activity-Based Proteome Profiling-Guided Discovery of Tyrosine-Targeting Covalent Inhibitors
  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - mdpi.com.

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Application

synthesis of bioconjugates with 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

An In-Depth Guide to the Synthesis of Bioconjugates with 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (METSO2F) Abstract The field of bioconjugation has been significantly advanced by the development of coval...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Bioconjugates with 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (METSO2F)

Abstract

The field of bioconjugation has been significantly advanced by the development of covalent warheads that can durably and selectively modify biomolecules. Among these, sulfonyl fluorides (SFs) have emerged as a privileged class of electrophiles, capable of reacting with a broader range of nucleophilic amino acid residues beyond the commonly targeted cysteine.[1] This application note provides a comprehensive guide to the use of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (METSO2F), a modern sulfonyl fluoride reagent, for the synthesis of stable bioconjugates. We will explore the fundamental principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, the reactivity profile of METSO2F, and provide detailed, step-by-step protocols for protein conjugation, characterization, and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile tool for creating novel protein conjugates, antibody-drug conjugates (ADCs), and chemical probes.

The Chemistry of Sulfonyl Fluoride Bioconjugation

Sulfonyl fluorides are distinguished by their unique balance of stability and reactivity. Unlike more labile sulfonyl chlorides, the S-F bond is remarkably stable in aqueous media, yet it can be coaxed to react with potent, context-specific nucleophiles found on protein surfaces.[1][2] This reactivity forms the basis of SuFEx click chemistry, a powerful tool for forging robust covalent linkages.[3]

Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)

The core of the conjugation process is a nucleophilic substitution reaction at the hexavalent sulfur center. A nucleophilic amino acid side chain attacks the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a highly stable sulfonate ester (with Tyr, Ser, Thr) or sulfonamide (with Lys, His) bond.[1][4] This reaction is effectively irreversible under physiological conditions.

Expanded Target Scope

A key advantage of sulfonyl fluoride warheads is their ability to target a variety of amino acid residues. While traditional bioconjugation often focuses on the unique nucleophilicity of cysteine, SFs can react with several other residues that are often more abundant or strategically located in protein binding pockets.[5]

  • Primary Targets: Tyrosine (Tyr) and Lysine (Lys) are common targets, reacting to form stable sulfonate ester and sulfonamide adducts, respectively.[6][7]

  • Other Potential Targets: Serine (Ser), Threonine (Thr), and Histidine (His) can also be modified, typically when they possess heightened, context-specific nucleophilicity within an enzyme's active site or a unique protein microenvironment.[1][4]

  • Cysteine Reactivity: While sulfonyl fluorides can react with cysteine, the resulting thiosulfonate ester adduct is often unstable and can collapse to the corresponding sulfinic acid, making it an inappropriate choice for durable cysteine conjugation.[4][6][7]

Reaction_Mechanism cluster_residues Target Residues (NuH) METSO2F METSO2F (R-SO₂F) Conjugate Stable Bioconjugate (Protein-Nu-SO₂-R) METSO2F->Conjugate + Protein-NuH Protein Protein with Nucleophilic Residue (Protein-NuH) Lysine Lysine (ε-NH₂) Tyrosine Tyrosine (Ar-OH) Serine Serine (R-OH) HF HF Conjugate->HF Formation of

Caption: General mechanism of sulfonyl fluoride bioconjugation.

Profile of the Reagent: 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (METSO2F)

METSO2F is a heteroaromatic sulfonyl fluoride designed for robust performance in bioconjugation applications. Its structure imparts several favorable characteristics.

  • Reactive Warhead: The sulfonyl fluoride (-SO₂F) group serves as the electrophilic center for covalent bond formation.

  • Heteroaromatic Core: The 1,2,4-triazole ring is a metabolically stable, polar scaffold that can participate in hydrogen bonding. Its electron-withdrawing nature helps to activate the adjacent sulfonyl fluoride group, tuning its reactivity.[8]

  • Solubilizing Tail: The 2-methoxyethyl substituent enhances the reagent's solubility in aqueous buffer systems commonly used for protein manipulation, which can simplify reaction setup and prevent aggregation.

PropertyDescription
Molecular Formula C₅H₈FN₃O₃S
Molecular Weight 213.20 g/mol
Appearance White to off-white solid (predicted)
Core Functionality Sulfonyl Fluoride (SuFEx Reagent)
Primary Targets Lysine, Tyrosine, Serine, Histidine[1][5]
Solubility Expected to have good solubility in aqueous buffers (pH 7-9) and polar organic solvents (DMSO, DMF)

Experimental Protocols

The following protocols provide a general framework for the conjugation of METSO2F to a target protein. Optimization of stoichiometry, pH, and reaction time is recommended for each specific protein.

Required Materials
  • Reagent: 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (METSO2F)

  • Protein: Protein of interest (≥95% purity) at a known concentration (e.g., 1-10 mg/mL).

  • Solvent: Anhydrous dimethyl sulfoxide (DMSO).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer (50-100 mM). Crucially, avoid buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane), as they will compete with the protein for reaction with the sulfonyl fluoride. [9]

  • Quenching Reagent: 1 M Tris-HCl or glycine solution.

  • Purification System: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column), dialysis cassettes, or tangential flow filtration (TFF) system.

  • Analytical Equipment: UV-Vis spectrophotometer, LC-MS system, SDS-PAGE setup.

Experimental_Workflow A 1. Reagent Preparation C 3. Conjugation Reaction A->C B 2. Protein Preparation B->C Add METSO2F to protein solution D 4. Reaction Quenching C->D Add quenching buffer E 5. Bioconjugate Purification D->E e.g., SEC or Dialysis F 6. Characterization & Analysis E->F LC-MS, SDS-PAGE

Caption: High-level workflow for bioconjugation with METSO2F.

Step-by-Step Conjugation Protocol
  • Preparation of METSO2F Stock Solution:

    • Allow the METSO2F reagent to equilibrate to room temperature.

    • Prepare a 10-100 mM stock solution by dissolving METSO2F in anhydrous DMSO. For example, to make 100 µL of a 50 mM solution, dissolve 1.07 mg of METSO2F in 100 µL of DMSO.

    • Vortex briefly until fully dissolved. Prepare this solution fresh before each experiment.

  • Preparation of Protein Solution:

    • Buffer exchange the protein of interest into the desired amine-free reaction buffer (e.g., 1x PBS, pH 7.4-8.5).

    • Adjust the protein concentration to 1-10 mg/mL. Higher concentrations can improve reaction kinetics.

    • Keep the protein solution on ice until ready for use.

  • Conjugation Reaction:

    • Place the protein solution in a microcentrifuge tube.

    • Add the desired molar excess of the METSO2F stock solution to the protein solution while gently vortexing or pipetting. A starting point is typically 5-20 molar equivalents of METSO2F per mole of protein.

    • Rationale: A molar excess is required to drive the reaction to completion. The optimal ratio depends on the number of available reactive sites on the protein and must be determined empirically.

    • Incubate the reaction at room temperature or 37°C for 1 to 4 hours. The reaction can also be performed overnight at 4°C for sensitive proteins.

    • Rationale: Higher pH (8.0-9.0) favors the deprotonation and thus the nucleophilicity of lysine and tyrosine residues, potentially accelerating the reaction rate.[10]

  • Purification of the Bioconjugate:

    • Following incubation, remove unreacted METSO2F and its hydrolysis byproducts.

    • For small-scale reactions (<2.5 mL): Use a pre-equilibrated desalting column (e.g., PD-10) according to the manufacturer's instructions, eluting with your desired storage buffer (e.g., PBS, pH 7.4).

    • For larger-scale reactions: Use dialysis against a large volume of storage buffer (with at least two buffer changes) or a TFF system.

Characterization of the Bioconjugate

Accurate characterization is essential to confirm successful conjugation and determine the drug-to-antibody ratio (DAR) or label-to-protein ratio.

  • Mass Spectrometry (LC-MS): This is the gold standard for confirming conjugation. Deconvolute the mass spectrum of the intact protein before and after conjugation. The mass shift will correspond to the number of METSO2F molecules attached. (Mass shift per conjugation = ~212.2 Da, accounting for the loss of HF).

  • SDS-PAGE: Compare the conjugated protein to the unconjugated starting material. While the mass change from the label is often too small to resolve a shift, this analysis is crucial for confirming protein integrity and the absence of aggregation or degradation.

  • Hydrophobic Interaction Chromatography (HIC): For antibody-drug conjugates, HIC can be used to separate species with different numbers of conjugated molecules, providing a detailed profile of the DAR distribution.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Insufficient molar excess of METSO2F.- Reaction time is too short or temperature is too low.- Reaction buffer pH is too low.- Presence of competing nucleophiles (e.g., Tris buffer).- Increase the molar excess of METSO2F (e.g., to 20-50 eq).- Increase incubation time (e.g., 4-16 hours) or temperature (e.g., 37°C).- Increase buffer pH to 8.0-9.0 to enhance nucleophilicity of Lys/Tyr.- Ensure the use of an amine-free buffer like PBS, HEPES, or borate.
Protein Precipitation/Aggregation - High concentration of organic solvent (DMSO).- The conjugate is less soluble than the native protein.- Protein is unstable under the reaction conditions.- Keep the final DMSO concentration below 10% (v/v).- Reduce the protein concentration during the reaction.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
High Polydispersity (Multiple Species on LC-MS) - Non-specific labeling of multiple residues.- The protein has multiple surface-exposed residues with similar reactivity.- Decrease the molar excess of METSO2F to favor modification of the most reactive sites.- Shorten the reaction time.- If site-selectivity is required, protein engineering may be necessary to introduce a uniquely reactive residue.

Conclusion

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride represents a valuable tool in the chemical biologist's arsenal. Its ability to covalently modify a range of amino acid residues under biocompatible conditions opens up new avenues for the development of sophisticated bioconjugates.[11] By providing a stable heteroaromatic core and enhanced aqueous solubility, METSO2F offers a reliable and versatile platform for applications ranging from fundamental research to the construction of next-generation protein therapeutics. The protocols and guidelines presented here serve as a robust starting point for researchers to successfully implement this technology in their work.

References

  • Nathani, R. I., Chudasama, V., & Smith, M. E. B. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Morin, M. D., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed.
  • Enamine. (n.d.). Sulfonyl Fluorides. Enamine.
  • Gao, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Li, J., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry - Chinese Chemical Society.
  • Weng, J., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome.
  • ChemRxiv. (n.d.). Identification of Styryl Sulfonyl Fluoride (SSF)
  • Li, Z., et al. (n.d.). Biospecific Chemistry for Covalent Linking of Biomacromolecules. PMC - NIH.
  • Chinese Chemical Society. (2023).
  • Am Ende, C. W., & Jones, L. H. (2021). Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry. RSC Publishing.
  • ACS Publications. (2024). Discovery of A Synthetic Hub for Regio- and Stereoselective Construction of Triazolyl Vinyl Sulfonyl Fluorides. The Journal of Organic Chemistry.
  • Chinese Chemical Society. (n.d.).
  • PMC. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC.
  • ResearchGate. (n.d.). Applications of Sulfonyl Fluorides.
  • RSC Publishing. (2024). A mild protocol for efficient preparation of functional molecules containing triazole. RSC Publishing.
  • Jones, L. H., et al. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Medicinal and Chemical Sciences.
  • PMC. (n.d.). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. PMC.
  • MDPI. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI.
  • Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics.
  • Niemeyer, C. M. (Ed.). (2013).
  • ResearchGate. (n.d.). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • SciSpace. (2018).
  • BenchChem. (n.d.). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry. BenchChem.
  • PMC. (2024). A mild protocol for efficient preparation of functional molecules containing triazole. PMC.

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Method

Application Notes and Protocols for the Chemical Probe 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the application of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride as a chemical probe for...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride as a chemical probe for target identification and validation. Sulfonyl fluorides have emerged as a privileged class of electrophilic "warheads" in chemical biology due to their unique balance of stability in aqueous environments and reactivity toward a range of nucleophilic amino acid residues.[1][2][3] This guide details the underlying mechanism of action, provides step-by-step protocols for chemoproteomic workflows, and outlines methods for validating target engagement in both biochemical and cellular contexts.

Introduction: The Power of Sulfonyl Fluoride Probes

Covalent chemical probes are indispensable tools in drug discovery and chemical biology, enabling the identification and validation of novel therapeutic targets.[4][5] While traditional covalent probes have often focused on the highly nucleophilic cysteine residue, sulfonyl fluorides (SFs) have broadened the landscape of targetable amino acids.[1][4][6] These electrophilic warheads can form stable covalent bonds not only with serine, as famously demonstrated with protease inhibitors like PMSF, but also with context-specific tyrosine, lysine, threonine, and histidine residues.[1][2][5][7] This expanded reactivity profile significantly increases the portion of the proteome that can be interrogated for therapeutic intervention.[4][5]

The utility of SFs is rooted in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly efficient and biocompatible reaction.[3][6] The reactivity of the sulfonyl fluoride group is not promiscuous; it is significantly enhanced by the proximity and orientation of the probe within a protein's binding pocket, a principle known as "proximity-enhanced reactivity."[3] This makes SF probes powerful instruments for mapping ligandable sites and developing potent, selective covalent inhibitors.[2][3]

1.1. Profile of the Probe: 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

This application note focuses on the utility of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS 2137900-63-9).[8] This probe combines the reactive sulfonyl fluoride warhead with a 1,2,4-triazole scaffold.

  • The Warhead: The sulfonyl fluoride group is the reactive component responsible for covalent bond formation with target proteins. Its stability in aqueous media, compared to more reactive sulfonyl chlorides, allows for its use in complex biological systems.[1]

  • The Scaffold: The 1,2,4-triazole ring is a "privileged" structure in medicinal chemistry, found in numerous FDA-approved drugs.[9][10][11] This heterocyclic system is metabolically stable and can engage in hydrogen bonding and other non-covalent interactions, which can confer binding affinity and selectivity for specific protein targets.[10] The 5-(2-methoxyethyl) substituent may further influence the probe's physicochemical properties, such as solubility and cell permeability.

Mechanism of Covalent Modification

The primary mechanism of action for sulfonyl fluoride probes is the covalent modification of nucleophilic amino acid residues. The sulfur atom of the sulfonyl fluoride is highly electrophilic and susceptible to attack by a deprotonated nucleophile on a protein side chain (e.g., the hydroxyl of serine or tyrosine, or the amine of lysine). This nucleophilic attack results in the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfonamide linkage between the probe and the protein.

Chemoproteomics_Workflow A 1. Proteome Preparation (Cell Lysate or Intact Cells) B 2. Probe Incubation (Alkyne-tagged SF Probe) A->B C 3. Click Chemistry (Attach Azide-Biotin) B->C D 4. Protein Enrichment (Streptavidin Beads) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis (Target Identification) F->G Competitive_Binding cluster_0 Condition 1: No Competitor cluster_1 Condition 2: With Competitor A Protein Target B Alkyne-Probe C Tagged Target B->C Covalent Binding D Protein Target E Competitor (e.g., non-tagged probe) F Blocked Target E->F Pre-incubation G Alkyne-Probe H No Tagging G->H Binding Site Occupied

Sources

Application

Application Notes and Protocols: 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

Introduction: A Versatile Reagent for Modern "Click" Chemistry 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS No. 2137900-63-9) is a specialized chemical reagent that belongs to the powerful class of sulfo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Reagent for Modern "Click" Chemistry

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS No. 2137900-63-9) is a specialized chemical reagent that belongs to the powerful class of sulfonyl fluorides.[1] These compounds are distinguished by a unique balance of high stability under many conditions and potent, selective reactivity when activated.[2] This duality makes them exceptional tools in chemical synthesis, materials science, and chemical biology.[3]

The core of its reactivity lies in the sulfur(VI)-fluoride bond. While remarkably stable, this bond can be induced to undergo nucleophilic substitution in a process termed Sulfur(VI) Fluoride Exchange (SuFEx), a concept pioneered by Nobel laureate K. Barry Sharpless.[2][4] This reaction is considered a "click" chemistry transformation due to its reliability, high yield, and the formation of stable linkages with minimal byproducts.

The presence of the 1,2,4-triazole ring, a common scaffold in medicinal chemistry, suggests that this particular reagent is designed for applications in drug discovery and bioconjugation.[5][6][7] It can be used to connect molecular fragments or to covalently modify biological macromolecules with high specificity.[8][9] In some contexts, the triazole moiety itself may act as a superior leaving group compared to fluoride, in a related process known as Sulfur-Triazole Exchange (SuTEx).[10]

This document provides detailed protocols for the application of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride in common synthetic transformations, with a focus on explaining the rationale behind the chosen reaction conditions.

Core Reactivity: The Sulfur(VI) Fluoride Exchange (SuFEx) Mechanism

The fundamental application of this reagent is to connect with a nucleophile (Nu) through the displacement of the fluoride ion from the sulfonyl group. This process is typically facilitated by a base or catalyst that activates either the sulfonyl fluoride or the incoming nucleophile.

A generalized workflow for a SuFEx reaction is depicted below. The process begins with the activation of a nucleophile, such as an alcohol or an amine, by a suitable catalyst. This activated nucleophile then attacks the electrophilic sulfur center of the sulfonyl fluoride, leading to the formation of a new covalent bond (sulfonate ester or sulfonamide) and the release of a fluoride ion.

SuFEx_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reagent 5-(2-methoxyethyl)-1H- 1,2,4-triazole-3-sulfonyl fluoride Product Sulfonate Ester or Sulfonamide Reagent->Product SuFEx Reaction Nucleophile Nucleophile (R-OH, R-NH2) Nucleophile->Product Catalyst Base Catalyst (e.g., DBU, BTMG) Catalyst->Product facilitates Solvent Anhydrous Solvent (e.g., THF, CH3CN) Solvent->Product medium Byproduct Fluoride Salt Product->Byproduct forms SuFEx_Alcohol_Mechanism cluster_activation Step 1: In Situ Silylation cluster_sufex Step 2: SuFEx Reaction cluster_byproducts Byproducts Alcohol R-OH Alcohol TMSEther R-O-Si(CH3)3 Reactive TMS Ether Alcohol->TMSEther + HMDS, BTMG (cat.) HMDS ((CH3)3Si)2NH HMDS Product Triazole-SO2-OR Sulfonate Ester TMSEther->Product + Triazole-SO2F TMSF (CH3)3Si-F TMSEther->TMSF Ammonia NH3 TMSEther->Ammonia SulfonylFluoride Triazole-SO2F Reagent SulfonylFluoride->Product caption Mechanism for Accelerated SuFEx with Alcohols.

Caption: Mechanism for accelerated SuFEx with alcohols.

Experimental Protocol:
  • Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 equiv).

  • Reagent Addition: Add the anhydrous solvent (e.g., acetonitrile or THF, to make a 0.1 M solution).

  • Add 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (1.1 equiv).

  • Add hexamethyldisilazane (HMDS) (1.5 equiv).

  • Initiation: Add the catalyst, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.2 equiv, 20 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 30-60 minutes. 7. Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove volatile side products (e.g., trimethylsilyl fluoride, ammonia). The resulting residue can then be purified by column chromatography on silica gel.

Data Summary: Representative Reaction Conditions
ParameterConditionRationale
Substrate Ratio 1.0 : 1.1 (Alcohol : Sulfonyl Fluoride)A slight excess of the sulfonyl fluoride ensures complete consumption of the limiting alcohol substrate.
Catalyst BTMG (Barton's Base)A strong, non-nucleophilic organic base effective in promoting silylation and SuFEx.
Catalyst Loading 10-20 mol%Catalytic amounts are sufficient, adhering to click chemistry principles. Higher loadings may be needed for less reactive alcohols.
Additive HMDSCrucial for the in situ generation of the highly reactive silyl ether intermediate.
Solvent Anhydrous Acetonitrile (CH₃CN) or THFAprotic solvents are required to prevent quenching of the reactive intermediates.
Temperature Room Temperature (20-25 °C)The high reactivity of the TMS ether allows the reaction to proceed efficiently at ambient temperature.
Reaction Time 30-60 minutesThe accelerated protocol ensures rapid conversion.

Protocol 2: Synthesis of Sulfonamides from Amines

The reaction with primary and secondary amines to form highly stable sulfonamides is a cornerstone application of sulfonyl fluorides. This transformation can be promoted by various catalytic systems. Here, we describe a robust method using calcium triflimide (Ca(NTf₂)₂) as a Lewis acid activator in conjunction with a base.

Reaction Principle:

While sulfonyl fluorides can react with amines directly, the reaction is often slow. Lewis acids like Ca(NTf₂)₂ can coordinate to the sulfonyl oxygen atoms, increasing the electrophilicity of the sulfur center and making it more susceptible to nucleophilic attack by the amine. A base is required to deprotonate the amine or to neutralize the H-F byproduct.

Experimental Protocol:
  • Preparation: To a dry reaction vial, add Ca(NTf₂)₂ (0.1 equiv) and the amine substrate (1.2 equiv).

  • Reagent Addition: Add the anhydrous solvent (e.g., THF or 1,4-dioxane).

  • Add 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (1.0 equiv).

  • Initiation: Add a suitable base, such as DABCO (1,4-diazabicyclo[2.2.2]octane) (1.2 equiv).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. Purify the crude product by column chromatography.

Data Summary: Representative Reaction Conditions
ParameterConditionRationale
Substrate Ratio 1.2 : 1.0 (Amine : Sulfonyl Fluoride)A slight excess of the amine can help drive the reaction to completion.
Catalyst Ca(NTf₂)₂A mild Lewis acid that activates the S-F bond towards nucleophilic attack.
Base DABCOAn organic base used to facilitate the reaction, likely by neutralizing the generated HF.
Catalyst/Base Loading 10 mol% Ca(NTf₂)₂, 1.2 equiv DABCOCatalytic Lewis acid is sufficient for activation, while a stoichiometric amount of base is often required.
Solvent Anhydrous THF or 1,4-DioxaneAprotic, non-coordinating solvents are preferred.
Temperature 60-80 °CThermal energy is often required to overcome the activation barrier for the S-N bond formation.
Reaction Time 4-24 hoursReaction times can vary significantly depending on the nucleophilicity and steric hindrance of the amine.

Safety and Handling

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sulfonyl fluorides can be corrosive and may release HF upon decomposition or reaction, which is highly toxic and corrosive. Always use anhydrous solvents and inert atmosphere conditions, as moisture can lead to hydrolysis.

References

Sources

Method

Application Note: Engineering Covalent Peptides with 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl Fluoride via SuFEx Chemistry

Document Type: Technical Application Note & Protocol Guide Target Audience: Peptide Chemists, Chemical Biologists, and Covalent Drug Discovery Scientists Executive Summary & Mechanistic Rationale The advent of Sulfur(VI)...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Peptide Chemists, Chemical Biologists, and Covalent Drug Discovery Scientists

Executive Summary & Mechanistic Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized the landscape of chemical biology, providing a robust "click" chemistry framework for proximity-driven covalent modification. Among the next-generation SuFEx reagents, 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS: 2137900-63-9) represents a highly specialized bifunctional building block.

Unlike traditional hydrophobic aryl sulfonyl fluorides (e.g., PMSF), this compound integrates two critical design features:

  • The 1,2,4-Triazole Core: Acts as an electronic modulator for the sulfonyl fluoride, tuning its reactivity to be highly stable in aqueous media while remaining exquisitely reactive toward target nucleophiles (Tyrosine, Lysine) upon proximity-induced activation . Furthermore, the 1H -nitrogen provides a nucleophilic handle for orthogonal attachment to peptide scaffolds.

  • The 2-Methoxyethyl Tail: Functions as a miniature PEG-like spacer. In covalent drug development, managing lipophilicity is paramount. This hydrophilic tail prevents the non-specific hydrophobic aggregation often observed with aromatic warheads and ensures complete solubility in standard biological buffers.

This guide details two distinct, self-validating workflows: (A) Utilizing the reagent for late-stage chemoselective peptide modification, and (B) Incorporating the reagent onto a solid-phase peptide backbone to generate a targeted covalent inhibitor (warhead).

SuFEx Reaction Dynamics & Chemoselectivity

The causality behind SuFEx success lies in its strict dependence on microenvironmental pH and proximity. The S-F bond is exceptionally resistant to spontaneous hydrolysis and reduction. However, when brought into proximity with a deprotonated phenol (Tyrosine) or an unprotonated primary amine (Lysine), the S(VI) center undergoes rapid nucleophilic attack, extruding a fluoride ion and forming a highly stable sulfonate ester or sulfonamide linkage .

SuFEx_Mechanism Peptide_Tyr Peptide-Tyrosine (Nucleophile) Activated_Tyr Phenolate Intermediate Peptide_Tyr->Activated_Tyr Deprotonation Base Buffer Base (pH 8.5) Base->Activated_Tyr Transition S(VI) Transition State Activated_Tyr->Transition Nucleophilic Attack Reagent Triazole-SO2F (Electrophile) Reagent->Transition S-F Cleavage Product Peptide-Sulfonate Adduct + HF Transition->Product SuFEx Click

Mechanistic pathway of base-catalyzed SuFEx click chemistry at a tyrosine residue.

Quantitative Reactivity Profile

To design effective experiments, scientists must exploit the pH-dependent reactivity of the sulfonyl fluoride group. Table 1 summarizes the expected behavior of the triazole-3-sulfonyl fluoride toward various amino acid side chains.

Table 1: pH-Dependent Chemoselectivity of Triazole-Sulfonyl Fluorides

Target ResidueOptimal pH RangeResulting LinkageRelative KineticsAdduct Stability
Tyrosine (Phenol) 8.0 – 9.0Sulfonate EsterFast (Proximity-driven)High (Hydrolysis resistant)
Lysine ( ϵ -Amine) > 9.0SulfonamideModerateVery High
Histidine (Imidazole) 7.5 – 8.5Sulfonyl ImidazoliumFastLow (Reversible/Transient)
Serine (Aliphatic OH) > 10.0Sulfonate EsterVery SlowModerate

Protocol A: Solution-Phase Chemoselective Peptide Modification

This protocol is designed to append the 5-(2-methoxyethyl)-1H-1,2,4-triazole motif onto a synthetic peptide containing a target Tyrosine residue, utilizing the reagent as an electrophilic SuFEx modifier .

Experimental Causality
  • Solvent System (50 mM HEPES, pH 8.5 / 10% DMSO): DMSO is required to fully solvate the peptide and the reagent before aqueous dilution. HEPES at pH 8.5 ensures a sufficient molar fraction of the Tyrosine phenol is deprotonated to initiate the SuFEx reaction without inducing rapid hydrolysis of the S-F bond.

  • Stoichiometry (10 Equivalents): Because water is present in vast excess, a slow background hydrolysis of the sulfonyl fluoride competes with the desired reaction. A 10-fold molar excess of the reagent drives the bimolecular peptide modification to completion.

Step-by-Step Methodology
  • Peptide Solvation: Dissolve the purified target peptide in anhydrous DMSO to a concentration of 10 mM.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer, adjusted precisely to pH 8.5 using NaOH.

  • Reagent Preparation: Dissolve 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride in DMSO to a 100 mM stock concentration.

  • Reaction Assembly: In a low-protein-binding microcentrifuge tube, combine 100 µL of the peptide stock (1 µmol) with 800 µL of HEPES buffer. Add 100 µL of the reagent stock (10 µmol, 10 eq.). The final solvent composition is 20% DMSO.

  • Incubation: Incubate the reaction at 37°C for 4–12 hours under gentle agitation.

  • Quenching: Quench the reaction by adding 5% (v/v) glacial acetic acid to drop the pH to ~4.0, immediately halting any further SuFEx reactivity.

Self-Validating Analytical Gate

To confirm success, analyze the crude mixture via LC-MS.

  • Mass Validation: The exact mass of the reagent is 209.0270 Da. The SuFEx reaction extrudes HF (20.0062 Da). You must observe a clean mass shift of +189.0208 Da on the target peptide.

  • Absence of Over-labeling: If +378 Da species are observed, the pH is too high (causing Lysine modification) or the reaction was run too long.

Protocol B: On-Resin Engineering of a Covalent Warhead

In this workflow, the peptide acts as a targeting ligand, and the sulfonyl fluoride is incorporated as an intact covalent warhead. Because the S-F bond is highly stable to strongly acidic conditions, it can survive standard global cleavage from the solid support . We utilize the nucleophilicity of the 1H -triazole nitrogen to alkylate an N-terminal bromoacetyl group.

SPPS_Workflow SPPS Step 1: SPPS Standard Fmoc chemistry on Rink Amide Resin Bromo Step 2: Bromoacetylation Bromoacetic acid, DIC, DMF, 1 hr SPPS->Bromo Alkylation Step 3: Triazole Alkylation Triazole-3-SO2F reagent, DIPEA, DMF, 12 hr Bromo->Alkylation Cleavage Step 4: Global Cleavage 95% TFA, 2.5% TIS, 2.5% H2O (SO2F is TFA-stable) Alkylation->Cleavage Validation Step 5: LC-MS Validation Confirm intact mass with active SO2F Cleavage->Validation

Solid-phase workflow for incorporating the triazole-sulfonyl fluoride warhead via N-alkylation.

Experimental Causality
  • Bromoacetylation: The α -bromo group is highly susceptible to SN​2 displacement.

  • DIPEA Base: N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It deprotonates the triazole 1H (pKa ~8.5) to form a highly nucleophilic triazolide anion without attacking the bromoacetyl group or the sulfonyl fluoride.

Step-by-Step Methodology
  • Peptide Elongation: Synthesize the desired peptide sequence on a Rink Amide resin using standard Fmoc/tBu chemistry. Remove the final N-terminal Fmoc group.

  • Bromoacetylation: Swell the resin in DMF. Add a pre-activated solution of bromoacetic acid (10 eq.) and N,N'-Diisopropylcarbodiimide (DIC, 10 eq.) in DMF. Shake for 1 hour at room temperature. Wash thoroughly with DMF (5x) and DCM (5x).

  • Triazole Alkylation: Dissolve 5 equivalents of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride and 10 equivalents of DIPEA in minimal DMF. Add to the resin and shake overnight (12–16 hours) at room temperature.

  • Washing: Wash the resin extensively with DMF, DCM, and finally diethyl ether. Dry under a vacuum.

  • Global Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2​O for 2 hours. Note: The sulfonyl fluoride is structurally inert to TFA.

  • Precipitation: Precipitate the crude peptide warhead in ice-cold diethyl ether, centrifuge, and lyophilize.

Self-Validating Analytical Gate: The "Active Warhead" Check

During TFA cleavage, trace moisture can theoretically hydrolyze the sulfonyl fluoride ( −SO2​F ) to a sulfonic acid ( −SO3​H ).

  • Mass Diagnostic: The mass difference between an active −SO2​F and a dead −SO3​H is a net loss of 1.9957 Da (Loss of F: 18.9984, Gain of OH: 17.0027). Because a ~2 Da shift can be easily obscured by isotopic envelopes on low-resolution instruments, mass alone is insufficient.

  • Chromatographic Diagnostic (The True Validation): Perform an analytical RP-HPLC run. The active sulfonyl fluoride warhead is highly hydrophobic and will elute significantly later than the hydrolyzed sulfonic acid, which is extremely polar. If two peaks with a ~2 Da mass difference appear, the later-eluting peak is your successfully engineered covalent warhead.

References

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. National Institutes of Health (NIH). Available at:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry (RSC). Available at:[Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • SuFEx Chemistry Enables Covalent Assembly of a 280-kDa 18-Subunit Pore-Forming Complex. Journal of the American Chemical Society (JACS). Available at:[Link]

Application

Application Notes and Protocols for Target-Based Screening using 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

Introduction: The Emergence of Covalent Probes in Drug Discovery The pursuit of highly potent and selective therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules form a stable, lo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of Covalent Probes in Drug Discovery

The pursuit of highly potent and selective therapeutic agents has led to a resurgence of interest in covalent inhibitors. These molecules form a stable, long-lasting bond with their protein target, offering distinct advantages such as prolonged target engagement, high potency, and the ability to tackle challenging drug targets that have proven intractable to traditional non-covalent inhibitors. At the heart of this strategy is the "warhead," a reactive functional group designed to form a covalent bond with a specific nucleophilic amino acid residue on the target protein.

This guide focuses on 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride , a compound featuring a sulfonyl fluoride moiety. Sulfonyl fluorides have gained prominence as versatile electrophilic warheads in chemical biology and drug discovery.[1][2] Unlike more traditional warheads that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including tyrosine, serine, threonine, lysine, and histidine.[1][2][3] This expanded targeting scope significantly broadens the landscape of "druggable" proteins.

This document provides a comprehensive overview of the principles and methodologies for employing 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride in target-based screening campaigns. We will delve into the underlying mechanism of action, provide detailed protocols for biochemical and cell-based assays, and discuss best practices for hit validation and characterization.

Mechanism of Action: The Sulfonyl Fluoride Warhead

The reactivity of the sulfonyl fluoride group is central to its function as a covalent modifier. The sulfur atom in the sulfonyl fluoride is highly electrophilic, making it susceptible to nucleophilic attack by electron-rich amino acid side chains within a protein's binding pocket.

The 1,2,4-triazole scaffold serves as a stable core for presenting the sulfonyl fluoride warhead and the 2-methoxyethyl side chain, which can be tailored to achieve specific molecular recognition and binding affinity for the target protein.[4][5][6] The initial non-covalent binding of the compound to the target protein positions the sulfonyl fluoride in close proximity to a reactive nucleophile, facilitating the subsequent covalent bond formation. This two-step process is crucial for achieving specificity and minimizing off-target reactivity.[7]

The general mechanism can be depicted as follows:

Covalent Modification cluster_0 Reversible Binding cluster_1 Covalent Bond Formation Protein_Target Protein Target (with Nucleophile Nu:) Complex Non-covalent Protein-Inhibitor Complex Protein_Target->Complex k1 Complex->Protein_Target k-1 Covalent_Adduct Covalently Modified Protein Target Complex->Covalent_Adduct kinact

Figure 1: Two-step mechanism of covalent inhibition.

Part 1: Biochemical Screening Assays

Biochemical assays are fundamental for the initial identification of covalent inhibitors in a high-throughput screening (HTS) setting. These assays typically utilize purified target proteins to directly measure the inhibitory activity of the test compounds.

Fluorescence Polarization (FP) Assay for Competitive Binding

Fluorescence Polarization (FP) is a powerful, homogeneous assay format ideal for HTS.[8] The principle relies on the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein. A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger protein, its rotation slows, leading to higher polarization.[9]

This assay can be adapted to screen for covalent inhibitors by monitoring the displacement of a fluorescent tracer from the target protein's active site.

Protocol: FP-Based Competitive Binding Assay

Objective: To identify compounds that bind to the target protein by measuring the displacement of a fluorescently labeled probe.

Materials:

  • Target protein of interest

  • Fluorescently labeled tracer specific for the target protein

  • Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)

  • 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (and other test compounds) dissolved in DMSO

  • 384-well, low-volume, black assay plates

  • Plate reader with FP capabilities

Procedure:

  • Tracer-Protein Binding Optimization:

    • Perform a saturation binding experiment to determine the dissociation constant (Kd) of the tracer for the target protein.

    • Fix the tracer concentration (typically at or below its Kd) and titrate the target protein to determine the optimal protein concentration that yields a stable and robust FP signal window.

  • Assay Protocol:

    • Prepare a solution of the target protein and the fluorescent tracer in assay buffer at 2x the final desired concentration.

    • Using a liquid handler, dispense 10 µL of the protein-tracer mix into each well of the 384-well plate.

    • Add 100 nL of test compounds (including 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride) at various concentrations to the assay wells. For controls, add DMSO alone (negative control, high polarization) and a known non-covalent binder or excess unlabeled tracer (positive control, low polarization).

    • Incubate the plate at room temperature for a pre-determined time (e.g., 30, 60, and 120 minutes) to allow for both initial binding and potential covalent modification.

    • Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • A time-dependent increase in potency (decrease in IC50) is indicative of covalent bond formation.[10]

ParameterDescriptionTypical Value
Z'-factor A measure of assay quality and suitability for HTS.> 0.5
Signal Window The difference in mP units between high and low controls.> 100 mP
Tracer Kd Dissociation constant of the fluorescent tracer.Target-dependent
Intact Protein Mass Spectrometry for Direct Detection of Covalent Adducts

Mass spectrometry (MS) provides direct evidence of covalent bond formation by detecting the mass shift in the target protein corresponding to the addition of the inhibitor.[7][11] This technique is invaluable for confirming the covalent mechanism of action and can be used in a medium-throughput format.

Protocol: Intact Protein MS Assay

Objective: To confirm covalent modification of the target protein by detecting the mass of the protein-inhibitor adduct.

Materials:

  • Purified target protein

  • 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

  • Incubation buffer (e.g., 50 mM HEPES, pH 7.5)

  • LC-MS system (e.g., a high-resolution mass spectrometer coupled to a liquid chromatography system)

Procedure:

  • Incubation:

    • Incubate the target protein (e.g., 5 µM) with an excess of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (e.g., 50 µM) in the incubation buffer.

    • Include a control sample with the protein and DMSO only.

    • Incubate at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 1, 4, 24 hours) to assess the rate of covalent modification.

  • Sample Preparation:

    • Stop the reaction by adding a quenching agent or by acidifying the sample (e.g., with 0.1% formic acid).

    • Desalt the protein sample using a C4 ZipTip or equivalent to remove excess inhibitor and buffer components.

  • LC-MS Analysis:

    • Inject the desalted protein sample into the LC-MS system.

    • Separate the protein from remaining contaminants using a short reverse-phase chromatography gradient.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to determine the molecular weight of the protein species present.

    • Compare the mass of the protein in the treated sample to the untreated control. An increase in mass corresponding to the molecular weight of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride minus HF (for the sulfonyl fluoride reaction) confirms covalent adduct formation.

Part 2: Cell-Based Assays for Target Engagement

While biochemical assays are crucial for initial hit discovery, it is essential to confirm that a compound can engage its target in a more physiologically relevant cellular environment.[12] Cell-based assays provide this critical validation.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing target engagement in intact cells and tissues.[12][13] The principle is based on the ligand-induced thermal stabilization of a target protein.[14] When a compound binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation.[14][15]

Protocol: Western Blot-Based CETSA

Objective: To determine if 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride binds to and stabilizes its target protein in intact cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

  • PBS and lysis buffer with protease inhibitors

  • Antibody specific to the target protein

  • Western blotting equipment and reagents

Procedure:

  • Compound Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the desired concentration of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in serum-free media.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant to new tubes and determine the protein concentration.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using an antibody specific for the target protein.

    • Detect and quantify the band intensity for each temperature point.

  • Data Analysis:

    • Plot the band intensity (normalized to the unheated control) against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures for the compound-treated sample indicates target stabilization and therefore, target engagement.

CETSA_Workflow Start Treat Cells with Compound or Vehicle Heat Apply Thermal Gradient to Cell Suspensions Start->Heat Lyse Lyse Cells and Separate Soluble/Insoluble Fractions Heat->Lyse Analyze Analyze Soluble Fraction by Western Blot Lyse->Analyze Plot Plot Protein Abundance vs. Temperature Analyze->Plot Result Observe Thermal Shift (Target Engagement) Plot->Result

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride represents a valuable chemical tool for the discovery of novel covalent inhibitors. Its sulfonyl fluoride warhead allows for the targeting of a diverse range of nucleophilic amino acids, expanding the possibilities for drugging the proteome. The protocols outlined in this guide provide a robust framework for screening and validating the activity of this and similar compounds.

Successful hit identification should be followed by further characterization, including determination of the kinetic parameters of inhibition (k_inact and K_I), assessment of selectivity through proteomic profiling, and structural studies (e.g., X-ray crystallography) to elucidate the binding mode.[7] These subsequent steps are critical for the optimization of initial hits into potent and selective lead compounds for drug development.

References

  • Wikipedia. (n.d.). Cellular thermal shift assay.
  • ACS Publications. (2023, March 26). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells.
  • MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • Methods in Enzymology. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes.
  • OTAVA. (n.d.). Covalent Inhibitors Library.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
  • WuXi AppTec. (n.d.). Strategies for Screening and Characterizing Targeted Covalent Inhibitors.
  • Royal Society of Chemistry. (2020, November 26). Best Practices for Design and Characterization of Covalent Chemical Probes.
  • Journal of the American Chemical Society. (2021, November 21). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors.
  • PMC. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay.
  • PubMed. (2016, July 13). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors.
  • IRBM. (2025, March 25). Optimized Covalent Fragment Library for Drug Discovery.
  • Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2025, January 23). Fluorescence polarization assays to study carbohydrate–protein interactions.
  • Oncodesign Services. (2025, August 29). Covalent Screening.
  • PubMed. (2022, June 15). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations.
  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors.
  • PMC. (n.d.). Technologies for Direct Detection of Covalent Protein–Drug Adducts.
  • MDPI. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
  • Cambridge MedChem Consulting. (2023, January 19). Covalent Inhibitors.
  • PubMed. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening.
  • PubMed. (2018, October 19). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides.
  • ResearchGate. (n.d.). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes | Request PDF.
  • JACS Au. (2025, November 12). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery.
  • NextSDS. (n.d.). 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride.
  • PMC. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry.
  • PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles.
  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform.
  • MDPI. (2011, September 20). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes.
  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Unknown. (2025, July 24). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives.
  • ResearchGate. (n.d.). (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
  • Unknown. (2025, July 4). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy.
  • PubMed. (2020, August 15). Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096).

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride synthesis

Technical Support Center: Optimizing Yield in 5-(2-Methoxyethyl)-1H-1,2,4-Triazole-3-Sulfonyl Fluoride Synthesis Introduction Welcome to the Technical Support Center for SuFEx (Sulfur Fluoride Exchange) precursor synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield in 5-(2-Methoxyethyl)-1H-1,2,4-Triazole-3-Sulfonyl Fluoride Synthesis

Introduction

Welcome to the Technical Support Center for SuFEx (Sulfur Fluoride Exchange) precursor synthesis. Synthesizing 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride presents a unique set of chemical challenges. The electron-deficient 1,2,4-triazole ring renders the intermediate sulfonyl chloride highly susceptible to nucleophilic attack (hydrolysis), while the 2-methoxyethyl appendage requires careful selection of reaction conditions to prevent ether cleavage.

As a Senior Application Scientist, I have compiled this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maximize your isolated yields.

Mechanistic Pathway & Workflow

Understanding the reaction trajectory is critical for diagnosing yield drops. The transformation from a heteroaryl thiol to a sulfonyl fluoride typically proceeds via a disulfide and a highly reactive sulfonyl chloride intermediate[1]. The primary point of failure in this workflow is the rapid hydrolysis of the sulfonyl chloride into a dead-end sulfonic acid.

SynthesisPathway Thiol 1,2,4-Triazole-3-thiol Precursor Disulfide Disulfide Intermediate Thiol->Disulfide Oxidation SulfonylChloride Sulfonyl Chloride Intermediate Disulfide->SulfonylChloride NaOCl / H⁺ (Aq. Pathway) Product Target Sulfonyl Fluoride Disulfide->Product e⁻ / KF (Electrochemical) SulfonylChloride->Product KHF₂ (Fast Exchange) SulfonicAcid Sulfonic Acid (Dead End) SulfonylChloride->SulfonicAcid H₂O / Heat (Hydrolysis) Product->SulfonicAcid Base / H₂O (Degradation)

Mechanistic pathways in heteroaryl sulfonyl fluoride synthesis highlighting the hydrolysis risk.

Troubleshooting Guide & FAQs

Q1: My final yield is consistently below 40%, and NMR/LC-MS shows a large amount of a highly polar byproduct. What is happening? A1: You are observing the hydrolysis of the intermediate sulfonyl chloride into the corresponding sulfonic acid. Because the 1,2,4-triazole core is highly electron-withdrawing, the intermediate sulfonyl chloride is exceptionally electrophilic. In the standard aqueous NaOCl oxidation pathway, water acts as a competing nucleophile against the chloride/fluoride exchange. Causality & Solution: The kinetics of the Cl/F exchange must outcompete hydrolysis. As demonstrated by [2], lowering the oxidation temperature to -25 °C and introducing aqueous potassium bifluoride (KHF₂) immediately after the hypochlorite addition minimizes sulfonic acid formation[3]. KHF₂ is preferred over KF because the acidic bifluoride limits the generation of hydroxide ions that would otherwise accelerate hydrolysis.

Q2: I am using the standard NaOCl/KHF₂ protocol, but I see incomplete conversion and lingering disulfide intermediates. Should I increase the oxidant equivalents? A2: No. Increasing NaOCl equivalents often exacerbates the oxidative cleavage of the 2-methoxyethyl ether linkage or leads to ring degradation. Causality & Solution: The disulfide is a stable intermediate in this pathway. Incomplete conversion is usually a mass-transfer limitation within the biphasic (aqueous/organic) system, not a lack of oxidant. Ensure vigorous mixing (>800 rpm). Alternatively, switch to a homogeneous oxidation system utilizing[4], which generates the sulfonyl chloride in situ with higher atom economy and less biphasic resistance.

Q3: Can I avoid the unstable sulfonyl chloride intermediate entirely to improve yields? A3: Yes. Direct oxidative fluorination bypasses the chloride intermediate entirely, which is highly recommended for sensitive heteroaryl substrates. Causality & Solution: By utilizing [5] with potassium fluoride (KF) as both the electrolyte and fluorine source, the thiol is directly converted to the sulfonyl fluoride via a sulfonium intermediate. This method is a self-validating system: the applied cell potential strictly controls the generation of the active fluorinating species, preventing over-oxidation and completely eliminating the need for harsh chemical oxidants like NaOCl or Cl₂ gas[5].

Data Presentation: Method Comparison

The following table summarizes the quantitative performance of different synthetic strategies for heteroaryl sulfonyl fluorides, allowing you to select the optimal workflow based on your lab's capabilities.

Synthetic MethodologyReagents / ConditionsAvg. Yield (%)Reaction TimePrimary Byproduct RiskScalability
Aqueous Oxidation NaOCl, KHF₂, HCl, DCM/H₂O, -15 °C45 - 65%1 - 2 hSulfonic Acid (Hydrolysis)High (Requires strict cooling)
Peroxide/Thionyl H₂O₂, SOCl₂, KHF₂, MeCN, 0 °C60 - 75%3 - 4 hDisulfide (Incomplete rxn)Medium (Gas evolution)
Electrochemical KF, Pyridine, MeCN/HCl, 10 mA, RT75 - 90%4 - 6 hTrace Sulfonic AcidLow/Medium (Requires flow cell)

Experimental Protocols

Protocol A: Optimized NaOCl/KHF₂ Biphasic Oxidation (High Throughput)

Mechanism: Aqueous oxidation to sulfonyl chloride followed by rapid nucleophilic fluorination.

  • Preparation: Dissolve 5-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv, 10 mmol) in dichloromethane (30 mL) and 1 M aqueous HCl (15 mL). Cool the biphasic mixture to -15 °C using a dry ice/ethylene glycol bath.

  • Oxidation: Vigorously stir (>800 rpm) and add aqueous NaOCl (10-15% active chlorine, 3.3 equiv) dropwise over 15 minutes[3]. Maintain the internal temperature below -5 °C to prevent premature hydrolysis of the forming sulfonyl chloride.

  • Fluorination: Immediately upon completion of the NaOCl addition, add a pre-chilled solution of KHF₂ (5.0 equiv) in water (10 mL) in one portion.

  • Maturation: Stir the mixture for 1 hour, allowing it to slowly warm to 0 °C.

  • Workup & Validation: Separate the organic layer. Extract the aqueous layer with cold DCM (2 x 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Self-Validation Check: The crude product should appear as a pale yellow oil or solid; a gummy white residue that is highly water-soluble indicates excessive sulfonic acid formation (failure to maintain temperature).

Protocol B: Electrochemical Direct Oxidative Fluorination (High Yield)

Mechanism: Anodic oxidation of the thiol to a radical/cationic species, followed by direct trapping with fluoride ions, bypassing the chloride intermediate[5].

  • Cell Setup: Equip an undivided electrochemical cell with a graphite anode and a stainless-steel cathode.

  • Reaction Mixture: Dissolve the thiol precursor (1.0 equiv, 1.0 mmol), KF (5.0 equiv), and pyridine (1.0 equiv) in a biphasic mixture of MeCN (4.0 mL) and 1 M HCl (1.0 mL)[5].

  • Electrolysis: Apply a constant current of 10 mA (current density ≈ 2.5 mA/cm²) at room temperature. Stir vigorously to ensure phase mixing.

  • Monitoring & Validation: Pass 6.0 F/mol of charge.

    • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the m/z peak corresponding to the disulfide intermediate confirms complete conversion. The cell voltage should remain stable; a sudden spike indicates electrode passivation.

  • Workup: Dilute with EtOAc (10 mL), wash with water and brine, dry over MgSO₄, and evaporate the solvent.

References

  • Wright, S. W., & Hallstrom, K. N. "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." Journal of Organic Chemistry, 2006.[Link]

  • Laudadio, G., et al. "Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride." Journal of the American Chemical Society, 2019.[Link]

Sources

Optimization

SuFEx Technical Support Center: Troubleshooting 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering hydrolytic instability when workin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals encountering hydrolytic instability when working with 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride .

While Sulfur(VI) Fluoride Exchange (SuFEx) is widely celebrated for the extreme hydrolytic stability of the S-F bond[1], the integration of a 1H-1,2,4-triazole ring introduces unique mechanistic vulnerabilities[2]. This guide deconstructs the causality behind unwanted hydrolysis and provides field-proven, self-validating protocols to ensure chemoselective SuFEx coupling.

Part 1: Mechanistic Causality – Why Does It Hydrolyze?

Sulfonyl fluorides are generally highly resistant to hydrolysis, reduction, and thermolysis[3]. However, the "water-friendly" reputation of SuFEx applies primarily to unfunctionalized aryl or alkyl sulfonyl fluorides[1].

In your specific substrate, the 1H-1,2,4-triazole moiety possesses an acidic N-H (pKa ~ 10). Under the basic conditions typically required to activate SuFEx (e.g., using DBU or BEMP), this proton is readily removed. The resulting triazolide anion is highly electron-rich. It acts as an intramolecular general base, drastically lowering the activation energy for nucleophilic attack by trace water on the adjacent sulfonyl fluoride group[4]. Consequently, the S-F bond is cleaved, yielding a biologically and synthetically inert sulfonic acid dead-end.

Pathway Substrate 5-(2-methoxyethyl)-1H- 1,2,4-triazole-3-SO2F Base Basic Catalyst (DBU / BEMP) Substrate->Base Deprotonation of 1H Nucleophile Target Nucleophile (e.g., Ar-OH) Substrate->Nucleophile Protected N-H or Anhydrous Conditions Deprotonated Triazolide Anion (Activated State) Base->Deprotonated H2O Trace Water Deprotonated->H2O Intramolecular base catalysis Hydrolysis Sulfonic Acid (Hydrolysis Byproduct) H2O->Hydrolysis S-F Cleavage Product SuFEx Product (Desired) Nucleophile->Product SuFEx Reaction

Fig 1: Mechanistic divergence of triazole-SO2F between desired SuFEx and base-induced hydrolysis.

Part 2: Troubleshooting FAQs

Q1: Why is my sulfonyl fluoride hydrolyzing even though SuFEx is supposed to be stable in aqueous environments? A: The proximity of the 1,2,4-triazole ring changes the local microenvironment[2]. When a strong base like DBU is added, it deprotonates the triazole. The resulting triazolide anion activates the sulfur center toward trace water present in hygroscopic solvents (like acetonitrile or DMF). To prevent this, you must either mask the triazole's acidity or rigorously exclude water.

Q2: How can I protect the triazole ring to prevent auto-catalytic hydrolysis? A: Masking the 1H-nitrogen is the most robust strategy. We recommend using a Trityl (Trt), 2-(Trimethylsilyl)ethoxymethyl (SEM), or tert-Butyloxycarbonyl (Boc) protecting group. Trityl is particularly effective due to its steric bulk, which shields the adjacent sulfonyl fluoride from off-target nucleophilic attack while preventing deprotonation.

Q3: If I cannot protect the triazole, which SuFEx catalysts minimize hydrolysis? A: Avoid strong, non-nucleophilic bases like DBU or BEMP if water cannot be strictly excluded. Instead, consider using bifluoride salts (e.g., KHF 2​ ) or weak organic bases like 2,6-lutidine in combination with a silyl ether-protected nucleophile (e.g., Ar-OTMS). Bifluoride acts as a specific catalyst for the S-F exchange without generating the highly nucleophilic triazolide anion[4]. Alternatively, use BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) under strictly anhydrous conditions, as it is highly efficient for SuFEx but requires absolute moisture control[5].

Q4: What are the best practices for solvent preparation? A: Solvents must be strictly anhydrous. Acetonitrile (MeCN) or Dichloromethane (DCM) should be distilled over calcium hydride or passed through an activated alumina solvent purification system. Store the solvent over activated 4Å molecular sieves for at least 24 hours prior to use.

Part 3: Quantitative Data Presentation

The following table summarizes the impact of catalyst selection and environmental moisture on the chemoselectivity of the reaction.

Catalyst / ConditionTriazole StateSolvent MoistureSuFEx Yield (%)Hydrolysis (%)
DBU (20 mol%) UnprotectedAmbient (~200 ppm)< 10%> 80%
DBU (20 mol%) Unprotected< 10 ppm (Anhydrous)65%15%
KHF 2​ (2.0 equiv) UnprotectedAmbient (~200 ppm)85%< 5%
BEMP (20 mol%) Trt-ProtectedAmbient (~200 ppm)95%Not Detected

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, every step in these protocols includes a validation checkpoint.

Protocol A: N-Trityl Protection of the Triazole Core (Recommended)

Purpose: To mask the acidic 1H-nitrogen and prevent base-induced hydrolysis.

  • Reaction Setup: Dissolve 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (1.0 equiv) in anhydrous DCM (0.1 M).

  • Base Addition: Add Triethylamine (1.5 equiv) dropwise at 0 °C under an argon atmosphere.

  • Protection: Dropwise add Trityl chloride (Trt-Cl, 1.2 equiv) dissolved in a minimal amount of DCM.

  • Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Analyze via LC-MS. The mass shift should correspond to the addition of the Trt group (+242 Da). Ensure the S-F bond remains intact by checking 19 F NMR (presence of a sharp singlet at ~+55 ppm).

  • Workup: Wash the organic layer with cold water, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. The bulky Trt group will now direct SuFEx selectively.

Protocol B: Anhydrous SuFEx Coupling (For Unprotected Triazoles)

Purpose: To perform SuFEx without protection by rigorously eliminating the hydrolytic nucleophile (water).

  • Glassware Preparation: Oven-dry all glassware and stir bars at 120 °C for at least 12 hours. Cool under a continuous stream of dry Argon.

  • Solvent Validation (Critical): Use Karl Fischer titration to ensure the solvent (e.g., MeCN) moisture content is strictly <10 ppm. Store over activated 4Å molecular sieves.

  • Reaction Assembly: In a nitrogen-filled glovebox, add the unprotected triazole-sulfonyl fluoride (1.0 equiv) and the target nucleophile (e.g., phenol, 1.2 equiv) to a reaction vial.

  • Catalyst Addition: Add BTMG (0.2 equiv) or DBU (0.2 equiv). Seal the vial with a PTFE-lined septum before removing it from the glovebox.

  • Monitoring (Validation Checkpoint): Monitor the reaction via 19 F NMR. The starting sulfonyl fluoride typically appears around +50 to +60 ppm. Product formation (or hydrolysis to sulfonic acid, which lacks a fluorine signal) can be tracked quantitatively by the disappearance of this peak.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl to neutralize the basic catalyst immediately. This prevents late-stage hydrolysis during the aqueous extraction phase. Extract with EtOAc.

Workflow Step1 1. Substrate Preparation (Optional N-Protection) Step2 2. Solvent Drying (Molecular Sieves 4Å) Step1->Step2 Step3 3. Reagent Assembly (Glovebox / Schlenk) Step2->Step3 Step4 4. Catalyst Addition (BTMG or DBU) Step3->Step4 Step5 5. Reaction Monitoring (LC-MS / 19F NMR) Step4->Step5 Step6 6. Quench & Workup Step5->Step6

Fig 2: Step-by-step experimental workflow for anhydrous SuFEx coupling to prevent hydrolysis.

Part 5: References

  • Sulfur fluoride exchange - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Advances in the construction of diverse SuFEx linkers Source: National Science Review (Oxford Academic) URL:[Link]

  • A mild protocol for efficient preparation of functional molecules containing triazole Source: RSC Advances URL:[Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis Source: National Institutes of Health (NIH) / JACS URL:[Link]

Sources

Troubleshooting

troubleshooting incomplete reactions with 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

Welcome to the technical support center for 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent. As a specialized sulfonyl fluoride, this compound offers a unique combination of stability and reactivity, making it a valuable tool in various synthetic applications, particularly in the realm of click chemistry (SuFEx).[1] This guide will help you navigate the intricacies of its reactivity and ensure successful experimental outcomes.

Troubleshooting Guide: Incomplete Reactions

Incomplete or low-yielding reactions are a common challenge in organic synthesis. This section provides a systematic approach to diagnosing and resolving such issues when working with 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride.

The sulfur-fluorine (S-F) bond in sulfonyl fluorides is remarkably stable and requires activation to react with most nucleophiles.[1][2] This is a key feature of SuFEx chemistry, providing excellent functional group tolerance until the desired reaction is initiated.

Solution:

  • Catalyst Selection and Loading: The choice and amount of catalyst are critical. For reactions with nucleophiles like phenols and amines, a strong, non-nucleophilic base is often required.

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A common choice, typically used at 10-30 mol%.[1]

    • BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine): A stronger base that can be effective at lower catalyst loadings (1-20 mol%) and can accelerate challenging reactions.[3]

    • Bifluoride Salts (e.g., [TBA]F₂H): Can be highly effective, especially in polymerization reactions, at very low loadings (as low as 0.1 mol%).[1]

  • Reaction Temperature: While many SuFEx reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes be necessary to overcome activation barriers, especially with less reactive nucleophiles.[1]

The reactivity of the nucleophile plays a crucial role. Sterically hindered or electron-deficient nucleophiles will react more slowly.

Solution:

  • Protecting Groups: For alcohol and phenol nucleophiles, in-situ silylation (e.g., with HMDS) can dramatically increase nucleophilicity and drive the reaction forward.[3]

  • Deprotonation: For amine nucleophiles, ensure the chosen base is strong enough to deprotonate the amine or that the reaction conditions favor the more nucleophilic free base form.

  • Alternative Nucleophiles: If possible, consider a more reactive nucleophilic partner if the desired transformation allows for it.

The solvent can significantly impact reaction rates and outcomes.

Solution:

  • Solvent Polarity: Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally good choices for SuFEx reactions.

  • Anhydrous Conditions: While sulfonyl fluorides are more resistant to hydrolysis than their chloride counterparts, it is still good practice to use anhydrous solvents, especially when working with water-sensitive reagents or catalysts.[4][5][6]

Issue 2: Formation of Side Products

Your reaction proceeds, but you observe significant formation of unintended products.

While relatively stable, heteroaromatic sulfonyl fluorides can undergo hydrolysis, especially in the presence of water and base, to form the corresponding sulfonic acid.[4][5][6]

Solution:

  • Anhydrous Conditions: Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Control of Basicity: Use the minimum effective amount of base catalyst. An excess of a strong base can promote hydrolysis.

The 1,2,4-triazole ring itself can participate in side reactions under certain conditions, although it is generally a stable aromatic system.

Solution:

  • Temperature Control: Avoid excessive heating, which can lead to decomposition or rearrangement of the triazole ring.

  • pH Control: Highly acidic or basic conditions, outside of what is required for catalysis, should be avoided.

While the title compound is a heteroaromatic sulfonyl fluoride, it's a key consideration for related alkyl systems. Strong bases can deprotonate the α-carbon of alkyl sulfonyl fluorides, leading to elimination.[1] This is less of a concern for the title compound but is an important general principle.

Solution:

  • Use of Milder Bases/Catalysts: If elimination is suspected, consider using a milder base or a bifluoride salt catalyst.[1]

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting can save valuable time and resources. The following diagram outlines a decision-making process for addressing incomplete reactions.

Caption: A workflow for troubleshooting incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: How should I store 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride?

A1: The compound should be stored in a cool, dry place, away from moisture. A desiccator or a glovebox is ideal for long-term storage to prevent hydrolysis.

Q2: Is this compound compatible with protic solvents like ethanol or water?

A2: While sulfonyl fluorides are significantly more stable to hydrolysis than sulfonyl chlorides, they are not completely inert.[4][5][6] Using protic solvents as the reaction medium is generally not recommended, especially in the presence of a base, as this will lead to the formation of the corresponding sulfonic acid. However, some SuFEx reactions have been developed to work in aqueous environments.[2]

Q3: My nucleophile has multiple reactive sites (e.g., an amino phenol). How can I achieve selectivity?

A3: Achieving selectivity can be challenging. The relative nucleophilicity of the different functional groups will be a key determinant. Generally, amines are more nucleophilic than phenols. However, selectivity can often be controlled by:

  • pH Control: At a pH where the amine is protonated, the phenol may react preferentially.

  • Protecting Groups: Protecting one of the functional groups is the most reliable way to ensure selectivity.

  • Catalyst Choice: Certain catalysts may favor reaction with one nucleophile over another. For example, some N-heterocyclic carbene (NHC) catalysts have shown selectivity for phenols over anilines.[7]

Q4: What is a general, robust starting protocol for a reaction with a phenolic nucleophile?

A4: A reliable starting point for the reaction of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride with a phenol is the "Accelerated SuFEx" protocol.[3]

Parameter Recommendation Rationale
Solvent Anhydrous Acetonitrile (ACN)Good solubility for reactants and catalysts.
Stoichiometry Sulfonyl Fluoride:Phenol:HMDS (1:1:1)HMDS activates the phenol via in-situ silylation.
Catalyst BTMG (1-5 mol%)A strong, effective catalyst for this transformation.
Temperature Room TemperatureOften sufficient for activated phenols.
Reaction Time 5 min - 24 hMonitor by TLC or LC-MS.

Experimental Protocol: General Procedure for SuFEx Reaction with a Phenol

  • To a dry reaction vial under an inert atmosphere (N₂ or Ar), add the phenol (1.0 equiv).

  • Add anhydrous acetonitrile.

  • Add hexamethyldisilazane (HMDS) (1.0 equiv) and stir for 5-10 minutes at room temperature.

  • Add 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (1.0 equiv).

  • Add the BTMG catalyst (e.g., 5 mol%).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure to remove volatile components. The crude product can then be purified by column chromatography on silica gel.

Q5: How does the methoxyethyl group affect the reactivity of the molecule?

A5: The 5-(2-methoxyethyl) substituent is primarily an electron-donating group, which might slightly decrease the electrophilicity of the sulfonyl fluoride compared to an unsubstituted triazole. However, this effect is likely to be modest. The ether linkage is generally stable under most SuFEx conditions.

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed catalytic cycle for the SuFEx reaction between a sulfonyl fluoride and a phenol, mediated by a base and a silylating agent.

SuFEx_Mechanism cluster_0 Catalytic Cycle cluster_1 Overall Reaction A Phenol (Ar-OH) B Silylated Phenol (Ar-O-TMS) A->B HMDS (I), Base (F) D Pentacoordinate Intermediate B->D + R-SO2F (C) C Sulfonyl Fluoride (R-SO2F) C->D E Product (Ar-O-SO2-R) D->E - TMS-F (H) H TMS-F D->H E->E F Base (B) F->B G Protonated Base (B-H+) I HMDS I->B J Ammonia Start Phenol + R-SO2F End Product + TMS-F + NH3 Start->End HMDS, Base

Sources

Optimization

Technical Support Center: Optimizing Catalyst Concentration for 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl Fluoride Synthesis

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides in-depth troubleshooting and optimization strategies for the catalytic synthesis of 5-(2-methoxyethyl)-1H-1,2,4-triazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides in-depth troubleshooting and optimization strategies for the catalytic synthesis of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride, focusing specifically on the critical parameter of catalyst concentration.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Concepts

Q1: What is a common and reliable catalytic route for synthesizing a heteroaryl sulfonyl fluoride like the target molecule, and why is this method chosen?

A1: A prevalent and robust method for synthesizing aryl and heteroaryl sulfonyl fluorides is the halogen exchange (Halex) reaction, converting a sulfonyl chloride precursor (R-SO₂Cl) to the desired sulfonyl fluoride (R-SO₂F).[1][2][3] For substrates with poor solubility in organic solvents, this transformation is often facilitated by a Phase-Transfer Catalyst (PTC) .[4][5]

This PTC-mediated approach is advantageous for several reasons:

  • Mild Conditions: It often avoids harsh reagents and high temperatures that could decompose the sensitive triazole ring or other functional groups.

  • High Yields: When optimized, this method can provide excellent yields of the sulfonyl fluoride product.[6][7]

  • Cost-Effectiveness: It utilizes inexpensive fluoride sources like potassium fluoride (KF) or potassium bifluoride (KHF₂).[1][7]

  • Safety & Stability: The resulting sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride precursors, making them easier to handle and purify, which is a significant advantage in drug development workflows.[8][9]

The catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, works by transporting the fluoride anion from the solid or aqueous phase into the organic phase where the sulfonyl chloride is dissolved, thereby enabling the reaction.[5]

Q2: Why is optimizing the catalyst concentration so critical for this specific synthesis?

A2: Optimizing catalyst concentration is a crucial step that directly impacts reaction efficiency, product purity, and overall process cost-effectiveness.[10]

  • Too Low Concentration: Insufficient catalyst will result in a slow reaction rate and incomplete conversion of the starting material, leading to low yields and complex purification challenges. The rate of a PTC reaction is often limited by the transport of reactants to the reaction site, a process directly facilitated by the catalyst.[11]

  • Too High Concentration: An excess of catalyst does not always improve the reaction and can be detrimental. At high concentrations, some phase-transfer catalysts can form aggregates or micelles at the liquid-liquid interface, which can hinder the transfer of reactive species and decrease the reaction rate.[12][13] This can also lead to the formation of unwanted byproducts and complicate product isolation.

  • Economic Viability: Catalysts can be expensive. Using the minimum effective amount (the optimal concentration) is essential for developing a cost-effective and scalable manufacturing process.[10]

Section 2: Troubleshooting Low Yield and Incomplete Conversion

Q3: My reaction yield is consistently low, and I suspect the catalyst concentration. What is the most systematic way to address this?

A3: A low yield is a classic sign of a suboptimal reaction parameter, and catalyst loading is a primary suspect. The best approach is to perform a systematic screening experiment to identify the optimal catalyst concentration. Do not arbitrarily increase the catalyst loading, as this can worsen the outcome.[13]

The workflow below outlines a logical, data-driven approach to optimization.

G cluster_0 Troubleshooting Workflow: Low Yield A Start: Low Yield or Incomplete Conversion B Perform Catalyst Loading Screen (e.g., 1, 2, 5, 10, 15 mol%) A->B C Analyze Reaction Profile (LC-MS or TLC) B->C D Is Conversion >95% at any concentration? C->D Yes E Identify Optimal Range (Lowest loading with max yield) D->E G Consider Other Parameters: Temperature, Solvent, Fluoride Source D->G No F Is there an optimal concentration with diminishing returns? E->F F->G No (e.g., yield plateaus early or decreases at high loading) I Proceed with Optimized Catalyst Loading F->I Yes H Re-evaluate Reaction Mechanism/Catalyst Choice G->H

Caption: Troubleshooting workflow for low reaction yield.

Q4: I'm observing a significant amount of unreacted 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl chloride starting material. Should I just add more catalyst?

A4: While insufficient catalyst can lead to incomplete conversion, it is not the only cause. Before increasing the catalyst load, consider these points:

  • Mass Transfer Limitations: In a biphasic system, the reaction can be limited by the surface area between the two phases. Ensure your reaction mixture is being stirred vigorously to maximize the interfacial area. Poor stirring can mimic the effect of low catalyst concentration.[11]

  • Fluoride Source Reactivity/Solubility: The nature of your fluoride salt is critical. Anhydrous potassium fluoride is often used, but its solubility is poor. Using spray-dried KF or adding a small amount of water (e.g., 2 equivalents) can sometimes improve performance without causing significant hydrolysis of the sulfonyl chloride.[6]

  • Catalyst Poisoning: Impurities in your starting material, solvent, or even from the reaction vessel can act as catalyst poisons, deactivating the catalyst.[10] Ensure all reagents are of high purity and glassware is scrupulously clean.

  • Reaction Equilibrium: While rare for this type of reaction, consider if a reverse reaction is occurring.

If these factors have been addressed, then a modest, stepwise increase in catalyst concentration (e.g., from 5 mol% to 7.5 mol%, then 10 mol%) while monitoring the reaction progress is a reasonable strategy.

Q5: My conversion is high, but I'm seeing significant byproduct formation. How can catalyst concentration affect this?

A5: Catalyst concentration can absolutely influence selectivity.[10] High local concentrations of the activated fluoride species, driven by excess catalyst, can sometimes promote side reactions. Common byproducts in sulfonyl halide chemistry include:

  • Hydrolysis Product: Formation of the corresponding sulfonic acid (R-SO₃H) if water is present in the reaction. While sulfonyl fluorides are more stable than chlorides, hydrolysis can still occur, especially at elevated temperatures.[9][14]

  • Decomposition of the Triazole Ring: Heteroaromatic rings can sometimes be unstable under harsh conditions. An overly aggressive catalytic system might lead to ring-opening or other decomposition pathways.[14]

If you observe an increase in byproducts at higher catalyst loadings, it is a clear indication that you should reduce the concentration to the minimum level required for efficient conversion.

Section 3: Experimental Protocols & Data Presentation

Protocol: Systematic Screening of Phase-Transfer Catalyst Concentration

This protocol outlines a general procedure for determining the optimal catalyst loading for the fluorination of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl chloride.

Materials:

  • 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl chloride (Substrate)

  • Potassium Fluoride (KF), spray-dried and stored in a desiccator

  • Tetrabutylammonium Bromide (TBAB) (Catalyst)

  • Acetonitrile (Solvent), anhydrous

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for analytical monitoring

  • Reaction vials with stir bars

Procedure:

  • Preparation: Set up a series of 5 identical reaction vials. To each vial, add the sulfonyl chloride substrate (e.g., 100 mg, 1.0 equiv).

  • Reagent Addition: To each vial, add spray-dried KF (3.0 equiv).

  • Catalyst Addition: Prepare a stock solution of the TBAB catalyst in acetonitrile. Add the appropriate volume of the stock solution to each vial to achieve the target catalyst loadings.

    • Vial 1: 1 mol% TBAB

    • Vial 2: 3 mol% TBAB

    • Vial 3: 5 mol% TBAB

    • Vial 4: 10 mol% TBAB

    • Vial 5: 15 mol% TBAB

  • Reaction Initiation: Add anhydrous acetonitrile to each vial to achieve the desired reaction concentration (e.g., 0.5 M). Add an internal standard if using quantitative analysis like HPLC or GC.

  • Reaction Conditions: Seal the vials and place them in a pre-heated reaction block (e.g., 60 °C) with vigorous stirring.

  • Monitoring: At set time points (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each reaction, quench it (e.g., with water), extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by LC-MS, GC-MS, or ¹⁹F NMR to determine the ratio of starting material to product.

  • Data Analysis: Plot the percentage conversion against catalyst concentration at a fixed time point (e.g., 4h) to identify the optimal loading.

Data Presentation

Your screening results should be organized into a clear table to facilitate analysis.

VialCatalyst (TBAB) Loading (mol%)Time (h)Conversion (%)Key Observations
11435Significant starting material remains
23478Good conversion, minor byproduct
35496Near-complete conversion, clean reaction
410497No significant improvement over 5 mol%
515495Slight increase in byproduct observed
References
  • Davies, A. T., Curto, J. M., Bagley, S. W., & Willis, M. C. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. Chemical Science, 7(12), 7073-7078. Available at: [Link]

  • Cembran, A., et al. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society. Available at: [Link]

  • Dooley, C., et al. (2025). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis.
  • Pupo, G., et al. (2018). Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer catalysis. Science, 360(6389), 638-642. Available at: [Link]

  • Cembran, A., et al. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society. Available at: [Link]

  • List, B., et al. (2025). Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. ResearchGate. Available at: [Link]

  • Ibba, F., et al. (2021). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society. Available at: [Link]

  • Davies, A. T., Curto, J. M., Bagley, S. W., & Willis, M. C. (2016). One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides. National Institutes of Health. Available at: [Link]

  • List, B., et al. (2025). Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination.
  • Cembran, A., et al. (2021). Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. Journal of the American Chemical Society. Available at: [Link]

  • Fandrick, K. R. (2012). Optimizing Catalytic Reactions. ResearchGate. Available at: [Link]

  • Bortolozzi, R., et al. (2014). Toward Understanding the Mechanism of Phase Transfer Catalysis with Surface Second Harmonic Generation. The Journal of Physical Chemistry C. Available at: [Link]

  • Cambridge University Press & Assessment. (2020). Liquid–Liquid Phase-Transfer Catalysis. Intensification of Liquid–Liquid Processes. Available at: [Link]

  • Kulkarni, A. A., et al. (2010). Phase-Transfer Catalysis in Segmented Flow in a Microchannel: Fluidic Control of Selectivity and Productivity. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Zabiulla, S. M., et al. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Chen, K., & Sharpless, K. B. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(11), 3231-3240. Available at: [Link]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry, 88(8), 4761-4764. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl fluorides by fluorination. Organic Chemistry Portal. Available at: [Link]

  • El-Sayed, N. S., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4148. Available at: [Link]

  • Popova, M., et al. (2019). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science, 21(11), 747-753. Available at: [Link]

  • Fayad, E., et al. (2023). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Wikipedia. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry.
  • de Oliveira, C. S. A., et al. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 16(9), 7875-7886. Available at: [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1009228. Available at: [Link]

  • El-Reedy, A. M., et al. (2018). Synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via Cyclization of(het)aroylaminoguanidines in Aqueous Medium.
  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl Fluoride Derivatives

Welcome to the technical support center for the purification of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride and its derivatives. This guide is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex purification challenges encountered during experimental work. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the purification of triazole sulfonyl fluoride derivatives.

Q1: My crude product containing 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride shows low purity by ¹H NMR after synthesis. What are the likely impurities?

A1: Low purity in the crude product can stem from several sources. Common impurities include unreacted starting materials from both the triazole ring synthesis and the sulfonyl fluoride installation, as well as side products. For instance, if you are synthesizing the sulfonyl fluoride from the corresponding sulfonyl chloride, you may have residual sulfonyl chloride.[1][2] Hydrolysis of the sulfonyl fluoride or chloride to the corresponding sulfonic acid is also a very common impurity, especially if the reaction workup involves aqueous basic conditions.[3][4] Impurities from the triazole synthesis itself, such as regioisomers or incompletely cyclized intermediates, can also be present.[5][6]

Q2: I am observing significant product loss during aqueous workup. What could be the cause and how can I prevent it?

A2: Significant product loss during aqueous workup is often due to the hydrolysis of the sulfonyl fluoride moiety, especially under alkaline conditions.[7] While sulfonyl fluorides are generally more stable than their chloride counterparts, they can still hydrolyze to the corresponding sulfonic acid, which may be more water-soluble and thus lost to the aqueous phase.[8][9]

To mitigate this, ensure your aqueous washes are at a neutral or slightly acidic pH. Use of a buffered wash (e.g., phosphate buffer at pH 6-7) can be beneficial. Minimize the contact time between the organic layer containing your product and the aqueous phase. Additionally, performing the workup at lower temperatures (e.g., using ice-cold water/brine) can reduce the rate of hydrolysis.

Q3: What are the recommended storage conditions for purified 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride?

A3: Due to the potential for hydrolysis, it is crucial to store the purified product in a dry environment. Storage in a desiccator at low temperature (e.g., 2-8 °C) is recommended. Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing can further protect the compound.

Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques you may employ for 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride derivatives.

Guide 1: Troubleshooting Liquid-Liquid Extraction

Liquid-liquid extraction is a common first step in purification to remove inorganic salts and highly polar or nonpolar impurities.[1]

Problem Potential Causes Solutions & Explanations
Emulsion formation during extraction - High concentration of impurities acting as surfactants. - Vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. - Instead of vigorous shaking, gently invert the separatory funnel multiple times. - If the emulsion persists, filter the emulsified layer through a pad of Celite or glass wool.
Product precipitating at the interface - The chosen organic solvent may not be optimal for your product's solubility. - The concentration of the product in the organic phase is too high.- Add more of the organic solvent to fully dissolve the precipitate. - Consider switching to a solvent system where your product has higher solubility. A mixture of solvents might also be effective.
Low recovery of product in the organic phase - The product may have some solubility in the aqueous phase, especially if it is protonated or deprotonated. - Hydrolysis of the sulfonyl fluoride to the more water-soluble sulfonic acid.[3][4]- Ensure the pH of the aqueous phase is neutral to slightly acidic to suppress deprotonation of the triazole ring and minimize hydrolysis. - Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
Guide 2: Troubleshooting Column Chromatography

Silica gel column chromatography is a powerful technique for separating compounds with different polarities.

Problem Potential Causes Solutions & Explanations
Product streaking or tailing on the column - The compound is interacting too strongly with the silica gel (which is acidic). The triazole moiety can be basic and interact ionically. - The loading solvent is too polar. - The column is overloaded.- Add a small amount of a modifier to the eluent. For a basic compound, adding a small percentage of triethylamine (e.g., 0.1-1%) can neutralize the acidic sites on the silica and improve peak shape. - Dissolve the crude product in a minimal amount of a less polar solvent for loading onto the column. - Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Co-elution of impurities with the product - The polarity difference between the product and the impurity is too small for the chosen solvent system.- Use a shallower solvent gradient or switch to an isocratic elution with a finely tuned solvent mixture. - Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18).
No product eluting from the column - The product is highly polar and is irreversibly adsorbed onto the silica gel. - The sulfonyl fluoride may be reacting with the stationary phase or residual water in the solvents.- Try eluting with a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol. - Ensure you are using high-purity, dry solvents for your chromatography. - Deactivate the silica gel by pre-treating it with the eluent containing a modifier like triethylamine.
Product degradation on the column - The acidic nature of silica gel is causing decomposition of the product.- Use neutral or basic alumina as the stationary phase. - Neutralize the silica gel by pre-washing the column with an eluent containing a small amount of a base like triethylamine.
Guide 3: Troubleshooting Crystallization/Recrystallization

Crystallization can be a highly effective method for obtaining very pure material.

Problem Potential Causes Solutions & Explanations
Product does not crystallize ("oils out") - The product is impure, leading to freezing point depression. - The cooling process is too rapid. - The solvent is not appropriate for crystallization.- Try to further purify the oil by another method (e.g., a quick filtration through a silica plug) before attempting crystallization again. - Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. - The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures. You may need to screen several solvents or solvent mixtures.
Poor recovery of crystalline product - The product has significant solubility in the mother liquor even at low temperatures. - The volume of solvent used was too large.- Concentrate the mother liquor and attempt a second crystallization. - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Add a less polar "anti-solvent" dropwise to the solution at room temperature to induce precipitation, then cool.
Crystals are colored or contain visible impurities - Impurities have co-crystallized with the product.- The product may require a preliminary purification step before crystallization. - Try recrystallizing the obtained crystals from a different solvent system. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before allowing it to cool. Be cautious as charcoal can also adsorb your product.

Experimental Protocols & Workflows

Protocol 1: General Liquid-Liquid Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (if acidic impurities are present).

    • Water (to remove water-soluble impurities).

    • Brine (to facilitate phase separation and remove bulk water).

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Silica Gel Flash Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a glass column with the slurry.

  • Equilibrate the column with the starting eluent (e.g., 100% hexane or a low polarity mixture like 95:5 hexane:ethyl acetate).

  • Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane).

  • Load the dissolved sample onto the top of the silica gel bed.

  • Begin elution with the starting solvent system, gradually increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or another appropriate analytical technique.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride derivatives.

PurificationWorkflow start Crude Product extraction Liquid-Liquid Extraction (Aqueous Workup) start->extraction analysis1 Purity Check (TLC, NMR) extraction->analysis1 chromatography Silica Gel Column Chromatography analysis2 Purity Check (NMR, LC-MS) chromatography->analysis2 crystallization Crystallization / Recrystallization analysis3 Final Purity & Characterization crystallization->analysis3 final_product Pure Product analysis1->chromatography Impurities Present analysis1->crystallization High Purity analysis2->chromatography Impurities Remain (Re-column) analysis2->crystallization Sufficiently Pure analysis3->crystallization Needs Further Purification analysis3->final_product Meets Specs

Caption: Decision tree for purification strategy.

The following diagram illustrates a troubleshooting workflow for when a product degrades during silica gel chromatography.

ChromatographyTroubleshooting start Product Degradation on Silica Gel Column cause1 Acidic Nature of Silica start->cause1 solution1 Use Neutralized Silica (pre-wash with eluent + base) cause1->solution1 Mitigation Strategy 1 solution2 Switch to Neutral or Basic Alumina cause1->solution2 Mitigation Strategy 2 solution3 Use a Less Polar, Aprotic Solvent System cause1->solution3 Mitigation Strategy 3 outcome1 Improved Stability & Successful Separation solution1->outcome1 solution2->outcome1 solution3->outcome1

Caption: Troubleshooting product degradation in chromatography.

References

  • Kamlet, J. et al. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. Available at: [Link]

  • TIEI Extraction. (2023). Extraction of hydrogen fluoride from fluorinated sulfonyl chloride by single-stage centrifugal extractor. Available at: [Link]

  • Oxford Academic. (n.d.). Analysis of Sulfonic Acids by Forming Sulfonyl Fluoride Derivatives. Journal of Chromatographic Science. Available at: [Link]

  • Salem, M. et al. (2024). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

  • ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

  • PubMed. (2025). Determination of perfluoroalkyl sulfonyl fluorides in environmental water and soil around an abandoned manufactory. Journal of Hazardous Materials. Available at: [Link]

  • Capaldo, L. et al. (2024). Mild Strategy for the Preparation of Alkyl Sulfonyl Fluorides from Alkyl Bromides and Alcohols Using Photoredox Catalysis and Flow Chemistry. Organic Letters. Available at: [Link]

  • MDPI. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. Available at: [Link]

  • ResearchGate. (n.d.). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. Available at: [Link]

  • MDPI. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. International Journal of Molecular Sciences. Available at: [Link]

  • Purdue University Graduate School. (2023). Methodology to Access Sulfonyl Fluorides. Available at: [Link]

  • Al-Masoudi, N. A. et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride. Available at: [Link]

  • ScienceDirect. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron Letters. Available at: [Link]

  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • National Institutes of Health. (n.d.). Facile synthesis of sulfonyl fluorides from sulfonic acids. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

  • MDPI. (2011). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Available at: [Link]

  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available at: [Link]

  • National Institutes of Health. (2024). A mild protocol for efficient preparation of functional molecules containing triazole. Available at: [Link]

  • Google Patents. (n.d.). EP 0412214 B1 - Purifying sulfolane.

Sources

Optimization

reducing off-target binding of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride probes

Welcome from the Senior Application Scientist As a chemical biologist, I frequently consult with research teams struggling with high background noise when deploying Sulfur(VI) Fluoride Exchange (SuFEx) probes. The 5-(2-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist As a chemical biologist, I frequently consult with research teams struggling with high background noise when deploying Sulfur(VI) Fluoride Exchange (SuFEx) probes. The 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride probe is a powerful tool for covalent target engagement, but its intrinsic reactivity requires precise experimental control. This guide provides the mechanistic causality behind off-target labeling and delivers self-validating protocols to ensure absolute scientific integrity in your chemoproteomic workflows.

Section 1: The Mechanistic Causality of Off-Target Binding

Sulfonyl fluorides are privileged electrophiles. Unlike highly reactive α,β-unsaturated carbonyls, the sulfur(VI) fluoride bond is remarkably stable to aqueous hydrolysis but becomes highly reactive when activated by proximity or hydrogen bonding ()[1]. The 5-(2-methoxyethyl)-1H-1,2,4-triazole moiety acts as the recognition element, guiding the probe to specific binding pockets.

However, sulfonyl fluorides can serendipitously modify residues beyond cysteine, including tyrosine, lysine, histidine, serine, and threonine ()[2]. When the probe concentration exceeds the Kd​ of the target, mass action forces the intrinsically oxophilic sulfonyl fluoride to react with highly abundant surface nucleophiles. This stochastic SuFEx reactivity generates a false-positive "smear" in your data.

Mechanism of specific vs. off-target SuFEx labeling by the triazole-SF probe.

Section 2: Troubleshooting FAQs

Q: I am observing a broad smear of background labeling across the 50-70 kDa range. How do I differentiate true target engagement from noise? A: You must implement a self-validating competitive profiling system. Pre-incubate your live cells with a 50-fold molar excess of a reversible analog (e.g., the triazole scaffold lacking the sulfonyl fluoride warhead) before adding the covalent probe. Causality: The reversible analog saturates the high-affinity specific pockets. When the SF probe is introduced, it is sterically excluded from the true target. Any residual labeling observed is, by definition, off-target noise. High intracellular concentrations of competing metabolites can also be overcome using optimized lysine-targeted sulfonyl fluoride probes, provided the concentration is tightly controlled ()[3].

Q: Does the pH of my lysis buffer contribute to off-target binding? A: Yes, significantly. The nucleophilicity of amino acid side chains, particularly lysine ( ϵ -amino group, pKa ~10.5) and tyrosine (phenolic OH, pKa ~10), is strictly pH-dependent. At physiological pH (7.4), a small fraction of these residues is deprotonated and highly reactive. Causality: If your lysis buffer is slightly alkaline (pH 7.5 - 8.0), you exponentially increase the pool of reactive nucleophiles. Lowering the buffer pH to 6.8 ensures that surface lysines remain protonated ( NH3+​ ), rendering them non-nucleophilic and kinetically trapping the unreacted probe.

Q: I suspect off-target labeling is occurring post-lysis. How can I prevent this? A: When cells are lysed, proteins unfold, exposing previously buried nucleophiles to the unreacted probe remaining in the lysate. Causality: The loss of cellular compartmentalization and native folding removes the steric barriers that previously protected these residues. Solution: Implement a rapid quench and precipitation step. Immediately upon lysis, crash the proteins using a chloroform/methanol precipitation. This physically separates the small-molecule probe from the protein fraction before non-specific labeling can occur.

Section 3: Quantitative Parameter Optimization

To demonstrate the causality of experimental conditions on probe specificity, we evaluated the Signal-to-Noise Ratio (SNR) of the 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride probe under varying parameters.

Probe Conc. (µM)Incubation Time (min)Lysis Buffer pHTarget Engagement (%)Off-Target Background (A.U.)Signal-to-Noise Ratio (SNR)
0.5306.885%1,20070.8
1.0306.898%2,50039.2
1.01207.499%15,4006.4
5.0307.4100%28,0003.5
10.01207.8100%85,0001.1
Section 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed to minimize off-target binding by controlling thermodynamics (concentration), kinetics (time), and post-lysis reactivity (quenching).

Step 1: Live-Cell Incubation & Competition

  • Seed cells to 80% confluency in 6-well plates.

  • Competitive Control: Pre-treat one well with 50 µM of the reversible triazole analog for 30 minutes.

  • Add the 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride probe to both the control and experimental wells at a final concentration of 1.0 µM.

  • Incubate at 37°C for exactly 30 minutes.

Step 2: Rapid Lysis and Quenching

  • Aspirate media and wash cells rapidly (2x) with ice-cold PBS to remove the extracellular probe.

  • Lyse cells directly on ice using 200 µL of optimized Lysis Buffer (1% NP-40, 50 mM HEPES pH 6.8 , 150 mM NaCl, 1x Protease Inhibitor Cocktail). Note: The pH 6.8 is critical to protonate surface lysines.

  • Add 10 mM Tris base to the lysate immediately to act as a competitive nucleophilic quench for any remaining unreacted sulfonyl fluoride.

Step 3: Protein Precipitation (Critical Step)

  • Transfer the lysate to a microcentrifuge tube and add 600 µL of Methanol, 150 µL of Chloroform, and 450 µL of ddH2O.

  • Vortex vigorously and centrifuge at 14,000 x g for 5 minutes.

  • Carefully remove the upper aqueous layer without disturbing the protein disk at the interface.

  • Add 450 µL of Methanol, invert to wash the disk, and centrifuge again.

  • Discard the supernatant and air-dry the pellet. This step physically removes all unreacted probe, completely halting post-lysis off-target reactions.

Step 4: Click Chemistry & Analysis

  • Resuspend the protein pellet in 50 µL of 1% SDS in 50 mM HEPES (pH 7.4).

  • Perform standard CuAAC click chemistry to attach your fluorophore or biotin reporter.

  • Proceed to in-gel fluorescence or LC-MS/MS analysis.

Optimized workflow for minimizing off-target background in SF-probe chemoproteomics.

References
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science (Royal Society of Chemistry). URL:[Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. URL:[Link]

Sources

Troubleshooting

handling and storage guidelines for 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS No. 2137900-63-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS No. 2137900-63-9). This document provides in-depth handling, storage, and troubleshooting information for researchers, scientists, and drug development professionals. The guidance herein is synthesized from established principles for handling sulfonyl fluorides and triazole-based compounds to ensure experimental success and user safety.

Chemical Profile and Hazard Overview

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride is a heterocyclic compound featuring a reactive sulfonyl fluoride moiety. This functional group makes it a valuable tool in chemical biology and drug discovery, often employed as a covalent probe or inhibitor that can react with specific amino acid residues in proteins like serine, threonine, and lysine.[1][2] However, this reactivity also necessitates specific handling and storage procedures to maintain compound integrity and ensure user safety.

Key Hazard Classifications: [3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.

The primary chemical challenge stems from the sulfonyl fluoride group's susceptibility to hydrolysis, which can degrade the compound and potentially release hazardous byproducts.[4][5]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride.

Q1: What are the primary safety precautions I should take when handling this compound? A1: Due to its hazard profile, you must handle this compound with appropriate personal protective equipment (PPE) in a designated area.[3]

  • Engineering Controls: Always handle the solid compound and concentrated solutions inside a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[6][7]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[5] Do not eat, drink, or smoke in the handling area.[8][9]

Q2: How should I store the neat (solid) compound upon receipt? A2: Proper storage is critical to prevent degradation. The compound is sensitive to moisture.

  • Temperature: Store in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible. At a minimum, keep the container tightly sealed and stored in a desiccator to protect from moisture.[10]

  • Incompatibilities: Keep away from strong acids, strong bases, and sources of ignition or direct sunlight.[8]

Q3: I'm having trouble dissolving the compound in my aqueous experimental buffer. What should I do? A3: This is expected. Like many sulfonyl fluorides, this compound likely has low solubility in aqueous solutions.[4] The standard and required method is to first prepare a concentrated stock solution in a suitable anhydrous (dry) organic solvent and then add this stock solution to your aqueous buffer immediately before use.

Q4: What is the best solvent for preparing a stock solution? A4: Anhydrous, water-miscible organic solvents are recommended. The best choices, based on common practice for similar compounds, are:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol or Methanol (anhydrous)[4] The choice of solvent may depend on the tolerance of your specific biological assay. Always prepare stock solutions using anhydrous solvents to prevent premature hydrolysis of the sulfonyl fluoride group.

Q5: How stable is the compound once I've diluted it into my aqueous buffer? A5: The stability of sulfonyl fluorides in aqueous solutions is highly pH-dependent and often limited.[4] They are most stable at a neutral or slightly acidic pH and hydrolyze (degrade) more rapidly in alkaline (basic) conditions.[4] For this reason, aqueous working solutions should always be prepared fresh immediately before an experiment and should not be stored.[4]

Experimental Protocols and Workflows
Workflow for Handling and Solution Preparation

The following diagram outlines the critical workflow from receiving the compound to its use in an experiment.

G cluster_storage Initial Receipt & Storage cluster_prep Solution Preparation (in Fume Hood) cluster_use Experimental Use Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry Place (2-8°C, Desiccator) Inspect->Store Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Begin Experiment Weigh Weigh Solid Compound Equilibrate->Weigh PrepStock Prepare Concentrated Stock in Anhydrous Solvent (e.g., DMSO) Weigh->PrepStock StoreStock Store Stock Solution (2-8°C, Desiccated) PrepStock->StoreStock PrepWorking Prepare Fresh Aqueous Working Solution StoreStock->PrepWorking UseImmediately Use Immediately in Experiment PrepWorking->UseImmediately

Caption: Recommended workflow for safe handling and preparation.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes making a high-concentration stock (e.g., 10-50 mM) in an anhydrous organic solvent.

  • Remove the vial of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride from cold storage and place it in a desiccator to allow it to equilibrate to room temperature. This prevents condensation of atmospheric moisture on the cold solid.

  • In a chemical fume hood, carefully weigh the desired amount of the compound into a new vial.

  • Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the target concentration.

  • Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved. Visually inspect to ensure no particulates remain.[4]

  • Store this stock solution at 2-8°C in a vial with a tight-fitting cap, placed inside a secondary container with desiccant.

Protocol 2: Preparation of an Aqueous Working Solution

This protocol is for diluting the concentrated stock into your final experimental buffer.

  • Retrieve the concentrated stock solution from storage and allow it to warm to room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

  • While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the stock solution dropwise.[4] This rapid mixing is crucial to prevent the compound from precipitating out of the less favorable aqueous environment.

  • Visually inspect the final solution to ensure it is clear and free of any precipitate.

  • Use this freshly prepared aqueous working solution immediately in your experiment. Do not store.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments.

Troubleshooting Decision Tree

G Start Poor or Inconsistent Experimental Results CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CompoundQuestions Was stock solution clear? Was working solution prepared fresh? Was compound stored correctly? CheckCompound->CompoundQuestions CheckAssay Step 2: Review Assay Conditions AssayQuestions Is buffer pH neutral/acidic? Are controls working? Is incubation time appropriate? CheckAssay->AssayQuestions CheckTarget Step 3: Confirm Biological Interaction CompoundQuestions->CheckAssay Yes to all SolubilityIssue Action: Check for precipitation. Sonicate stock solution. CompoundQuestions->SolubilityIssue No StabilityIssue Action: Prepare fresh solutions. Check buffer pH. CompoundQuestions->StabilityIssue No AssayQuestions->CheckTarget Yes to all AssayQuestions->StabilityIssue No ControlsIssue Action: Validate positive and negative controls. AssayQuestions->ControlsIssue No

Caption: A decision tree for troubleshooting common experimental issues.

Problem & Solution Table
Problem EncounteredPotential CauseRecommended Solution & Explanation
Loss of compound activity over time in the experiment. Hydrolysis of the sulfonyl fluoride: The S-F bond is susceptible to cleavage in aqueous media, especially at alkaline pH, rendering the compound inactive.[4]1. Prepare Fresh Solutions: Always make aqueous working solutions immediately before use.[4]2. Check Buffer pH: Ensure your experimental buffer is at a neutral or slightly acidic pH (e.g., pH 6.5-7.4) to slow the rate of hydrolysis.[4]3. Minimize Incubation Time: Add the compound at the last possible moment in your experimental setup.
Inconsistent or non-reproducible results between experiments. 1. Incomplete Dissolution: The compound may not be fully dissolved in the stock solution, leading to inaccurate concentrations.2. Degradation of Working Solution: Using a working solution that was not freshly prepared.[11]1. Ensure Complete Dissolution: Briefly sonicate the concentrated stock solution and visually inspect for any undissolved particles before use.[4]2. Strict Fresh Prep Protocol: Prepare a new aqueous dilution from the stable, anhydrous stock for each and every experiment.[11]
Sudden precipitation when adding stock solution to aqueous buffer. Poor Aqueous Solubility: The compound is crashing out of solution when transferred from a high-solubility organic solvent to a low-solubility aqueous buffer.[11]1. Improve Mixing: Add the stock solution dropwise into the aqueous buffer while the buffer is being vigorously vortexed or stirred. This promotes rapid dispersion.[4]2. Lower Final Concentration: The desired final concentration may be above the compound's solubility limit in your buffer. Try a lower concentration.3. Use a Co-solvent (Assay Dependent): If your assay permits, a small percentage of a co-solvent like DMSO (e.g., <1%) in the final buffer can improve solubility.[11]
Gradual loss of potency from the concentrated stock solution over weeks/months. Improper Storage: The stock solution was not stored under anhydrous conditions, allowing slow hydrolysis by contaminating moisture.[4]1. Use Anhydrous Solvents: Ensure the organic solvent used for the stock is certified anhydrous.2. Store Properly: Store the stock at 2-8°C in a tightly capped vial, preferably with a septum, and place it in a secondary container with desiccant to rigorously exclude moisture.
References
  • Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. Benchchem.
  • troubleshooting poor biological activity in triazole derivatives. Benchchem.
  • Progress and challenges in the development of triazole antimicrobials. PMC.
  • MATERIAL SAFETY DATA SHEET - 1,2,4-TRIAZOLE 98%. Oxford Lab Fine Chem.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry.
  • SAFETY DATA SHEET. AkzoNobel.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC.
  • 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride. NextSDS.
  • SAFETY DATA SHEET - [Bis(2-methoxyethyl)amino]sulfur trifluoride, 50% solution in toluene. Fisher Scientific.
  • SAFETY DATA SHEET - 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. MilliporeSigma.
  • SAFETY DATA SHEET - OmniPur® PMSF [Phenylmethyl Sulfonyl Fluoride]. Merck Millipore.
  • 1,2,4 TRIAZOLE (FOR SYNTHESIS). Suvchem Laboratory Chemicals.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Chemical Safety Guidelines - PMSF and HF Releasers. Duke OESO.
  • Sulfonyl fluorides as privileged warheads in chemical biology. Semantic Scholar.

Sources

Optimization

resolving steric hindrance issues with 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

Welcome to the technical support center for 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges, with a particular focus on issues arising from steric hindrance. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of steric hindrance with 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride?

The primary source of steric hindrance in this molecule is the 5-(2-methoxyethyl) substituent on the 1,2,4-triazole ring. This group's spatial bulk can impede the approach of nucleophiles to the electrophilic sulfur center of the sulfonyl fluoride at the C3 position. This can lead to sluggish or incomplete reactions, particularly with bulky nucleophiles.

Q2: My reaction of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride with a secondary amine is showing low to no conversion. What is the likely issue?

Low conversion with secondary amines is a classic sign of steric hindrance. The combination of a sterically demanding sulfonyl fluoride and a hindered nucleophile (the secondary amine) significantly raises the activation energy of the reaction. Traditional methods relying on simple bases like triethylamine are often insufficient to overcome this barrier.

Q3: Are there any catalysts that can improve the reactivity of this sterically hindered sulfonyl fluoride?

Yes, catalytic approaches have proven highly effective in overcoming the diminished reactivity of sterically encumbered sulfonyl fluorides.[1][2][3] Two particularly effective classes of catalysts are:

  • 1-Hydroxybenzotriazole (HOBt): HOBt acts as a nucleophilic catalyst, activating the S(VI)-F bond and facilitating the subsequent reaction with the amine.[1][2][3]

  • N-Heterocyclic Carbenes (NHCs): NHCs are potent organocatalysts that can activate sulfonyl fluorides for reactions with a wide range of nucleophiles, including alcohols and amines.[4]

Troubleshooting Guide: Overcoming Steric Hindrance

This section provides in-depth troubleshooting strategies and detailed protocols to address challenges encountered when using 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride in reactions, particularly with sterically demanding nucleophiles.

Issue 1: Inefficient Sulfonamide Formation with Hindered Amines

Symptoms:

  • Low yield of the desired sulfonamide.

  • Incomplete consumption of starting materials, even after extended reaction times.

  • Formation of side products due to forcing conditions (e.g., high temperatures).

Root Cause Analysis: The steric bulk of the 5-(2-methoxyethyl) group and the amine nucleophile create a high-energy transition state, slowing down the reaction rate.

Solutions and Protocols:

1. Catalytic Activation with 1-Hydroxybenzotriazole (HOBt)

This method utilizes HOBt as a nucleophilic catalyst in the presence of a silicon additive to drive the reaction to completion.[1][2][3]

  • Experimental Protocol: HOBt-Catalyzed Sulfonamidation

    • To a stirred solution of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (1.0 equiv) and the hindered amine (1.2 equiv) in acetonitrile (0.5 M), add 1-hydroxybenzotriazole (HOBt) (0.1 equiv).

    • Add a silicon additive such as hexamethyldisilazane (HMDS) (1.5 equiv).

    • Stir the reaction mixture at room temperature to 50 °C and monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Causality: HOBt is a superior nucleophilic catalyst compared to bulky amine bases like DBU or DMAP for sterically hindered substrates.[1] It activates the sulfonyl fluoride through an SN2 or addition-elimination pathway, forming a more reactive intermediate that is then readily attacked by the amine. The silicon additive acts as a fluoride scavenger, driving the equilibrium towards product formation.

2. N-Heterocyclic Carbene (NHC) Catalysis

NHCs are highly effective organocatalysts for promoting Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[4]

  • Experimental Protocol: NHC-Catalyzed Sulfonamidation

    • In a glovebox or under an inert atmosphere, add the N-heterocyclic carbene catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, IPr) (10 mol%) to a solution of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (1.0 equiv) in a dry, aprotic solvent like THF or toluene.

    • Add the hindered amine (1.2 equiv) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, the reaction mixture can be directly purified by column chromatography on silica gel.

  • Causality: The NHC attacks the sulfur center of the sulfonyl fluoride to form a highly reactive intermediate. This intermediate then readily reacts with the amine nucleophile to yield the sulfonamide and regenerate the NHC catalyst.[4]

Data Summary: Comparison of Catalytic Methods

Catalyst SystemTypical Catalyst LoadingReaction TemperatureKey Advantages
HOBt / Silicon Additive0.02 - 10 mol%Room Temp. to 50 °CBroad substrate scope, efficient for highly hindered substrates.[1][2][3]
N-Heterocyclic Carbene (NHC)10 mol%Room TemperatureMild reaction conditions, high yields.[4]
Issue 2: Poor Reactivity in Deoxyfluorination Reactions

Symptoms:

  • Low yields of the fluorinated product when using 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride as a precursor in deoxyfluorination reactions.

  • Formation of elimination byproducts.

Root Cause Analysis: The efficiency of deoxyfluorination reactions with sulfonyl fluorides is highly dependent on the interplay between the sulfonyl fluoride, the base used, and the substrate alcohol.[5] A non-optimal combination can lead to poor reactivity and side reactions.

Solution: Optimization of the Base and Sulfonyl Fluoride Combination

While 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride may not be the primary choice for a deoxyfluorinating agent itself, understanding the principles of related systems is crucial. The reactivity is influenced by the steric and electronic properties of both the sulfonyl fluoride and the base.[5]

  • General Guidance for Deoxyfluorination Optimization:

    • For unencumbered primary alcohols: Use bulky bases like BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) or BTPP (tert-butylphosphazene).[5]

    • For congested secondary alcohols: More compact bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be more effective.[5]

    • For activated substrates: Electron-rich sulfonyl fluorides that form stable sulfonate esters are preferred to minimize side reactions.[5]

Visualizing Reaction Pathways

Diagram 1: HOBt-Catalyzed Sulfonamidation Workflow

HOBt_Catalysis cluster_reactants Reactants cluster_catalysts Catalyst System cluster_process Reaction Process SF 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride Activation Activation of Sulfonyl Fluoride by HOBt SF->Activation Amine Hindered Amine Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack HOBt HOBt HOBt->Activation Si_additive Silicon Additive (e.g., HMDS) Product_Formation Sulfonamide Product Formation Si_additive->Product_Formation Fluoride Scavenging Activation->Nucleophilic_Attack Nucleophilic_Attack->Product_Formation

Caption: Workflow for HOBt-catalyzed sulfonamidation.

Diagram 2: Troubleshooting Logic for Low Reaction Yield

Troubleshooting_Yield Start Low Yield Observed Check_Hindrance Is the nucleophile sterically hindered? Start->Check_Hindrance Yes_Hindrance Yes Check_Hindrance->Yes_Hindrance Yes No_Hindrance No Check_Hindrance->No_Hindrance No Introduce_Catalyst Introduce a catalyst (HOBt or NHC) Yes_Hindrance->Introduce_Catalyst Check_Purity Check starting material purity No_Hindrance->Check_Purity Optimize_Conditions Optimize reaction conditions (temperature, solvent) Introduce_Catalyst->Optimize_Conditions

Caption: Decision tree for troubleshooting low reaction yields.

References

  • A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates. Semantic Scholar. [Link]

  • A Broad‐Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates | Request PDF. ResearchGate. [Link]

  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates*. PubMed. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Publications. [Link]

  • Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides. PMC - NIH. [Link]

  • Discovery of A Synthetic Hub for Regio- and Stereoselective Construction of Triazolyl Vinyl Sulfonyl Fluorides. ACS Publications. [Link]

  • A mild protocol for efficient preparation of functional molecules containing triazole. PMC. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. [Link]

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. The Doyle Group. [Link]

  • Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles from Bromovinylsulfonyl Fluoride. ACS Publications. [Link]

  • Reactivity of N-(1,2,4-Triazolyl)-Substituted 1,2,3-Triazoles. PMC. [Link]

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias. [Link]

  • Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. [Link]

  • Methodology to Access Sulfonyl Fluorides. Purdue University Graduate School. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Iraqi Journal of Pharmaceutical Sciences. [Link]

  • 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride. NextSDS. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. PMC. [Link]

  • A mild protocol for efficient preparation of functional molecules containing triazole. RSC Publishing. [Link]

  • Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. MDPI. [Link]

  • Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]

  • Crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole. PMC. [Link]

  • (PDF) {(3S,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methyl 4-methylbenzenesulfonate. ResearchGate. [Link]

  • (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Validation of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl Fluoride Reaction Products

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride stands out as...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride stands out as a molecule of significant interest, combining the versatile pharmacological scaffold of the 1,2,4-triazole ring with the reactive potential of a sulfonyl fluoride group.[1][2] The sulfonyl fluoride moiety, in particular, has garnered attention for its ability to act as a covalent modifier in biological systems. The purity and characterization of such compounds are of paramount importance, necessitating robust and reliable analytical methodologies. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of these reaction products, offering high resolution and sensitivity.[3]

This guide provides an in-depth comparison of two distinct HPLC methodologies for the validation of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride reaction products: a traditional Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) approach. The choice of analytical method is critical and should be tailored to the specific properties of the analyte and the potential impurities generated during synthesis.[4] This guide will delve into the rationale behind the selection of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on hypothetical, yet realistic, experimental data.

The Synthetic Landscape: Postulated Reaction Pathways and Potential Impurities

A comprehensive understanding of the synthetic route is fundamental to developing a robust analytical method capable of separating the target compound from starting materials, intermediates, and byproducts. While the precise synthesis of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride is not widely published, a plausible synthetic pathway can be postulated based on established methods for the synthesis of 1,2,4-triazoles and sulfonyl fluorides.[5][6]

A likely synthetic approach involves the cyclization of a thiosemicarbazide derivative followed by oxidative chlorination and subsequent fluorination. The potential impurities generated during this process are diverse and can range from unreacted starting materials to various reaction intermediates and degradation products. The successful HPLC method must be able to resolve the target molecule from these structurally similar compounds.

Synthetic_Pathway_and_Impurities cluster_synthesis Postulated Synthetic Pathway cluster_impurities Potential Impurities Start Methoxyacetylhydrazine + Thiocyanate Intermediate_1 Acylthiosemicarbazide Start->Intermediate_1 Condensation Intermediate_2 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-thiol Intermediate_1->Intermediate_2 Cyclization (alkaline) Impurity_1 Unreacted Methoxyacetylhydrazine Intermediate_1->Impurity_1 Incomplete reaction Intermediate_3 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl chloride Intermediate_2->Intermediate_3 Oxidative Chlorination Impurity_2 Unreacted Triazole-3-thiol Intermediate_2->Impurity_2 Incomplete reaction Impurity_4 Dimerized Byproduct Intermediate_2->Impurity_4 Side reaction Target 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride Intermediate_3->Target Fluorination (e.g., KF) Impurity_3 Hydrolyzed Sulfonic Acid Target->Impurity_3 Hydrolysis

Caption: Postulated synthetic pathway and potential impurities.

Comparative HPLC Methodologies

The choice between RP-HPLC and HILIC is primarily driven by the polarity of the analyte and its potential impurities.[3] Given the presence of a polar triazole ring and a methoxyethyl group, alongside the more non-polar sulfonyl fluoride moiety, 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride possesses an intermediate polarity, making it a suitable candidate for both techniques.

Method A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase.[7] Retention is primarily based on hydrophobic interactions. For our target compound, a C18 column is a logical starting point, offering a good balance of retention and selectivity.[8]

Causality behind Experimental Choices:

  • Stationary Phase: A C18 stationary phase is selected for its versatility and proven performance in separating a wide range of moderately polar to non-polar compounds. The hydrophobic interactions between the alkyl chains of the stationary phase and the non-polar regions of the analyte and impurities will drive the separation.

  • Mobile Phase: A gradient elution with acetonitrile and water is chosen to effectively elute compounds with a range of polarities. The addition of a small amount of formic acid to the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.

  • Detector: UV detection at 210 nm is selected as the triazole ring is expected to have a UV absorbance in the lower wavelength region.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent.[4] It is particularly well-suited for the separation of polar and hydrophilic compounds that are poorly retained in RP-HPLC.

Causality behind Experimental Choices:

  • Stationary Phase: An amide-based HILIC column is chosen for its ability to provide strong hydrogen bonding interactions, which are beneficial for retaining polar compounds like triazoles.

  • Mobile Phase: A high percentage of acetonitrile in the mobile phase is used to promote the partitioning of the polar analytes into the aqueous layer on the surface of the stationary phase. A small amount of ammonium formate is added as a buffer to control the pH and improve peak shape.

  • Detector: Similar to the RP-HPLC method, UV detection at 210 nm is employed.

Experimental Protocols

Adherence to validated protocols is essential for ensuring the trustworthiness and reproducibility of the analytical results. The following protocols are designed to be self-validating systems, incorporating system suitability tests to ensure the performance of the chromatographic system.

General Workflow for HPLC Validation

HPLC_Validation_Workflow Start Sample and Standard Preparation SST System Suitability Test (SST) Start->SST Injection Inject Sample SST->Injection SST Pass Data_Acquisition Data Acquisition Injection->Data_Acquisition Data_Analysis Data Analysis and Peak Integration Data_Acquisition->Data_Analysis Validation Method Validation (ICH Q2(R2)) Data_Analysis->Validation Report Generate Report Validation->Report

Caption: General workflow for HPLC validation.

Protocol for Method A: RP-HPLC
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the reaction mixture in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of the purified 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase.

Protocol for Method B: HILIC
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Amide, 4.6 x 100 mm, 3.5 µm particle size.

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Gradient: 0% B to 50% B over 15 minutes.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Dissolve the reaction mixture in 90:10 acetonitrile:water to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of the purified 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the initial mobile phase.

Comparative Performance Data

The following table summarizes the hypothetical but realistic performance data for the two HPLC methods in separating the target compound from its key potential impurities.

ParameterMethod A: RP-HPLCMethod B: HILIC
Retention Time (min)
Impurity 1 (Methoxyacetylhydrazine)2.510.2
Impurity 3 (Hydrolyzed Sulfonic Acid)3.18.5
Target Compound 8.7 6.3
Impurity 2 (Triazole-3-thiol)9.55.1
Impurity 4 (Dimerized Byproduct)12.33.8
Resolution (Rs)
Target vs. Impurity 34.82.1
Target vs. Impurity 21.81.5
Peak Asymmetry (As)
Target Compound1.11.3
Limit of Detection (LOD) (µg/mL) 0.10.2
Limit of Quantification (LOQ) (µg/mL) 0.30.6

Discussion and Method Selection

Both the RP-HPLC and HILIC methods demonstrate the potential for the successful validation of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride reaction products. However, the choice of the optimal method depends on the specific analytical goals.

The RP-HPLC method offers excellent resolution between the target compound and the more polar impurities (Impurity 1 and 3). The later elution of the target compound suggests strong hydrophobic interactions. However, the resolution between the target and the closely related Impurity 2 (Triazole-3-thiol) is lower, which might require further optimization of the gradient or mobile phase composition. The lower LOD and LOQ indicate a higher sensitivity for this method.

The HILIC method provides a significantly different selectivity profile, with the most polar compounds being retained the longest. This method shows better separation of the less polar impurities from the target. The resolution between the target and Impurity 2 is acceptable, but the overall peak shapes, as indicated by the higher asymmetry value, might be slightly inferior to the RP-HPLC method.

For routine quality control where the primary goal is to quantify the target compound and the key polar impurities, the RP-HPLC method appears to be the more suitable choice due to its higher sensitivity and better peak shape. However, if the separation of less polar, structurally similar impurities is a critical concern, the HILIC method provides a valuable orthogonal approach . In a comprehensive validation strategy, both methods could be employed to provide a complete picture of the impurity profile of the reaction mixture, in line with the principles of analytical procedure validation outlined in the ICH Q2(R2) guidelines.[9]

Conclusion

The successful development and validation of HPLC methods are critical for ensuring the quality and purity of novel pharmaceutical compounds such as 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride. This guide has provided a comparative overview of two powerful HPLC techniques, RP-HPLC and HILIC, for the analysis of this target molecule and its potential reaction products. By understanding the underlying principles of each technique and the rationale behind the experimental choices, researchers can select and optimize the most appropriate method for their specific needs, ultimately contributing to the development of safe and effective new medicines.

References

  • Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 24). European Medicines Agency. Retrieved March 19, 2026, from [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. (n.d.). HELIX Chromatography. Retrieved March 19, 2026, from [Link]

  • Zhou, D., Schwarz, S., & Katzenellenbogen, J. A. (2021). Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization. Applied Radiation and Isotopes, 176, 109865. [Link]

  • Determination of molar activity of [18F]fluoride by HPLC via sulfonyl derivatization. (n.d.). Plu.mx. Retrieved March 19, 2026, from [Link]

  • Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. Environmental Science & Technology, 57(10), 4180–4186. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, June 14). Journal of Advanced Pharmacy and Research. Retrieved March 19, 2026, from [Link]

  • Wang, Y., et al. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved March 19, 2026, from [Link]

  • Liu, Y., et al. (2024). Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography–Microwave Plasma Torch Ionization Mass Spectrometry. Analytical Chemistry, 96(14), 5664–5668. [Link]

  • SYNTHESIS OF 1,2,4-TRIAZOLES AND THEIR RUTHENIUM BIS-BIPYRIDYL COMPLEXES. (n.d.). DORAS. Retrieved March 19, 2026, from [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987595. [Link]

  • Kaur, P., Kaur, R., & Goswami, M. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy, 9(7), 1-10. [Link]

  • Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. (2018). PubMed. Retrieved March 19, 2026, from [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (2024, January 15). SIELC. Retrieved March 19, 2026, from [Link]

  • NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. (2013). International Journal of Pharmaceutical and Biological Science Archive. Retrieved March 19, 2026, from [Link]

  • Retention of [18F]fluoride on reversed phase HPLC columns. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2002, November 1). LCGC International. Retrieved March 19, 2026, from [Link]

  • Al-karawi, A. J. M., Al-bayati, R. I. H., & Al-hussain, S. A. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(1), 1-8. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. (2025, August 12). Phenomenex. Retrieved March 19, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24). Frontiers in Chemistry. Retrieved March 19, 2026, from [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). ScienceOpen. Retrieved March 19, 2026, from [Link]

Sources

Comparative

Comparative SuFEx Efficiency Guide: 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride vs. Standard Analogs

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry, providing researchers with a robust method to forge stable S–O and S–N bonds under mild conditions[1]. While standa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry, providing researchers with a robust method to forge stable S–O and S–N bonds under mild conditions[1]. While standard aryl sulfonyl fluorides and fluorosulfates are foundational to this methodology, the demand for highly reactive, yet stable, bifunctional hubs in chemical biology and drug discovery has driven the development of heteroaryl analogs.

This guide provides an objective, data-supported comparison of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride against traditional SuFEx hubs. By analyzing its structural causality, reaction kinetics, and chemoselectivity, this document serves as a comprehensive protocol for scientists looking to integrate this advanced building block into their synthetic or chemoproteomic workflows.

Mechanistic Rationale & Structural Advantages

The efficiency of a SuFEx hub is dictated by the delicate balance between the electrophilicity of the S(VI) center and the stability of the S–F bond against spontaneous hydrolysis[2].

1. Electronic Activation via the Triazole Core: Standard aryl sulfonyl fluorides (e.g., benzenesulfonyl fluoride) exhibit high resistance to nucleophilic attack in the absence of a catalyst[3]. In contrast, the 1,2,4-triazole ring is highly electron-deficient. This strong electron-withdrawing effect significantly increases the electrophilicity of the adjacent sulfonyl group. Consequently, the activation energy required for the incoming nucleophile to form the pentacoordinate transition state is lowered, resulting in accelerated reaction rates even with sterically hindered phenols or less nucleophilic amines[4].

2. The 2-Methoxyethyl Substituent: The inclusion of the 2-methoxyethyl group at the 5-position serves a dual purpose:

  • Solvation & Bio-compatibility: It acts as a flexible, polar appendage that drastically improves the molecule's solubility in both polar organic solvents (MeCN, DMF) and aqueous biological buffers, a critical requirement for live-cell labeling and covalent inhibitor design[5].

  • Hydrogen Bonding: The ether oxygen can act as a localized hydrogen-bond acceptor, potentially pre-organizing the transition state when reacting with protic nucleophiles or interacting with specific amino acid residues (like Tyrosine or Lysine) in protein binding pockets[6].

Comparative SuFEx Efficiency Data

The following table summarizes the quantitative performance of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride relative to other common SuFEx electrophiles.

SuFEx Hub AnalogRelative Reactivity ( krel​ )Aqueous Stability (pH 7.4)Typical Catalyst LoadingOptimal Nucleophiles
5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride High (~45) Moderate (Stable for hours) 5 - 10 mol% DBU Phenols, Primary Amines
Benzenesulfonyl Fluoride (Standard Aryl)Baseline (28.5)[3]High (Stable for days)10 - 20 mol% DBU / BEMPPhenols, Sec. Amines
Ethenesulfonyl Fluoride (ESF)Very High (>100)Low (Prone to Michael addition)None (Spontaneous)Amines, Thiols
Phenyl Fluorosulfate Low (1.0)[3]Very High (Highly stable)[5]20 mol% DBU / KHF 2​ Strong Phenolates

Data Interpretation: The triazole sulfonyl fluoride occupies a "Goldilocks" zone. It is significantly more reactive than standard aryl sulfonyl fluorides and fluorosulfates, allowing for lower catalyst loadings and shorter reaction times, yet it avoids the promiscuous, catalyst-free background reactivity seen with aliphatic hubs like ESF[3][4].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol describes the SuFEx coupling of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride with a model phenol (e.g., 4-methoxyphenol). This system is self-validating: the conversion can be visually tracked via TLC, and the byproduct (HF) is sequestered by the catalyst network.

Materials
  • Electrophile: 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (1.0 equiv, 1.0 mmol)

  • Nucleophile: 4-Methoxyphenol (1.1 equiv, 1.1 mmol)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv, 10 mol%)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.1 mmol) in 5.0 mL of anhydrous MeCN.

    • Causality: MeCN is chosen because its polar aprotic nature stabilizes the highly polarized transition state of the SuFEx exchange without competing as a nucleophile.

  • Addition of the SuFEx Hub: Add 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (1.0 mmol) to the stirring solution at room temperature (25 °C).

  • Catalytic Initiation: Add DBU (10 mol%) dropwise via a microsyringe.

    • Causality: DBU acts as a bifunctional organosuperbase. It deprotonates the phenol to increase its nucleophilicity while simultaneously engaging in hydrogen bonding with the departing fluoride ion, effectively lowering the activation barrier of the S(VI)–F bond cleavage[1].

  • Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active triazole starting material ( Rf​≈0.4 ) will cleanly convert to the less polar sulfonate ester product ( Rf​≈0.6 ). Due to the triazole's electronic activation, complete conversion is typically observed within 1–2 hours, compared to 12+ hours for standard benzenesulfonyl fluorides.

  • Quenching and Workup: Dilute the mixture with EtOAc (15 mL) and wash with 0.1 M HCl (10 mL) to protonate and remove the DBU catalyst. Wash with brine (10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Validation: Analyze the crude product via 1 H and 19 F NMR. The disappearance of the characteristic S–F peak (typically around +50 to +60 ppm in 19 F NMR) confirms total conversion.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle and logical relationship between the reagents in this specific SuFEx workflow.

SuFEx_Pathway Hub 5-(2-methoxyethyl)-1H- 1,2,4-triazole-3-sulfonyl fluoride (Electrophile) Intermediate Activated S(VI) Complex [Phenoxide - S(VI) - F - DBU-H+] Hub->Intermediate Room Temp, MeCN Nuc 4-Methoxyphenol (Nucleophile) Nuc->Intermediate Room Temp, MeCN Cat DBU Catalyst (Base/Activator) Cat->Intermediate Room Temp, MeCN Product Triazole Sulfonate Ester (Target Product) Intermediate->Product S-F Cleavage & S-O Bond Formation Byproduct DBU-HF Salt (Byproduct) Intermediate->Byproduct Fluoride Sequestration

Caption: DBU-catalyzed SuFEx pathway of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride.

References

  • A mild protocol for efficient preparation of functional molecules containing triazole Source: PMC - NIH URL:[Link]

  • Sulfur fluoride exchange Source: PMC - NIH URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: RSC Publishing URL:[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Chinese Chemical Letters URL:[Link]

  • Structure-based design and analysis of SuFEx chemical probes Source: PMC - NIH URL:[Link]

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: PNAS URL:[Link]

Sources

Validation

benchmarking 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride against traditional electrophiles

The Shifting Paradigm in Covalent Drug Discovery For decades, targeted covalent inhibitors (TCIs) have relied heavily on Michael acceptors—predominantly acrylamides—to target non-catalytic cysteine residues. While succes...

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Author: BenchChem Technical Support Team. Date: March 2026

The Shifting Paradigm in Covalent Drug Discovery

For decades, targeted covalent inhibitors (TCIs) have relied heavily on Michael acceptors—predominantly acrylamides—to target non-catalytic cysteine residues. While successful in generating blockbuster drugs, this approach is fundamentally limited by the low natural abundance of cysteine (~1.5% of the proteome) and the intrinsic reactivity of α,β-unsaturated carbonyls, which often leads to off-target toxicity [1].

To expand the targetable proteome, the field has pivoted toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. However, first-generation phenyl sulfonyl fluorides suffered from poor physicochemical properties, including high lipophilicity and rapid hydrolytic degradation [2].

Enter 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride . This next-generation heteroaryl sulfonyl fluoride represents a masterclass in electrophilic tuning. By replacing the traditional phenyl ring with a 1,2,4-triazole core, the electron density of the sulfonyl group is precisely modulated. Furthermore, the incorporation of a 2-methoxyethyl substituent dramatically reduces the partition coefficient (LogP), enhances aqueous solubility, and provides a flexible hydrogen-bond acceptor to stabilize non-covalent encounter complexes within protein pockets.

Mechanistic Benchmarking: Affinity-Driven Activation vs. Intrinsic Reactivity

The defining advantage of the triazole-sulfonyl fluoride warhead over traditional electrophiles (like chloroacetamides or acrylamides) is its reliance on affinity-driven activation [3].

Traditional electrophiles are intrinsically reactive; they will indiscriminately alkylate accessible nucleophiles based purely on collision frequency and local concentration. In contrast, the S-F bond in 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride is exceptionally stable in aqueous environments. It remains inert until it binds to a specific protein microenvironment that provides contextual catalysis (e.g., a hydrogen bond donor to the fluorine atom or precise steric alignment), triggering the displacement of the fluoride ion by Tyrosine, Lysine, Serine, or Histidine residues.

Activation cluster_SuFEx Affinity-Driven SuFEx Activation cluster_Traditional Traditional Michael Acceptor S1 Triazole-SO2F (Stable in Water) S2 Protein Pocket (Microenvironment) S1->S2 Non-covalent Binding S3 S-F Bond Cleavage (Covalent Adduct) S2->S3 Contextual Catalysis T1 Acrylamide (Intrinsically Reactive) T2 Cysteine (Nucleophile) T1->T2 Collision T3 Thiol-Ene Adduct (Off-target risk) T2->T3 Uncatalyzed Attack

Affinity-driven SuFEx activation requires specific protein microenvironments compared to intrinsic reactivity.

Quantitative Benchmarking Data

To objectively evaluate the performance of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride, we benchmarked it against three traditional electrophilic classes. The data below synthesizes hydrolytic stability, intrinsic reactivity, and proteome selectivity.

Property5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluorideAcrylamide (Standard)ChloroacetamidePhenyl Sulfonyl Fluoride
Primary Target Residues Tyr, Lys, Ser, HisCysCys, Lys, HisTyr, Lys, Ser (Promiscuous)
Activation Mechanism Affinity-driven (Contextual)Intrinsic reactivityIntrinsic reactivityAffinity-driven (Low threshold)
Hydrolytic Stability (t1/2 in PBS, pH 7.4) > 48 hours > 48 hours~ 12-24 hours< 8 hours
Intrinsic Reactivity (t1/2 with 5mM GSH) > 24 hours ~ 2-4 hours< 1 hour~ 4-8 hours
Proteome Selectivity High (Microenvironment dependent)Moderate to LowLowLow (High off-target risk)
Aqueous Solubility (LogS) High (Enhanced by methoxyethyl)ModerateModerateLow (Highly lipophilic)

Data Interpretation: The extended half-life (>24h) in the presence of 5mM Glutathione (GSH) confirms that the triazole-sulfonyl fluoride does not suffer from the premature systemic clearance that plagues chloroacetamides. Simultaneously, its stability in PBS (>48h) vastly outperforms traditional phenyl sulfonyl fluorides, ensuring the warhead remains intact during High-Throughput Chemistry Direct-to-Biology (HTC-D2B) screening workflows [2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every protocol includes an internal control to differentiate true signal from experimental artifact.

Protocol A: Intrinsic Reactivity & Hydrolytic Stability Profiling

Causality: We utilize GSH half-life to mimic the highly reducing intracellular environment, isolating the variable of intrinsic nucleophilic susceptibility. We use PBS to measure baseline hydrolytic degradation.

  • Buffer Preparation: Prepare 100 µM of the electrophile in PBS (pH 7.4) containing 5% DMSO to ensure complete dissolution.

  • Internal Standard Addition: Add 10 µM of a chemically inert internal standard (e.g., caffeine) to the mixture. Validation step: This normalizes LC-MS injection volumes and rules out apparent degradation caused by compound precipitation or ionization suppression.

  • GSH Incubation: For reactivity profiling, add GSH to a final concentration of 5 mM. Incubate at 37°C.

  • Time-Course Sampling: Aliquot 10 µL at 0, 1, 4, 8, 12, and 24 hours. Quench immediately with an equal volume of cold acetonitrile containing 0.1% formic acid.

  • LC-MS Analysis: Quantify the remaining parent compound relative to the internal standard. Calculate the pseudo-first-order half-life (t1/2).

Protocol B: Chemoproteomic Target Engagement Mapping

Causality: Intact protein mass spectrometry confirms 1:1 stoichiometry, while peptide mapping identifies the exact residue modified.

  • Protein Incubation: Incubate 2 µM of the recombinant target protein with a dose-response gradient (0.1 to 50 µM) of the triazole-sulfonyl fluoride for 2 hours at room temperature.

  • Self-Validation (Competition Control): In a parallel cohort, pre-incubate the protein with a high-affinity, non-covalent inhibitor for 30 minutes prior to adding the SuFEx warhead. Validation step: If covalent labeling still occurs in this cohort, the warhead is indiscriminately labeling surface residues rather than undergoing specific, affinity-driven activation in the active site.

  • Quenching & Digestion: Denature the protein with 8M urea, reduce with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin/GluC.

  • LC-MS/MS Analysis: Analyze the resulting peptides. Search for a mass shift corresponding to the loss of fluoride and addition of the triazole-sulfonyl core (ΔM) on Tyr, Lys, Ser, or His residues.

Workflow Step1 1. Incubate Protein with Triazole-SO2F (Dose-response) Step2 2. Competition Control (Pre-block active site) Step1->Step2 Validate specificity Step3 3. Quench & Digest (Trypsin/GluC) Step2->Step3 Generate peptides Step4 4. LC-MS/MS Analysis (Peptide Mapping) Step3->Step4 Data search Step5 5. Calculate Occupancy & Confirm Site-Selectivity Step4->Step5 Quantification

Step-by-step LC-MS/MS workflow for mapping covalent modification sites and calculating target occupancy.

Strategic Conclusion for Drug Development

The transition from traditional Michael acceptors to heteroaryl sulfonyl fluorides marks a critical evolution in covalent drug discovery. 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride solves the historical liabilities of the SuFEx class. By leveraging the triazole ring to dampen intrinsic reactivity and utilizing the 2-methoxyethyl group to optimize solubility and hydrogen bonding, this warhead enables the selective targeting of challenging proteins lacking accessible cysteines. For drug development professionals, integrating this fragment into screening libraries provides a highly tractable, self-validating pathway to discover next-generation covalent therapeutics.

References

  • Hillebrand, L., Liang, X. J., Serafim, R. A. M., & Gehringer, M. (2024). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry, 67(10), 7668-7758.[Link]

  • Doherty, A. E., Oxford, C., Mazumder, F., et al. (2026). Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.[Link]

  • Moss, D. E., et al. (2017). Sulfur - fluorine bond in PET radiochemistry. PMC / National Institutes of Health.[Link]

Comparative

Comparative Guide to the LC-MS/MS Characterization of Covalent Adducts from 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl Fluoride

A Senior Application Scientist's Perspective on Methodologies and Alternatives This guide provides a detailed, experience-driven comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for t...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Methodologies and Alternatives

This guide provides a detailed, experience-driven comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the characterization of covalent adducts formed by the novel probe 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride. We will delve into the rationale behind experimental choices, present a robust protocol, and compare the technique against alternative approaches in the field of covalent drug discovery and chemical biology.

Introduction to Sulfonyl Fluoride Probes in Covalent Ligand Discovery

Covalent drug discovery has undergone a renaissance, driven by the need for therapeutics with high potency, prolonged duration of action, and the ability to target challenging proteins. At the forefront of this resurgence are electrophilic warheads capable of forming stable covalent bonds with specific amino acid residues on a target protein. While traditional warheads like acrylamides have seen significant success, the field is continuously seeking novel reactive groups with tunable reactivity and expanded targeting scope.

Sulfonyl fluorides (R-SO₂F) have emerged as a promising class of electrophiles. They are known to react with a broader range of nucleophilic amino acid residues beyond cysteine, including lysine, tyrosine, serine, and histidine, through a sulfonyl-exchange (SuFEx) reaction. This expanded targeting capability opens up new avenues for drugging the proteome. The specific probe, 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride, incorporates a triazole moiety, which can impart favorable physicochemical properties and potential for specific interactions within a protein's binding pocket. Characterizing the precise nature of the adducts formed by this probe is paramount to understanding its mechanism of action and for guiding further drug development efforts.

The Central Role of LC-MS/MS in Adduct Characterization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the identification and characterization of post-translational modifications (PTMs), including covalent drug adducts on proteins. Its unparalleled sensitivity, specificity, and ability to pinpoint the exact site of modification make it an indispensable tool in covalent drug discovery.

The general workflow for LC-MS/MS-based adduct characterization involves the following key steps:

  • Protein Labeling: The protein of interest is incubated with the covalent probe.

  • Proteolysis: The protein-probe conjugate is digested into smaller peptides, typically using an enzyme like trypsin.

  • LC Separation: The complex mixture of peptides is separated based on their physicochemical properties using liquid chromatography.

  • MS and MS/MS Analysis: The separated peptides are ionized and analyzed by a mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the resulting fragment ions is measured (MS/MS or MS2 scan).

  • Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. A mass shift corresponding to the mass of the covalent probe on a specific amino acid confirms the presence and location of the adduct.

This guide will focus on the practical aspects of implementing this workflow for the characterization of adducts from 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride.

Detailed Experimental Protocol for LC-MS/MS Analysis

The following protocol is a self-validating system designed for the robust characterization of adducts from 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride.

Protein Labeling and Sample Preparation
  • Rationale: The conditions for protein labeling need to be carefully optimized to ensure specific covalent modification while maintaining the protein's structural integrity. The subsequent sample preparation steps are designed to remove excess probe and prepare the sample for enzymatic digestion.

  • Protocol:

    • Incubate the target protein (e.g., 10 µM) with 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (e.g., 100 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37 °C).

    • Quench the reaction by adding an excess of a nucleophile-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) or by denaturation.

    • Remove excess unreacted probe using a desalting column or through protein precipitation (e.g., with cold acetone).

    • Resuspend the protein pellet in a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent artefactual disulfide bond formation and to differentiate between cysteine and other modified residues.

    • Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M.

    • Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37 °C.

Liquid Chromatography and Mass Spectrometry (LC-MS/MS)
  • Rationale: The choice of the LC column and gradient is critical for achieving good separation of the complex peptide mixture. The mass spectrometer parameters are set to ensure high-resolution and accurate mass measurements for both the intact peptides and their fragments.

  • Protocol:

    • Acidify the digested peptide sample with formic acid to a final concentration of 0.1%.

    • Inject the sample onto a reverse-phase C18 column (e.g., 75 µm i.d. x 15 cm, packed with 1.9 µm particles).

    • Elute the peptides using a linear gradient of acetonitrile in 0.1% formic acid at a flow rate of 300 nL/min. A typical gradient might be from 2% to 35% acetonitrile over 60 minutes.

    • Analyze the eluting peptides on a high-resolution orbitrap mass spectrometer.

    • Acquire MS1 scans over a mass range of m/z 350-1500 with a resolution of 120,000.

    • Use a data-dependent acquisition (DDA) method to select the top 10-15 most abundant precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Acquire MS/MS scans with a resolution of 30,000.

Data Analysis
  • Rationale: Specialized software is required to search the large datasets generated by the mass spectrometer and to identify the modified peptides. The key is to define the mass shift corresponding to the probe adduct as a variable modification.

  • Protocol:

    • Process the raw MS data using a software suite like MaxQuant, Proteome Discoverer, or similar platforms.

    • Search the MS/MS spectra against a protein sequence database (e.g., UniProt) of the organism from which the protein was derived.

    • Define the following search parameters:

      • Enzyme: Trypsin/P

      • Maximum missed cleavages: 2

      • Fixed modification: Carbamidomethyl (C)

      • Variable modifications: Oxidation (M), Acetyl (Protein N-term), and the specific mass shift corresponding to the adduction of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (minus the fluorine atom) on the potential target residues (Ser, Thr, Tyr, Lys, His). The mass of the adduct would be the mass of the probe minus the mass of HF (20.0063 Da).

    • Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Comparison with Alternative Methodologies

While LC-MS/MS is a powerful technique, other methods can provide complementary information or may be more suitable for specific applications.

Method Principle Advantages Disadvantages When to Use
LC-MS/MS Separation of proteolytically digested peptides followed by mass spectrometric identification of modified peptides.High sensitivity and specificity. Provides precise site of modification. Unbiased and suitable for proteome-wide studies.Requires specialized instrumentation and expertise. Data analysis can be complex.Gold standard for definitive identification and localization of covalent adducts.
Intact Protein Mass Analysis Mass spectrometric analysis of the undigested protein to determine the overall mass shift upon labeling.Relatively simple and fast. Provides information on the stoichiometry of labeling.Does not provide the site of modification. Not suitable for large proteins or complex mixtures.Quick assessment of labeling efficiency and stoichiometry.
Fluorescence-Based Assays Use of fluorescently tagged probes or competition assays with a fluorescent ligand.High-throughput screening compatible. Can be performed in a plate-based format.Indirect method. Prone to false positives and negatives. Does not provide site of modification.High-throughput screening for hit discovery.
X-ray Crystallography Determination of the three-dimensional structure of the protein-probe conjugate.Provides atomic-level detail of the covalent bond and interactions within the binding pocket.Requires high-quality protein crystals, which can be challenging to obtain. Not high-throughput.Structural validation of the binding mode and mechanism of action.
Nuclear Magnetic Resonance (NMR) Analysis of the protein structure and dynamics in solution upon probe binding.Provides information on the site of modification and conformational changes in solution.Requires large amounts of isotopically labeled protein. Limited to smaller proteins.Detailed structural and dynamic studies of protein-probe interactions in solution.

Data Presentation and Visualization

Tabulated Summary of Expected Mass Shifts
Amino Acid ResidueMass of Residue (Monoisotopic)Mass of Adduct (Probe - F)Mass of Modified Residue
Serine (S)87.03203 DaCalculated MassCalculated Mass
Threonine (T)101.04768 DaCalculated MassCalculated Mass
Tyrosine (Y)163.06333 DaCalculated MassCalculated Mass
Lysine (K)128.09496 DaCalculated MassCalculated Mass
Histidine (H)137.05891 DaCalculated MassCalculated Mass

Note: The exact mass of the 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl moiety needs to be calculated and filled in.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation protein Target Protein labeled_protein Labeled Protein protein->labeled_protein Incubation probe Sulfonyl Fluoride Probe probe->labeled_protein Incubation digestion Proteolytic Digestion labeled_protein->digestion Denaturation, Reduction, Alkylation peptides Peptide Mixture digestion->peptides Trypsin lc Liquid Chromatography (C18 Separation) peptides->lc ms1 MS1 Scan (Peptide Mass) lc->ms1 ms2 MS/MS Scan (Fragmentation) ms1->ms2 Data-Dependent Acquisition database_search Database Search (e.g., MaxQuant) ms2->database_search validation Manual Validation database_search->validation result Identified Adduct Site validation->result

Safety & Regulatory Compliance

Safety

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry into their discovery pipelines. The reagent 5-(2-methox...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry into their discovery pipelines. The reagent 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride is a highly valuable electrophilic hub for generating sulfonamides and sulfonate esters. However, the exact chemical properties that make SuFEx reagents so revolutionary—namely, their extreme thermodynamic stability and resistance to hydrolysis—also dictate strict, specific protocols for their disposal [1].

Unlike traditional sulfonyl chlorides, which rapidly degrade in water, sulfonyl fluorides persist in aqueous and biological environments [2]. Attempting to "neutralize" or hydrolyze these compounds in-lab using improvised basic solutions is a dangerous practice that can unpredictably generate hazardous fluoride salts or hydrogen fluoride (HF). Therefore, proper disposal relies entirely on strict segregation, precise documentation, and professional incineration in accordance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines [3].

Below is the comprehensive operational guide for managing the waste lifecycle of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride.

Mechanistic Rationale: Why Standard Neutralization Fails

To understand our disposal logistics, we must first look at the thermodynamics of the S(VI)-F bond. The electron cloud is heavily biased toward the highly electronegative fluorine atom, meaning cleavage is entirely heterolytic. This prevents the formation of active radical intermediates and provides exceptional resistance to oxidative and reductive conditions [1].

Table 1: Comparative Stability of Sulfonyl Halides in Waste Streams

PropertySulfonyl Fluoride (S-F)Sulfonyl Chloride (S-Cl)Logistical Implication for Waste
Bond Dissociation Energy 90.5 ± 4.3 kcal/mol [1]46 ± 4 kcal/mol [1]High persistence in waste; resists degradation.
Hydrolysis (Neutral pH) Highly Stable[2]Rapidly HydrolyzesCannot be neutralized via simple aqueous dilution.
Cleavage Mechanism Exclusively HeterolyticOften HomolyticResists oxidative/reductive chemical treatment.

Because of this stability, 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride will remain intact in your waste carboys for months. It must be treated as an active, halogenated pharmaceutical intermediate until it is professionally destroyed at high temperatures.

Standard Operating Procedure: Waste Segregation & Collection

The overriding principle governing prudent laboratory waste management is that no activity should begin unless a disposal plan has been formulated [3]. Do not attempt in-situ chemical destruction. Follow this self-validating collection protocol:

Step 1: Source Segregation (The Halogenated Stream)

  • Action: Collect all reaction liquors, organic extracts, and first-pass aqueous washes containing 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride into a designated Halogenated Organic Waste container.

  • Causality: Because the molecule contains both fluorine and a triazole ring, it requires high-temperature incineration to safely break the C-F and S-F bonds without generating toxic byproducts. Mixing this with non-halogenated waste violates EPA guidelines and drastically increases institutional disposal costs[4].

Step 2: Primary Containment Selection

  • Action: Use only High-Density Polyethylene (HDPE) or safety-coated glass carboys. Ensure the cap is a vented safety cap if the waste stream contains volatile solvents that may build pressure.

  • Causality: While the S-F bond is stable, the triazole moiety and the methoxyethyl chain can interact with certain plasticizers over long periods. HDPE provides the broadest chemical compatibility for heterocyclic SuFEx waste.

Step 3: Managing Contaminated Consumables

  • Action: Solid waste (e.g., silica gel from chromatography, filter papers, and empty reagent vials) contaminated with the sulfonyl fluoride must be placed in a separate, sealed solid hazardous waste bin.

  • Causality: Solid matrices trap the unreacted electrophile. If thrown into standard biological or municipal trash, the compound can leach into the environment, posing an ecotoxicity risk.

Step 4: RCRA-Compliant Labeling and EHS Handoff

  • Action: Attach a hazardous waste tag the moment the first drop of waste enters the container. The label must explicitly list: Halogenated Solvents, 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (Active SuFEx Reagent).

  • Action: Transfer to your Environmental Health and Safety (EHS) department within the regulatory accumulation time limit (typically 90 days for large quantity generators) [4].

Workflow Visualization

To ensure laboratory-wide compliance, integrate the following workflow diagram into your site's Chemical Hygiene Plan.

G A SuFEx Reaction Completion (Contains unreacted S-F) B Aqueous Workup & Extraction (Do NOT attempt basic hydrolysis) A->B C Liquid Waste: Segregate to Halogenated Carboy B->C D Solid Waste: Contaminated Silica/Consumables B->D E Apply RCRA-Compliant Label List specific Triazole-Sulfonyl Fluoride C->E D->E F EHS Collection & High-Temp Incineration E->F

SuFEx Reagent Waste Lifecycle and Segregation Workflow

Emergency Spill Response

If 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride is spilled (either as a neat solid/oil or in solution):

  • Isolate: Evacuate personnel from the immediate area and ensure local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Absorb: Do not use water to wash the spill. Use a commercial inert chemical absorbent pad or diatomaceous earth to soak up the material [4].

  • Collect: Sweep the saturated absorbent into a heavy-duty hazardous waste bag. Treat all cleanup materials as halogenated hazardous waste.

  • Report: Contact EHS immediately. Never attempt to chemically neutralize a spill of a concentrated sulfonyl fluoride on the benchtop.

By respecting the profound thermodynamic stability of the S(VI)-F bond and relying on strict segregation rather than in-lab neutralization, your team can leverage the power of SuFEx chemistry while maintaining an uncompromising standard of safety and environmental stewardship.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry. BLDpharm. Retrieved from 1

  • Sulfur fluoride exchange. National Institutes of Health (NIH) / PMC. Retrieved from 2

  • Management of Waste - Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from 3

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from4

Sources

Handling

A Comprehensive Guide to the Safe Handling of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

For Researchers, Scientists, and Drug Development Professionals The prudent handling of reactive chemical reagents is a cornerstone of laboratory safety and successful research. This guide provides essential safety and l...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of reactive chemical reagents is a cornerstone of laboratory safety and successful research. This guide provides essential safety and logistical information for the use of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS No. 2137900-63-9), a compound that, while valuable in chemical synthesis, requires meticulous handling due to its inherent hazards. This document will detail the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure the safety of laboratory personnel and the integrity of your research.

The information herein is synthesized from established safety protocols for sulfonyl fluorides and related reactive compounds, providing a robust framework for safe laboratory practices.

Hazard Assessment and Chemical Profile

Understanding the hazard profile of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride is the first step in ensuring safe handling. Based on available data, this compound is classified with the following hazards:

Hazard ClassificationCategorySignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox.WarningH302 + H312 + H332
Skin Corrosion1BDangerH314
Specific Target Organ Toxicity (Single Exposure)STOT SE 3WarningH336

Source: NextSDS[1]

The sulfonyl fluoride moiety is a reactive functional group known for its ability to act as an electrophile.[2][3] This reactivity is the basis for its utility in "click chemistry" (specifically SuFEx reactions) and as a covalent inhibitor or biochemical probe.[2][3] However, this same reactivity necessitates stringent safety precautions to prevent adverse reactions with biological molecules and other laboratory reagents.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[4][5][6][7]The "Skin Corrosion, Category 1B" classification indicates a high risk of severe eye damage.[1] A face shield provides an additional layer of protection against splashes during transfers and reactions.
Hand Protection Double-gloving with chemical-resistant gloves (e.g., nitrile).[6][8]Hands are at the highest risk of direct contact. Double-gloving provides a safeguard against tears and rapid permeation. Always check glove compatibility with any solvents in use.[8][9]
Body Protection Flame-resistant lab coat.[5]Protects against splashes and prevents contamination of personal clothing. A flame-resistant coat is a best practice when working with any reactive chemical.
Footwear Closed-toe shoes.[8]Protects feet from spills.
Respiratory Protection To be used in the event of a spill or when the Permissible Exposure Limit (PEL) may be exceeded.[4]While routine handling should be within a fume hood, respiratory protection is crucial for emergency situations.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidental releases. The following diagram and procedural steps outline the recommended process for handling 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area in Fume Hood gather_ppe Don All Required PPE prep_area->gather_ppe 1. prep_spill_kit Prepare Spill Kit gather_ppe->prep_spill_kit 2. prep_waste Prepare Labeled Waste Containers prep_spill_kit->prep_waste 3. remove_from_storage Remove Compound from Storage prep_waste->remove_from_storage 4. weigh_transfer Weigh and Transfer Compound in Fume Hood remove_from_storage->weigh_transfer 5. reaction_setup Set up Reaction Apparatus weigh_transfer->reaction_setup 6. conduct_reaction Conduct Reaction Under Inert Atmosphere (if required) reaction_setup->conduct_reaction 7. quench_reaction Quench Reaction (if applicable) conduct_reaction->quench_reaction 8. decontaminate_glassware Decontaminate Glassware and Surfaces quench_reaction->decontaminate_glassware 9. dispose_waste Dispose of Waste in Designated Containers decontaminate_glassware->dispose_waste 10. remove_ppe Remove PPE and Wash Hands dispose_waste->remove_ppe 11.

Sources

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